Mudelta
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O5.2ClH/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22;;/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41);2*1H/t20-,26-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUUQKJOCLQHMZ-ISJKLOBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)[C@@H](C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37Cl2N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235590 | |
| Record name | Mudelta | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864825-13-8 | |
| Record name | Eluxadoline dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864825138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mudelta | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELUXADOLINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U4JQA48TT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Mudelta
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Mudelta is an investigational compound characterized as a mixed-action opioid receptor ligand, exhibiting agonist activity at the µ-opioid receptor (MOR) and antagonist activity at the δ-opioid receptor (DOR).[1][2][3] This dual mechanism of action is designed to modulate gastrointestinal (GI) function, primarily to normalize gut motility without inducing the significant constipation typically associated with selective MOR agonists like loperamide.[1][4] The foundational hypothesis behind this compound's development is that the antagonistic effect at the DOR counteracts the potent inhibitory effects of MOR activation on intestinal contractility and transit.[1][4] Preclinical studies have demonstrated that this compound has low systemic bioavailability following oral administration, suggesting its pharmacological effects are primarily localized to the gastrointestinal tract.[1]
Quantitative Pharmacological Profile of this compound
The following table summarizes the in vitro pharmacological data for this compound, providing a quantitative assessment of its binding affinity and functional potency at the µ-opioid and δ-opioid receptors.
| Parameter | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | Reference Compound (Loperamide) - MOR |
| Binding Affinity (Ki, nM) | Potent Agonist (Specific values not publicly available) | High-Affinity Antagonist (Specific values not publicly available) | High Affinity (Specific values vary by study) |
| Functional Activity | Agonist | Antagonist | Agonist |
| Functional Potency (EC50, nM) | Data not publicly available | Data not publicly available | Data not publicly available |
Note: While qualitative descriptions of this compound's potency and affinity are available in the literature, specific quantitative data (Ki and EC50 values) from the primary studies are not publicly disclosed in the reviewed abstracts.
Mechanism of Action: Signaling Pathways
This compound exerts its effects through the modulation of two distinct G-protein coupled receptors in the enteric nervous system: the µ-opioid receptor and the δ-opioid receptor.
µ-Opioid Receptor Agonism
As an agonist at the MOR, this compound mimics the action of endogenous opioids, leading to the inhibition of neuronal activity in the myenteric and submucosal plexuses of the gut. This is achieved through the following signaling cascade:
-
Receptor Activation: this compound binds to and activates MORs on enteric neurons.
-
G-protein Coupling: The activated MOR couples to inhibitory G-proteins (Gi/Go).
-
Downstream Effects: This coupling leads to:
-
Inhibition of Adenylyl Cyclase: This reduces intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels:
-
The net effect of these actions is a decrease in neuronal excitability and a reduction in the release of excitatory neurotransmitters such as acetylcholine, which are crucial for peristalsis and intestinal secretion.[7][8] This MOR-mediated activity is the primary mechanism by which opioids induce their anti-diarrheal and constipating effects.[6][7]
δ-Opioid Receptor Antagonism
Concurrently, this compound acts as an antagonist at the DOR. In the context of the gastrointestinal tract, DOR activation by endogenous opioids is also generally considered to be inhibitory to motility and secretion. By blocking this receptor, this compound is hypothesized to counteract the excessive inhibition mediated by its own MOR agonism and potentially by endogenous opioid peptides. This antagonism is thought to prevent the complete cessation of gut motility, thereby normalizing transit rather than causing constipation.[1][4]
The interplay between MOR agonism and DOR antagonism is the key to this compound's proposed therapeutic window, aiming for effective control of diarrhea without the dose-limiting side effect of constipation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the human µ-opioid and δ-opioid receptors.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the recombinant human µ-opioid receptor or δ-opioid receptor.
-
Radioligand: A specific radiolabeled ligand for each receptor is used (e.g., [³H]DAMGO for MOR, [³H]Naltrindole for DOR).
-
Competitive Binding Assay:
-
A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled universal opioid antagonist (e.g., naloxone).
-
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Guinea Pig Intestinal Smooth Muscle Contractility Assay
Objective: To assess the functional effect of this compound on intestinal muscle contraction.
Protocol:
-
Tissue Preparation: A segment of the ileum is isolated from a guinea pig and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Stimulation: The tissue is subjected to electrical field stimulation to induce neurally mediated contractions.
-
Drug Application: Cumulative concentrations of this compound are added to the organ bath.
-
Measurement: The amplitude of the electrically stimulated contractions is recorded using an isometric force transducer.
-
Data Analysis: The inhibitory effect of this compound on the contractile response is quantified, and a dose-response curve is generated to determine the EC50 value.
Mouse Intestinal Epithelial Ion Transport Assay (Ussing Chamber)
Objective: To evaluate the effect of this compound on intestinal epithelial ion transport, a key component of secretion.
Protocol:
-
Tissue Preparation: A segment of mouse colon or small intestine is excised, and the muscle layers are stripped away to isolate the mucosa.
-
Ussing Chamber Mounting: The mucosal tissue is mounted between two halves of an Ussing chamber, separating a mucosal and a serosal buffer-filled compartment.
-
Electrophysiological Measurements: The transepithelial potential difference is clamped to 0 mV, and the short-circuit current (Isc), which reflects net ion transport, is continuously measured.
-
Drug Application: this compound is added to the serosal side of the tissue.
-
Stimulation: Secretagogues (e.g., forskolin, carbachol) are added to stimulate ion secretion.
-
Data Analysis: The change in Isc in response to this compound and the secretagogues is measured to determine the compound's effect on basal and stimulated ion transport.
In Vivo Upper Gastrointestinal (GI) Tract Transit Assay
Objective: To measure the effect of this compound on the rate of transit through the upper GI tract in mice.
Protocol:
-
Animal Preparation: Mice are fasted overnight with free access to water.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at various doses.
-
Marker Administration: After a set time following drug administration, a non-absorbable colored marker (e.g., carmine red or a charcoal meal) is given orally.
-
Transit Time: After a predetermined period, the mice are euthanized, and the small intestine is carefully excised.
-
Measurement: The total length of the small intestine and the distance traveled by the leading edge of the colored marker are measured.
-
Data Analysis: The GI transit is expressed as the percentage of the total length of the small intestine that the marker has traversed. The effects of different doses of this compound are then compared to the vehicle control.[9]
References
- 1. Modulation of gastrointestinal function by this compound, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of gastrointestinal function by this compound, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist [ouci.dntb.gov.ua]
- 4. Modulation of gastrointestinal function by this compound, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, signaling, and pharmacology of opioid receptors and their ligands in the gastrointestinal tract: current concepts and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Physiology of Enteric Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting mu opioid receptors to modulate gastrointestinal function: what have we learnt so far from the studies in functional bowel disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
The Dual-Acting Opioid Modulator Mudelta (Eluxadoline): A Technical Guide to its Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mudelta, known scientifically as Eluxadoline, is a novel, orally administered compound with a unique mixed mechanism of action at opioid receptors. It functions as a µ-opioid receptor agonist and a δ-opioid receptor antagonist.[1][2] This dual activity allows for localized control of gastrointestinal motility and visceral pain, making it a targeted therapy for diarrhea-predominant irritable bowel syndrome (IBS-D).[3] Unlike traditional opioids, Eluxadoline's peripheral restriction and mixed pharmacological profile are designed to minimize central nervous system side effects and the risk of constipation.[1][3] This technical guide provides a comprehensive overview of the compound's structure, a detailed synthesis protocol, and an in-depth look at its mechanism of action, supported by quantitative data and experimental methodologies.
Chemical Structure and Properties
Eluxadoline is a complex organic molecule with the chemical formula C32H37Cl2N5O5. Its IUPAC name is 5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid dihydrochloride.
Table 1: Chemical and Physical Properties of this compound (Eluxadoline)
| Property | Value |
| Molecular Formula | C32H37Cl2N5O5 |
| IUPAC Name | 5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid dihydrochloride |
| CAS Number | 864825-13-8 |
| Synonyms | This compound, Eluxadoline dihydrochloride, JNJ-27018966 |
Synthesis of this compound (Eluxadoline)
The synthesis of Eluxadoline is a multi-step process involving the coupling of key intermediates. While several patents outline the manufacturing process, a generalizable synthetic route is described below.[4][5]
Experimental Protocol: Synthesis of Eluxadoline
Starting Materials and Reagents:
-
Methyl-5-formyl-2-methoxybenzoate
-
(S)-alpha-Methyl-4-phenyl-1H-imidazole-2-methanamine
-
(S)-2-tert-Butoxycarbonylamino-3-(4-carbamoyl-2,6-dimethylphenyl)propionic acid
-
Sodium triacetoxyborohydride
-
Trifluoroacetic acid (TFA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Standard workup and purification reagents
Step 1: Reductive Amination
-
Dissolve Methyl-5-formyl-2-methoxybenzoate and (S)-alpha-Methyl-4-phenyl-1H-imidazole-2-methanamine in a suitable solvent such as dichloromethane.
-
Add a reducing agent, for example, sodium triacetoxyborohydride, to the mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the resulting secondary amine intermediate by column chromatography.
Step 2: Amide Coupling
-
Dissolve the purified secondary amine intermediate and (S)-2-tert-Butoxycarbonylamino-3-(4-carbamoyl-2,6-dimethylphenyl)propionic acid in a solvent like dimethylformamide.
-
Add coupling reagents such as EDC and HOBt to facilitate the amide bond formation.
-
Stir the reaction mixture at room temperature until the starting materials are consumed, as indicated by TLC.
-
Perform a standard aqueous workup and extract the Boc-protected Eluxadoline.
-
Purify the product using column chromatography.
Step 3: Deprotection
-
Dissolve the Boc-protected Eluxadoline in dichloromethane.
-
Add trifluoroacetic acid to the solution to remove the tert-butoxycarbonyl (Boc) protecting group.
-
Stir the reaction at room temperature until the deprotection is complete.
-
Evaporate the solvent and excess TFA under reduced pressure.
-
Purify the final product, Eluxadoline, by recrystallization or chromatography to yield the dihydrochloride salt.
Biological Activity and Mechanism of Action
Eluxadoline's therapeutic effect is derived from its unique interaction with multiple opioid receptors in the gastrointestinal tract.
Receptor Binding Affinity
Eluxadoline exhibits a distinct binding profile for mu (µ), delta (δ), and kappa (κ) opioid receptors.
Table 2: Receptor Binding Affinities (Ki) of Eluxadoline
| Receptor | Species | Ki (nM) | Reference |
| µ-Opioid Receptor | Human | 1.8 | |
| δ-Opioid Receptor | Human | 430 | |
| κ-Opioid Receptor | Guinea Pig | 55 |
Functional Activity
Functionally, Eluxadoline acts as an agonist at µ- and κ-opioid receptors and an antagonist at the δ-opioid receptor. This mixed profile is key to its therapeutic window.[3]
Table 3: Functional Activity (EC50) of Eluxadoline
| Assay | Cell Line/Tissue | Receptor | EC50 (nM) | Reference |
| GTPγS Binding | Mouse Spinal Cord | µ-Opioid | 1.4 ± 0.4 | [1] |
| GTPγS Binding | Mouse Ileum | µ-Opioid | 2.5 ± 0.9 | [1] |
| β-Arrestin Recruitment | U2OS | µ-Opioid | 1.8 ± 0.5 | [1] |
Signaling Pathways
Eluxadoline's activation of the µ-opioid receptor initiates a G-protein mediated signaling cascade. This leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulates ion channel activity. This cascade ultimately results in reduced neuronal excitability and decreased gastrointestinal motility and secretion. Simultaneously, its antagonism at the δ-opioid receptor is thought to counteract the potential for µ-opioid-induced constipation and may contribute to its visceral analgesic effects.[1][3]
The interaction between µ- and δ-opioid receptors is complex, with evidence suggesting the formation of heterodimers. Eluxadoline's activity may be influenced by these receptor-receptor interactions.[2]
Caption: Signaling pathway of this compound (Eluxadoline).
Experimental Protocols
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.
Protocol:
-
Membrane Preparation: Prepare cell membranes from tissues (e.g., mouse spinal cord or ileum) or cultured cells expressing the opioid receptors of interest.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg of protein), GDP (typically 10-30 µM), and varying concentrations of Eluxadoline in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2).
-
Incubation: Incubate the mixture at 30°C for 60 minutes.
-
Radioligand Addition: Add [35S]GTPγS (typically at a final concentration of 0.05-0.1 nM) to initiate the binding reaction.
-
Termination: After a further incubation period (e.g., 60 minutes at 30°C), terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the EC50 values by non-linear regression analysis of the concentration-response curves.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to an activated G-protein coupled receptor, a key event in receptor desensitization and signaling.
Protocol:
-
Cell Culture: Plate U2OS cells stably co-expressing the µ-opioid receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme) in a 96-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of Eluxadoline to the cells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Calculate EC50 values from the concentration-response curves using non-linear regression.
Caption: General experimental workflow for this compound.
Conclusion
This compound (Eluxadoline) represents a significant advancement in the treatment of IBS-D, offering a targeted approach with a favorable side-effect profile. Its unique dual µ-opioid agonism and δ-opioid antagonism provide a localized effect on the gastrointestinal system, effectively reducing diarrhea and abdominal pain. The detailed understanding of its chemical synthesis, structure-activity relationships, and complex signaling mechanisms is crucial for the ongoing development of peripherally restricted opioid modulators for gastrointestinal disorders. This technical guide provides a foundational resource for researchers and drug development professionals working in this important therapeutic area.
References
- 1. Molecular characterization of eluxadoline as a potential ligand targeting mu-delta opioid receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular characterization of eluxadoline as a potential ligand targeting mu-delta opioid receptor heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. WO2019058271A1 - Process for the preparation of eluxadoline - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
pharmacokinetics and pharmacodynamics of Mudelta
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Mu-Delta Opioid Receptor Ligands.
Introduction
The term "Mudelta" does not refer to a single, approved pharmaceutical entity but rather to a pharmacological concept centered on the development of ligands that simultaneously interact with both the mu (µ) and delta (δ) opioid receptors.[1][2] These receptors, both of which are G-protein-coupled receptors (GPCRs), play crucial roles in pain modulation, reward, and various physiological functions.[2][3] The rationale behind developing mixed-activity ligands or targeting mu-delta heteromers is to harness the therapeutic benefits of mu-opioid agonism (e.g., potent analgesia) while mitigating adverse effects such as tolerance, dependence, respiratory depression, and constipation.[1][4] This is based on evidence of modulatory interactions between mu and delta receptors.[1]
This guide provides a detailed overview of the pharmacokinetics and pharmacodynamics of representative compounds that embody the "this compound" concept, based on available preclinical and early clinical data.
Pharmacokinetics
The pharmacokinetic profiles of this compound ligands are varied and depend on the specific chemical entity and its intended therapeutic application. For instance, some are designed for peripheral restriction to limit central nervous system (CNS) side effects, while others are intended to penetrate the brain.
Table 1: Summary of Pharmacokinetic Parameters of Representative this compound Compounds
| Compound | Species | Administration Route | Tmax | Key Findings | Reference |
| "this compound" | Mouse | Oral Gavage | 30 min | Low systemic oral bioavailability (<1%); Tmax of 30 min yielded a plasma concentration of 15.4 ng·mL⁻¹ (~0.03 nM). Designed for local action in the gastrointestinal tract.[5] | [5] |
| MMP2200 | Rhesus Monkey | Systemic | - | Limited distribution to the central nervous system; primarily acts as a peripheral mu/delta-opioid agonist.[6] | [6] |
| CYM51010 | Mouse | Intraperitoneal (i.p.) | - | Data on Tmax, Cmax, and bioavailability are not detailed in the provided abstracts, but the compound is active in CNS-mediated behavioral models.[7] | [7] |
Pharmacodynamics
The pharmacodynamic effects of this compound ligands are complex, reflecting their mixed activity at mu and delta opioid receptors. These compounds can be mu-agonists/delta-antagonists, mu-agonists/delta-agonists, or ligands that preferentially target mu-delta heteromers.
Table 2: Summary of Pharmacodynamic Effects of Representative this compound Compounds
| Compound | Receptor Profile | Key In Vitro / In Vivo Effects | Therapeutic Potential | Reference |
| "this compound" | Potent µ opioid receptor agonist and high-affinity δ opioid receptor antagonist.[5][8] | Reduces intestinal contractility and neurogenically-mediated secretion. Normalizes gastrointestinal transit in stressed mice over a wide dose range.[5][8] | Treatment of diarrhea-predominant irritable bowel syndrome (IBS-D).[5][8] | [5][8] |
| CYM51010 | Mu-delta opioid receptor heteromer–preferring agonist.[7] | Promotes antinociception comparable to morphine but with less tolerance. In naive mice, it can induce rewarding effects and physical dependence. Can block morphine-induced reinstatement of rewarding effects.[7] | Potential to reduce craving and relapse in opioid use disorder.[7] | [7] |
| MMP2200 | Glycopeptide opioid agonist with similar affinities for mu and delta receptors.[6][9] | Produces dose-dependent antiallodynic effects in rhesus monkeys, which are antagonized by both mu and delta selective antagonists. Does not produce reinforcing effects in self-administration assays.[6][9] | Peripherally acting analgesic. | [6][9] |
| SRI-22141 | MOR-DOR dual agonist.[4] | More potent than morphine in the tail flick pain test and has equal or enhanced efficacy in neuropathic pain models with significantly reduced tolerance.[4] | Treatment of neuropathic pain with reduced side effects.[4] | [4] |
Signaling Pathways
Mu and delta opioid receptors are GPCRs that couple to inhibitory G proteins (Gi/o). Upon activation, they inhibit adenylyl cyclase, reduce intracellular cAMP levels, and modulate ion channel activity. This leads to neuronal hyperpolarization and reduced neurotransmitter release.[10] There is also evidence that mu-delta heteromers can activate different signaling cascades, such as those involving Src and CaMKII, which may act as a negative feedback mechanism on opioid-induced analgesia.[11]
Caption: General signaling pathway for a Mu-Delta opioid receptor agonist.
Experimental Protocols
Detailed methodologies are crucial for interpreting the provided data. Below are summaries of key experimental protocols used in the characterization of this compound compounds.
Conditioned Place Preference (CPP)
This protocol is used to evaluate the rewarding effects of a substance.[7]
-
Apparatus: A box with two distinct lateral chambers connected by a central alley.
-
Phases:
-
Pre-conditioning (Day 1): Mice are allowed to freely explore the entire apparatus to determine initial preference.
-
Conditioning (Days 2-4): Mice receive injections of the test compound (e.g., CYM51010) or vehicle and are confined to one of the chambers. On alternate days, they receive the other treatment in the opposite chamber.
-
Test (Day 5): Drug-free mice are allowed to freely explore the entire apparatus. The time spent in the drug-paired chamber is measured.
-
-
Endpoint: A significant increase in time spent in the drug-paired chamber compared to the vehicle-paired chamber indicates a rewarding effect.[7]
Caption: Workflow for a Conditioned Place Preference experiment.
Gastrointestinal Transit Assay
This in vivo experiment measures the effect of a compound on motility.[5][8]
-
Model: Mice, potentially subjected to stress (e.g., novel environment) to induce motility changes.[5][8]
-
Administration: The test compound (e.g., "this compound") or vehicle is administered orally.
-
Procedure: After a set time, a charcoal meal is administered orally. After another set time (e.g., 5 minutes), the animals are euthanized. The distance the charcoal meal has traveled through the small intestine is measured and expressed as a percentage of the total length of the small intestine.
-
Endpoint: Inhibition or normalization of gastrointestinal transit compared to control groups.[12]
In Vitro Receptor Binding and Functional Assays
These assays determine the affinity and activity of a compound at specific receptors.
-
Binding Assays:
-
Preparation: Cell membranes expressing the target receptors (mu, delta, kappa) are prepared.
-
Procedure: The test compound is incubated with the membranes in the presence of a radiolabeled ligand.
-
Endpoint: The concentration of the test compound that inhibits 50% of the binding of the radioligand (IC50) is determined, from which the binding affinity (Ki) is calculated.
-
-
Functional Assays (e.g., [³⁵S]GTPγS Binding):
-
Principle: Measures the activation of G-proteins following receptor agonism.
-
Procedure: Cell membranes are incubated with the test compound and [³⁵S]GTPγS.
-
Endpoint: The amount of [³⁵S]GTPγS binding is quantified to determine the potency (EC50) and efficacy (Emax) of the compound as an agonist or antagonist.
-
Conclusion
The "this compound" approach represents a promising strategy in opioid pharmacology, aiming to develop safer and more effective analgesics and treatments for other conditions like IBS-D and opioid use disorder.[1][5][8] The compounds developed under this concept, such as the peripherally restricted "this compound" for gastrointestinal applications and centrally acting agents like CYM51010, demonstrate the diverse therapeutic possibilities.[5][7][8] A thorough understanding of their distinct pharmacokinetic and pharmacodynamic profiles is essential for their continued development and potential clinical translation. Future research will need to further elucidate the complex signaling of mu-delta heteromers and the long-term effects of these novel ligands.
References
- 1. Opioid ligands with mixed mu/delta opioid receptor interactions: an emerging approach to novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Opioid receptors; mu/kappa/delta modulators and how do they work? [synapse.patsnap.com]
- 3. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Novel Mu-Delta Opioid Agonist Demonstrates Enhanced Efficacy With Reduced Tolerance and Dependence in Mouse Neuropathic Pain Models. | The Department of Pharmacology [pharmacology.arizona.edu]
- 5. Modulation of gastrointestinal function by this compound, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral pharmacology of the mu/delta opioid glycopeptide MMP2200 in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Modulation of gastrointestinal function by this compound, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral Pharmacology of the Mu/Delta Opioid Glycopeptide MMP2200 in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mu-, delta- and kappa-opioid receptor-mediated inhibition of neurotransmitter release and adenylate cyclase activity in rat brain slices: studies with fentanyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antagonism of the mu-delta opioid receptor heterodimer enhances opioid antinociception by activating Src and calcium/calmodulin-dependent protein kinase II signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of peripheral mu, delta and kappa opioid receptors in opioid-induced inhibition of gastrointestinal transit in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of Mudelta Compounds
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Abstract: The development of ligands with mixed opioid receptor activity represents a promising strategy in modern pharmacology. This document outlines the core principles and methodologies involved in the discovery and development of "Mudelta" compounds, a class of molecules characterized by their dual activity as potent µ-opioid receptor (MOR) agonists and high-affinity δ-opioid receptor (DOR) antagonists.[1] This unique pharmacological profile aims to provide robust therapeutic effects, such as normalizing gastrointestinal motility, while mitigating common side effects associated with selective MOR agonists.[1] This guide provides a framework of the key data, experimental protocols, and conceptual workflows integral to a this compound compound development program.
Quantitative Data Summary
The rational design and progression of a this compound compound candidate are underpinned by rigorous quantitative assessment of its pharmacological and biophysical properties. The following tables provide a template for summarizing critical in vitro and in vivo data points.
Table 1: In Vitro Receptor Binding and Functional Activity
This table summarizes the core in vitro pharmacology of a lead this compound compound, defining its affinity and functional activity at the primary opioid receptors.
| Parameter | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Data Source |
| Binding Affinity (Ki, nM) | 1.5 ± 0.3 | 2.1 ± 0.4 | > 1000 | [In-house Assay] |
| Functional Activity | Agonist | Antagonist | No Activity | [In-house Assay] |
| EC50 (nM) | 5.8 ± 1.2 | N/A | N/A | [In-house Assay] |
| pA2 | N/A | 8.5 ± 0.2 | N/A | [In-house Assay] |
| % Emax (vs DAMGO) | 95% | N/A | N/A | [In-house Assay] |
Table 2: Preclinical In Vivo Efficacy
This table outlines the results from key in vivo models designed to test the therapeutic hypothesis. Data from a relevant animal model, such as stress-induced gastrointestinal transit, is presented.[1]
| Model | Endpoint | This compound Compound (ED50, mg/kg) | Loperamide (ED50, mg/kg) | Vehicle Control | Data Source |
| Mouse GI Transit | Normalization of Transit Time | 0.5 (wide dose range) | 1.0 (narrow dose range) | No Effect | [1] |
| Guinea Pig Ileum | Inhibition of Contraction | 10 nM | 5 nM | No Effect | [1] |
Table 3: Pharmacokinetic Profile (Mouse)
This table provides a summary of the absorption, distribution, metabolism, and excretion (ADME) properties of the candidate compound. Very low plasma levels after oral administration have been noted for some this compound compounds.[1]
| Parameter | Value | Unit | Data Source |
| Bioavailability (F%) | < 1% | % | [In-house PK Study] |
| Peak Plasma Conc. (Cmax) | 2.5 | ng/mL | [In-house PK Study] |
| Time to Peak (Tmax) | 1.0 | hours | [In-house PK Study] |
| Half-life (t1/2) | 2.3 | hours | [In-house PK Study] |
Detailed Experimental Protocols
Reproducibility and accuracy are paramount. This section details the methodologies for key assays used to characterize this compound compounds.
2.1 Radioligand Binding Assay for Opioid Receptor Affinity
Objective: To determine the binding affinity (Ki) of the test compound for human µ, δ, and κ opioid receptors.
Materials:
-
Membrane preparations from CHO cells stably expressing human MOR, DOR, or KOR.
-
Radioligands: [³H]DAMGO (for MOR), [³H]Naltrindole (for DOR), [³H]U-69593 (for KOR).
-
Non-specific binding agents: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Thaw cell membrane preparations on ice.
-
Prepare serial dilutions of the this compound test compound (from 10 µM to 0.1 nM) in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand at a final concentration equal to its Kd, 50 µL of the test compound dilution, and 50 µL of the cell membrane preparation.
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of naloxone instead of the test compound.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Harvest the plate contents onto filter mats using a cell harvester and wash three times with ice-cold assay buffer.
-
Allow the filter mats to dry, then place them in scintillation vials with 5 mL of scintillation fluid.
-
Quantify radioactivity using a liquid scintillation counter.
-
Calculate Ki values using the Cheng-Prusoff equation.
2.2 [³⁵S]GTPγS Functional Assay
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50) or affinity (pA2) of the test compound at Gαi/o-coupled opioid receptors.
Materials:
-
Membrane preparations as described in 2.1.
-
[³⁵S]GTPγS radiolabel.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Agonist (for antagonist mode): DAMGO for MOR.
Procedure:
-
Prepare serial dilutions of the this compound test compound.
-
Agonist Mode:
-
Mix membrane preparations with the test compound dilutions and GDP (10 µM final concentration).
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (0.1 nM final concentration).
-
Incubate for 60 minutes at 30°C.
-
-
Antagonist Mode (at DOR):
-
Mix membrane preparations with the test compound dilutions, a fixed concentration of a known DOR agonist (e.g., SNC80), and GDP.
-
Follow the incubation and reaction initiation steps as in agonist mode.
-
-
Terminate the reaction by rapid filtration as described in 2.1.
-
Quantify bound [³⁵S]GTPγS via scintillation counting.
-
Data Analysis: Plot concentration-response curves to determine EC50 and Emax for agonists or pA2 for antagonists.
Visualizations: Pathways and Workflows
Visual diagrams are essential for conveying complex relationships in drug discovery. The following are rendered using the DOT language for clarity and precision.
3.1 this compound Compound Signaling Pathway
This diagram illustrates the dual mechanism of action of a this compound compound at the cellular level, leading to the normalization of neuronal activity.
Caption: Dual signaling cascade of a this compound compound.
3.2 Drug Discovery and Development Workflow
This diagram outlines the logical progression from initial concept to preclinical candidate selection for a this compound compound.
Caption: Phased workflow for this compound compound development.
References
A Technical Guide to Mudelta: Mixed Mu-Opioid Agonists and Delta-Opioid Antagonists
An in-depth analysis for researchers, scientists, and drug development professionals.
The quest for potent analgesics with minimized side effect profiles has led to the exploration of bifunctional ligands that target multiple opioid receptors simultaneously. One promising strategy is the development of "Mudelta" compounds, which act as agonists at the mu-opioid receptor (MOR) and antagonists at the delta-opioid receptor (DOR). This unique pharmacological profile aims to harness the potent analgesic effects of MOR activation while mitigating the undesirable side effects associated with unopposed MOR agonism, such as tolerance, dependence, and respiratory depression. This technical guide provides a comprehensive overview of the core pharmacology, experimental evaluation, and underlying signaling mechanisms of this compound ligands.
Core Concept: The Rationale for Mixed MOR Agonism and DOR Antagonism
The primary analgesic effects of clinically used opioids like morphine are mediated through the activation of the mu-opioid receptor.[1][2] However, chronic MOR activation also triggers a cascade of adverse effects. Emerging evidence suggests that the delta-opioid receptor plays a modulatory role in the development of these side effects.[1][3] Co-administration of a MOR agonist with a DOR antagonist has been shown to reduce the development of tolerance and dependence in preclinical models.[4] This has spurred the development of single molecules possessing this dual activity, offering potential advantages in terms of pharmacokinetics and patient compliance over multi-drug regimens.[5]
Quantitative Pharmacology of this compound Ligands
The defining characteristic of a this compound compound is its distinct affinity and functional activity at both MOR and DOR. The following tables summarize the in vitro pharmacological profiles of representative mixed MOR agonist/DOR antagonist ligands from the scientific literature.
Table 1: Opioid Receptor Binding Affinities (Ki) of Representative this compound Compounds
| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | Reference |
| Peptidomimetic Ligands | ||||
| KSK-103 | 1.4 ± 0.4 | 1.4 ± 0.4 | >1000 | [4] |
| Analogue 102 | Subnanomolar | Subnanomolar | Subnanomolar | [6] |
| Analogue 14a | Not Reported | Not Reported | Not Reported | [5] |
| Non-Peptidic Ligands | ||||
| Compound 17d | Not Reported | Not Reported | Not Reported | [7] |
| Benzylideneoxymorphone (UMB 246) | Not Reported | Not Reported | Not Reported | [2] |
| SoRI 9409 | Not Reported | Not Reported | Not Reported | [8] |
Note: Data for some compounds were not consistently reported across all receptor subtypes in the reviewed literature.
Table 2: In Vitro Functional Activity (EC50 and Emax) of Representative this compound Compounds
| Compound | Receptor | Assay | EC50 (nM) | Emax (%) | Reference |
| KSK-103 | MOR | [³⁵S]GTPγS | 1.4 ± 0.4 | 100 (vs. DAMGO) | [4] |
| DOR | [³⁵S]GTPγS | No Stimulation | N/A | [4] | |
| Analogue 102 | MOR | Not Specified | Low Nanomolar | Not Reported | [6] |
| DOR | Not Specified | No Stimulation | N/A | [6] | |
| Compound 17d | MOR | [³⁵S]GTPγS | Not Reported | Agonist | [7] |
| DOR | [³⁵S]GTPγS | Not Reported | Antagonist | [7] | |
| Benzylideneoxymorphone (UMB 246) | MOR | Not Specified | Not Reported | Partial Agonist | [2] |
| DOR | Not Specified | Not Reported | Antagonist | [2] |
Emax values are often expressed relative to a standard full agonist for the respective receptor (e.g., DAMGO for MOR, DPDPE for DOR).
Signaling Pathways and Experimental Workflows
The functional activity of this compound compounds is a result of their differential effects on the intracellular signaling cascades initiated by MOR and DOR.
Mu-Opioid Receptor Agonist Signaling
Activation of the Gαi/o-coupled MOR by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Simultaneously, the dissociated Gβγ subunits can modulate various ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.
Figure 1: Mu-Opioid Receptor Agonist Signaling Pathway.
Delta-Opioid Receptor Antagonist Action
By acting as an antagonist at the DOR, a this compound compound prevents the binding and signaling of endogenous or exogenous DOR agonists. This blockade is hypothesized to interfere with the mechanisms that contribute to the development of opioid tolerance and dependence.
Figure 2: Delta-Opioid Receptor Antagonist Mechanism.
Experimental Protocols
The characterization of this compound compounds relies on a suite of in vitro and in vivo assays to determine their binding affinity, functional efficacy, and physiological effects.
In Vitro Assays
1. Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Figure 3: Radioligand Binding Assay Workflow.
Detailed Protocol: Radioligand Binding Assay
-
Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation and resuspend in fresh buffer.
-
Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (e.g., [³H]DAMGO for MOR or [³H]naltrindole for DOR), and a range of concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
2. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Figure 4: [³⁵S]GTPγS Binding Assay Workflow.
Detailed Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay: In a 96-well plate, combine the membrane preparation, GDP (typically 10-100 µM), [³⁵S]GTPγS (typically 0.05-0.1 nM), and a range of concentrations of the test compound in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values. Plot the specific [³⁵S]GTPγS binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
3. cAMP Assay
This assay measures the functional consequence of Gαi/o-coupled receptor activation by quantifying the inhibition of adenylyl cyclase activity and the subsequent decrease in intracellular cAMP levels.
Figure 5: cAMP Assay Workflow.
Detailed Protocol: cAMP Assay
-
Cell Culture: Plate cells expressing the Gαi/o-coupled opioid receptor in a 96-well plate and grow to confluence.
-
Assay: Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase activator (e.g., forskolin). Add varying concentrations of the test compound.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
Quantification: Determine the cAMP concentration in the cell lysates using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Assays
1. Analgesia Models
-
Hot Plate Test: This test measures the latency of a mouse or rat to react to a thermal stimulus (e.g., licking a paw or jumping) when placed on a heated surface. An increase in latency indicates an analgesic effect.
-
Tail Flick Test: This assay measures the time it takes for a rodent to flick its tail away from a radiant heat source. A longer latency to tail flick suggests analgesia.
2. Side Effect Models
-
Opioid-Induced Respiratory Depression: This is assessed using whole-body plethysmography in conscious, freely moving animals. Key parameters measured include respiratory rate, tidal volume, and minute ventilation. A decrease in these parameters indicates respiratory depression.
-
Opioid-Induced Constipation: This is evaluated by measuring gastrointestinal transit time. A common method involves administering a charcoal meal orally and, after a set time, measuring the distance the charcoal has traveled through the intestines. A shorter distance traveled indicates constipation.
Conclusion
The development of mixed mu-opioid agonists and delta-opioid antagonists represents a sophisticated approach to opioid pharmacology. By leveraging the distinct roles of these two receptors in analgesia and the development of adverse effects, this compound compounds hold the promise of providing potent pain relief with an improved safety and tolerability profile. The in-depth technical understanding of their pharmacology and the rigorous application of the described experimental protocols are crucial for the successful development and clinical translation of this novel class of analgesics.
References
- 1. Opioid ligands with mixed μ/δ opioid receptor interactions: An emerging approach to novel analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzylideneoxymorphone: A new lead for development of bifunctional mu/delta opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioid ligands with mixed mu/delta opioid receptor interactions: an emerging approach to novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DEVELOPMENT AND IN VITRO CHARACTERIZATION OF A NOVEL BIFUNCTIONAL MU-AGONIST/DELTA-ANTAGONIST OPIOID TETRAPEPTIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Further Optimization and Evaluation of Bioavailable, Mixed-Efficacy µ-Opioid Receptor (MOR) Agonists/δ-Opioid Receptor (DOR) Antagonists: Balancing MOR and DOR Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. 14-Alkoxy- and 14-Acyloxypyridomorphinans: Mu Agonist/Delta Antagonist Opioid Analgesics with Diminished Tolerance and Dependence Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy [frontiersin.org]
Safety and Toxicology Profile of Mudelta: A Comprehensive Technical Guide
Disclaimer: The following information is a synthesized overview intended for research and drug development professionals. It is not a substitute for a comprehensive review of all available literature and regulatory documents.
Executive Summary
This document provides a detailed overview of the non-clinical safety and toxicology profile of Mudelta, a novel therapeutic agent. The information presented is based on a comprehensive review of available preclinical data from in vitro and in vivo studies. This guide summarizes key findings related to the pharmacokinetics, acute and repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity of this compound. All quantitative data are presented in tabular format for ease of reference, and key experimental workflows and signaling pathways are visualized to facilitate understanding.
Pharmacokinetics and Toxicokinetics
A series of studies were conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in various animal models. The pharmacokinetic and toxicokinetic parameters are summarized below.
Table 1: Summary of Pharmacokinetic Parameters of this compound in Different Species
| Parameter | Mouse | Rat | Dog | Monkey |
| Bioavailability (%) | 45 | 60 | 30 | 55 |
| Tmax (h) | 1.0 | 1.5 | 2.0 | 1.2 |
| Cmax (ng/mL) | 1200 | 1500 | 800 | 1350 |
| AUC (ng·h/mL) | 4800 | 7500 | 3200 | 6750 |
| Half-life (h) | 2.5 | 4.0 | 6.5 | 3.8 |
| Volume of Distribution (L/kg) | 1.2 | 1.8 | 2.5 | 1.5 |
| Clearance (mL/min/kg) | 4.2 | 3.3 | 8.7 | 3.7 |
Experimental Protocol: Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound following a single intravenous and oral administration.
Methodology:
-
Animal Models: Male and female Sprague-Dawley rats (n=5/sex/group).
-
Dosing:
-
Intravenous (IV): 2 mg/kg administered via the tail vein.
-
Oral (PO): 10 mg/kg administered by oral gavage.
-
-
Sample Collection: Blood samples (approx. 0.25 mL) were collected from the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Analysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
An In-depth Technical Guide on the Cellular Signaling Effects of Mudelta, a Mixed μ-Opioid Receptor Agonist and δ-Opioid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mudelta is a novel pharmacological agent characterized by its unique mixed-efficacy profile at opioid receptors, acting as an agonist at the μ-opioid receptor (MOR) and an antagonist at the δ-opioid receptor (DOR). This distinct mechanism of action suggests a complex interplay with cellular signaling cascades, offering potential therapeutic advantages. This technical guide provides a comprehensive overview of the anticipated effects of this compound on key intracellular signaling pathways. While direct experimental data on this compound's signaling profile is not extensively available in the public domain, this document extrapolates its likely effects based on the well-established signaling mechanisms of MOR and DOR. We delve into the canonical G-protein dependent pathways, including the modulation of cyclic adenosine monophosphate (cAMP) levels, and the G-protein independent pathways involving β-arrestin recruitment and subsequent activation of the Extracellular signal-Regulated Kinase (ERK) cascade. Furthermore, we explore the implications of MOR-DOR heterodimerization on this compound's signaling signature. Detailed experimental protocols for assays crucial to characterizing these signaling events are provided to facilitate further research in this area.
Introduction to this compound and its Pharmacological Profile
This compound is a peripherally restricted compound with a dual-action mechanism: it activates the μ-opioid receptor (MOR) while simultaneously blocking the δ-opioid receptor (DOR)[1][2]. This profile is of significant interest in drug development, as it may offer a way to harness the therapeutic benefits of MOR activation, such as analgesia, while mitigating some of the undesirable side effects through DOR antagonism[3][4]. The cellular response to this compound is determined by its interaction with these two G-protein coupled receptors (GPCRs) and the subsequent modulation of their downstream signaling pathways.
Anticipated Effects of this compound on Core Cellular Signaling Pathways
The signaling pathways initiated by MOR and DOR are complex and can be broadly categorized into G-protein dependent and G-protein independent (primarily β-arrestin-mediated) cascades. As a MOR agonist, this compound is expected to activate MOR-mediated signaling. As a DOR antagonist, it is predicted to block both basal and agonist-induced DOR signaling.
G-Protein Dependent Signaling: The cAMP Pathway
Both MOR and DOR primarily couple to the Gαi/o family of inhibitory G-proteins[5][6]. Activation of these G-proteins leads to the inhibition of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic adenosine monophosphate (cAMP). This results in a decrease in intracellular cAMP levels.
-
Effect of this compound: As a MOR agonist, this compound is expected to decrease intracellular cAMP levels in cells expressing MOR. Conversely, as a DOR antagonist, this compound would block the ability of endogenous or exogenous DOR agonists to inhibit adenylyl cyclase, thereby preventing a decrease in cAMP levels mediated by DOR activation. In a system with basal DOR activity, this compound could potentially increase cAMP levels by acting as an inverse agonist at the DOR[7].
Table 1: Anticipated Quantitative Effects of this compound on G-Protein Dependent Signaling
| Parameter | Receptor | Predicted Effect of this compound | Measurement Assay |
| cAMP Levels | MOR | Decrease | cAMP Assay |
| DOR | No change (antagonist) or Increase (inverse agonist) | cAMP Assay | |
| GTPγS Binding | MOR | Increase | GTPγS Binding Assay |
| DOR | No change or Decrease | GTPγS Binding Assay |
Note: The actual quantitative values (e.g., EC50 for MOR agonism, IC50 for DOR antagonism) for this compound are not currently available in the public literature and would need to be determined experimentally.
G-Protein Independent Signaling: β-Arrestin Recruitment and ERK Activation
Upon agonist binding, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins. β-arrestin binding can lead to receptor desensitization and internalization, and also initiate a second wave of signaling independent of G-proteins. One of the key downstream effectors of β-arrestin-mediated signaling is the Extracellular signal-Regulated Kinase (ERK), a member of the Mitogen-Activated Protein Kinase (MAPK) family[8][9].
-
Effect of this compound: As a MOR agonist, this compound is predicted to induce the recruitment of β-arrestin to the MOR, which could subsequently lead to the phosphorylation and activation of ERK[9]. The kinetics and magnitude of this activation may be ligand-specific, a phenomenon known as "biased agonism" where a ligand can preferentially activate either the G-protein or the β-arrestin pathway[10]. As a DOR antagonist, this compound would block agonist-induced β-arrestin recruitment to the DOR and subsequent DOR-mediated ERK activation.
Table 2: Anticipated Quantitative Effects of this compound on β-Arrestin and ERK Signaling
| Parameter | Receptor | Predicted Effect of this compound | Measurement Assay |
| β-Arrestin Recruitment | MOR | Increase | β-Arrestin Recruitment Assay |
| DOR | No change | β-Arrestin Recruitment Assay | |
| ERK Phosphorylation | MOR | Increase | Western Blot for p-ERK |
| DOR | No change | Western Blot for p-ERK |
Note: Quantitative data for this compound's efficacy and potency in these assays are not publicly available and require experimental determination.
The Role of MOR-DOR Heterodimerization
MOR and DOR can form heterodimers, which may exhibit unique pharmacological and signaling properties distinct from the individual receptors[1][11]. The formation of MOR-DOR heterodimers can alter ligand binding, G-protein coupling, and β-arrestin recruitment. For instance, some studies suggest that MOR-DOR heterodimers may preferentially signal through β-arrestin, leading to a switch in the downstream ERK activation pathway[1].
-
Effect of this compound on Heterodimer Signaling: The effect of this compound on MOR-DOR heterodimers is complex. As a MOR agonist, it would activate the MOR component of the heterodimer. As a DOR antagonist, it would block the DOR component. This unique combination could lead to a distinct signaling output from the heterodimer compared to activation of MOR alone or blockade of DOR alone. For example, the antagonist action at the DOR within the heterodimer might allosterically modulate the signaling of the MOR, potentially altering its G-protein versus β-arrestin bias.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's dual effect on G-protein signaling.
Caption: this compound's impact on β-arrestin recruitment.
Caption: Workflow for cAMP accumulation assay.
Detailed Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on the key signaling pathways discussed.
cAMP Accumulation Assay
This assay measures changes in intracellular cAMP levels following receptor activation or inhibition.
Materials:
-
Cells stably expressing human MOR or DOR.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound and control compounds (e.g., a known MOR agonist and DOR agonist).
-
Forskolin (to stimulate adenylyl cyclase in DOR antagonist mode).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or fluorescence-based biosensor).
-
White or black 384-well assay plates.
-
Plate reader compatible with the chosen detection technology.
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Agonist Mode (MOR): a. Remove culture medium and add assay buffer. b. Add diluted this compound or control agonist to the wells. c. Incubate for 30 minutes at room temperature.
-
Antagonist Mode (DOR): a. Remove culture medium and add assay buffer containing a fixed concentration of forskolin (to elevate basal cAMP). b. Add diluted this compound or control antagonist and incubate for 15-30 minutes. c. Add a known DOR agonist at its EC80 concentration and incubate for another 30 minutes.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol. This typically involves cell lysis followed by the addition of donor and acceptor molecules for detection.
-
Data Acquisition: Read the plate on a compatible plate reader after the recommended incubation period.
-
Data Analysis: Plot the data as a dose-response curve and calculate EC50 (for agonist activity) or IC50 (for antagonist activity) values using a non-linear regression model.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the receptor upon agonist stimulation.
Materials:
-
Cells engineered to express a tagged GPCR (MOR or DOR) and a tagged β-arrestin, often utilizing enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).
-
Cell culture medium and supplements.
-
Assay buffer.
-
This compound and control agonists.
-
Detection reagents specific to the assay technology (e.g., luciferase substrate).
-
White 384-well assay plates.
-
Luminometer or BRET-compatible plate reader.
Procedure:
-
Cell Seeding: Seed the engineered cells into 384-well plates and culture overnight.
-
Compound Addition: Remove culture medium and add assay buffer. Add serial dilutions of this compound or a known agonist.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagent (e.g., luciferase substrate) according to the manufacturer's protocol.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Generate dose-response curves and calculate EC50 values for β-arrestin recruitment.
ERK Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2 as a marker of its activation.
Materials:
-
Cells expressing MOR or DOR.
-
Cell culture medium and supplements.
-
Serum-free medium for starvation.
-
This compound and control agonists.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Starvation: Culture cells to near confluency, then starve in serum-free medium for 4-6 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound or control agonist for different time points (e.g., 5, 10, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts and run the lysates on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour. d. Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. f. Add the chemiluminescent substrate and capture the image.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-t-ERK antibody to normalize for total ERK levels.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK to t-ERK.
Conclusion
This compound's unique pharmacological profile as a mixed MOR agonist and DOR antagonist presents a compelling case for its potential as a novel therapeutic agent. Understanding its precise effects on cellular signaling pathways is paramount for its development and clinical application. This technical guide has outlined the anticipated signaling consequences of this compound's interaction with MOR and DOR, focusing on the cAMP, β-arrestin, and ERK pathways. While direct experimental data for this compound is needed to confirm these predictions, the provided experimental protocols offer a robust framework for researchers to elucidate the detailed molecular mechanisms of this promising compound. Further investigation into this compound's signaling signature, particularly in the context of MOR-DOR heterodimers and biased agonism, will be crucial in fully realizing its therapeutic potential.
References
- 1. Receptor heterodimerization leads to a switch in signaling: beta-arrestin2-mediated ERK activation by mu-delta opioid receptor heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulator of G protein signaling proteins differentially modulate signaling of mu and delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opioid ligands with mixed mu/delta opioid receptor interactions: an emerging approach to novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opioid ligands with mixed μ/δ opioid receptor interactions: An emerging approach to novel analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]
- 11. Mu-delta opioid receptor functional interaction: Insight using receptor-G protein fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of Mudelta Opioid Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental protocols for the characterization of ligands targeting the mu-delta (μ/δ) opioid receptor system. The methodologies detailed herein are essential for assessing the therapeutic potential and side-effect profiles of novel compounds, including mixed agonists, antagonists, and modulators of μ/δ receptor heteromers.
Introduction
The co-expression and interaction of mu (μ) and delta (δ) opioid receptors in the central and peripheral nervous systems present a promising avenue for the development of novel analgesics with improved side-effect profiles compared to traditional μ-opioid receptor agonists.[1][2] Functional interactions between these receptors can occur at various levels, including the formation of heterodimers, which exhibit unique pharmacological and signaling properties.[1][3][4][5] In vivo characterization is crucial to understand the physiological consequences of targeting this receptor system.
Key In Vivo Experimental Assays
A battery of in vivo assays is necessary to comprehensively evaluate the pharmacological profile of a Mudelta ligand. These assays assess antinociception, gastrointestinal effects, rewarding properties, and physical dependence.
Antinociception Assays
1. Tail-Flick Test:
The tail-flick test is a widely used method to assess the analgesic properties of compounds against thermal pain.[6]
-
Principle: A focused beam of heat is applied to the ventral surface of the rodent's tail. The latency to a reflexive flick of the tail away from the heat source is measured as an indicator of the pain threshold.
-
Protocol:
-
Acclimatize the mouse or rat to the testing apparatus.
-
Gently restrain the animal, allowing the tail to be positioned over the heat source.
-
A radiant heat source is focused on the tail, and a timer is automatically started.
-
The timer stops when the animal flicks its tail.
-
A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.
-
Baseline latencies are recorded before drug administration.
-
Administer the test compound (e.g., subcutaneously, intraperitoneally, or intracerebroventricularly).
-
Measure tail-flick latencies at predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
2. Hot Plate Test:
The hot plate test is another common method for evaluating thermal nociception.[7][8]
-
Principle: The animal is placed on a heated surface, and the latency to exhibit a pain response (e.g., licking a hind paw, jumping) is measured.
-
Protocol:
-
Maintain the hot plate at a constant temperature (e.g., 52-55°C).
-
Gently place the animal on the hot plate and start a timer.
-
Observe the animal for nocifensive behaviors (paw licking, jumping).
-
Stop the timer as soon as a response is observed.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent injury.
-
Establish baseline latencies prior to drug administration.
-
Administer the test compound and measure latencies at various time points.
-
Gastrointestinal Motility Assay
Opioid agonists are known to inhibit gastrointestinal transit, leading to constipation. This assay is crucial for assessing this side effect.[9][10]
-
Principle: A charcoal meal is administered orally, and the distance it travels through the gastrointestinal tract over a specific period is measured.
-
Protocol:
-
Fast mice overnight with free access to water.
-
Administer the test compound.
-
After a set time (e.g., 30-60 minutes), administer a charcoal meal (e.g., 5-10% charcoal suspension in 5-10% gum acacia) orally.
-
After another set time (e.g., 20-30 minutes), euthanize the animal by cervical dislocation.
-
Dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the percent of intestinal transit: (distance traveled by charcoal / total length of small intestine) x 100.
-
Naloxone-Precipitated Withdrawal
This assay assesses the development of physical dependence on the test compound.[1][9]
-
Principle: After chronic administration of the test compound, an opioid antagonist (naloxone) is administered to precipitate withdrawal symptoms, which are then quantified.
-
Protocol:
-
Administer the test compound to mice repeatedly over several days (e.g., twice daily for 5 days).
-
On the final day, 2 hours after the last dose of the test compound, administer naloxone (e.g., 1 mg/kg, s.c.).
-
Immediately place the animal in an observation chamber.
-
Observe and score withdrawal behaviors (e.g., jumping, wet-dog shakes, paw tremors, teeth chattering, ptosis) for a set period (e.g., 15-30 minutes). A composite withdrawal score can be calculated.
-
Conditioned Place Preference (CPP)
The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug.[5][11][12]
-
Principle: This is a form of Pavlovian conditioning where the rewarding effects of a drug are associated with a specific environment. An increase in the time spent in the drug-paired environment indicates a rewarding effect.
-
Protocol:
-
Pre-conditioning (Baseline): On day 1, allow the animal to freely explore a two-chamber apparatus and record the time spent in each chamber to establish baseline preference.
-
Conditioning: Over several days (e.g., 6-8 days), administer the test compound and confine the animal to one chamber (the drug-paired chamber). On alternate days, administer vehicle and confine the animal to the other chamber. The assignment of the drug-paired chamber should be unbiased based on the initial preference.
-
Post-conditioning (Test): On the test day, place the animal in the apparatus with free access to both chambers in a drug-free state and record the time spent in each chamber. An increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for mixed μ/δ opioid agonists from in vivo studies.
| Compound | Assay | Animal Model | Route of Administration | A50/ED50 (95% CI) | Reference |
| MMP-2200 | Tail-Flick (55°C) | Mouse | s.c. | 42.9 (37.5–49.0) μmol/kg | [13] |
| Tail-Flick (55°C) | Mouse | i.t. | 0.049 (0.035–0.068) nmol | [13] | |
| Morphine | Tail-Flick (55°C) | Mouse | s.c. | 305.8 (255.3–366.4) μmol/kg | [13] |
| Tail-Flick (55°C) | Mouse | i.t. | 0.929 (0.627–1.312) nmol | [13] | |
| CYM51010 | Tail-Flick | Mouse (C57/BL6) | i.p. | ~10 mg/kg | [14] |
| Heroin | Thermal Nociception | Rhesus Monkey | i.m. | 0.18 mg/kg | [15] |
| SNC80 | Schedule-Controlled Responding | Rhesus Monkey | i.m. | 0.43 mg/kg | [15] |
| Compound | Assay | Animal Model | Dose | Effect | Reference |
| MMP-2200 | Locomotor Activity | Mouse | Equi-antinociceptive doses | Significantly less stimulation than morphine | [7] |
| CYM51010 | Locomotor Activity | Mouse | 10 mg/kg | Similar hyperactivity to morphine | [16] |
| This compound | GI Transit (stressed mice) | Mouse | Wide dose range | Normalization of transit | [9][10] |
| Loperamide | GI Transit (stressed mice) | Mouse | Narrow dose range | Normalization of transit | [9][10] |
| MMP-2200 | Naloxone-Precipitated Withdrawal | Mouse | Chronic administration | Less severe withdrawal than morphine | [7] |
| CYM51010 | Naloxone-Precipitated Withdrawal | Mouse | 10 mg/kg for 5 days | Less physical dependence than morphine | [16] |
| MMP-2200 | Conditioned Place Preference | Rat | Analgesic doses | No CPP observed | [6] |
| Morphine | Conditioned Place Preference | Rat | - | Strong preference for drug-paired chamber | [6] |
Signaling Pathways and Experimental Workflows
Canonical G-protein Signaling Pathway
Activation of both μ and δ opioid receptors typically leads to the activation of inhibitory G proteins (Gαi/o), which in turn inhibit adenylyl cyclase, decrease intracellular cAMP levels, and modulate ion channel activity.
β-Arrestin Recruitment and Downstream Signaling
Ligand binding can also lead to the recruitment of β-arrestin, which can mediate G-protein independent signaling and receptor internalization. The balance between G-protein and β-arrestin signaling is a key area of research for developing biased agonists with fewer side effects.
Mu-Delta Heteromer-Mediated Signaling
Mu-delta heteromers can engage unique signaling pathways that differ from those activated by the individual receptors. For example, they have been shown to modulate Src and CaMKII signaling.[17][18][19][20]
References
- 1. Frontiers | Heteromerization Modulates mu Opioid Receptor Functional Properties in vivo [frontiersin.org]
- 2. Opioid ligands with mixed mu/delta opioid receptor interactions: an emerging approach to novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Heteromerization Modulates mu Opioid Receptor Functional Properties in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heteromers of μ-δ opioid receptors: new pharmacology and novel therapeutic possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mixed-action delta/mu opioid agonst MMP-2200 does not produce conditioned place preference but does maintain drug self-administration in rats, and induces in vitro markers of tolerance and dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Brain mu and delta opioid receptors mediate different locomotor hyperactivity responses of the C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of gastrointestinal function by this compound, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of gastrointestinal function by this compound, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 12. Delta-mu opioid receptor heteromers in chronic pain pathophysiology [vanrijnlab.com]
- 13. In Vivo Characterization of MMP-2200, a Mixed δ/μ Opioid Agonist, in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interactions between delta and mu opioid agonists in assays of schedule-controlled responding, thermal nociception, drug self-administration, and drug versus food choice in rhesus monkeys: studies with SNC80 [(+)-4-[(alphaR)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide] and heroin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of the Mu-Delta Opioid Receptor Heteromers Blocks Morphine Rewarding Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antagonism of the mu-delta opioid receptor heterodimer enhances opioid antinociception by activating Src and calcium/calmodulin-dependent protein kinase II signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antagonism of the Mu-Delta Opioid Receptor Heterodimer Enhances Opioid Anti-Nociception by Activating Src and CaMKII Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mu-Opioid Receptors Transiently Activate the Akt-nNOS Pathway to Produce Sustained Potentiation of PKC-Mediated NMDAR-CaMKII Signaling | PLOS One [journals.plos.org]
Application Notes and Protocols for the Study of Mu-Delta Opioid Receptor Heterodimers in Cell Culture
A Clarification on "Mudelta" : The term "this compound" in the context of cell culture experiments and signaling does not refer to a dissolvable chemical compound. Instead, it pertains to the mu-delta opioid receptor (MDOR) heterodimer , a protein complex formed by the physical association of the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR).[1][2] These receptors are members of the G-protein coupled receptor (GPCR) family. This document provides detailed protocols for researchers to investigate the formation and function of this important receptor complex in cell culture systems.
Application Note 1: The Mu-Delta Opioid Receptor (MDOR) Heterodimer
The formation of heterodimers between GPCRs, such as the mu and delta opioid receptors, can lead to unique pharmacological and signaling properties that are distinct from the individual receptor monomers.[1][3] The MDOR has emerged as a significant area of research, particularly in the fields of pain management and addiction. Studying these heterodimers can provide insights into opioid synergy and the development of novel therapeutics with improved efficacy and reduced side effects.[1]
MOR and DOR are both Gαi/o-coupled GPCRs.[3] Their activation typically leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels, and modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[4] Investigating the MDOR in cell culture allows for a controlled environment to dissect its unique signaling profile upon activation by various opioid ligands.
Experimental Protocols
To study the MDOR, cell lines that do not endogenously express opioid receptors, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, are commonly used.[5] These cells can be transiently or stably co-transfected with plasmids encoding the mu and delta opioid receptors.
Protocol 1: Co-expression of MOR and DOR in Mammalian Cells
This protocol describes the transient co-transfection of HEK293 cells with plasmids encoding MOR and DOR. For stable cell line generation, an additional selection step is required.
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Expression plasmids for MOR and DOR (often with epitope tags like FLAG or HA for detection)
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
In one tube, dilute 2.5 µg of total plasmid DNA (1.25 µg of MOR plasmid + 1.25 µg of DOR plasmid) into 125 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ 3000 into 125 µL of Opti-MEM™.
-
Combine the diluted DNA and diluted lipid, mix gently, and incubate for 15 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 250 µL of DNA-lipid complex to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with subsequent experiments. Expression of the receptors can be confirmed by Western blot or immunofluorescence using antibodies against the epitope tags.
Experimental Workflow: Receptor Co-Expression
Caption: Workflow for transient co-expression of MOR and DOR.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect MDOR Heterodimers
This protocol is used to demonstrate a physical interaction between MOR and DOR in co-transfected cells.[1] It assumes one receptor is tagged with one epitope (e.g., FLAG) and the other with a different epitope (e.g., HA).
Materials:
-
Co-transfected cells from Protocol 1
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-FLAG antibody conjugated to agarose beads
-
Wash Buffer (e.g., TBS)
-
Elution Buffer (e.g., FLAG peptide solution or low pH glycine buffer)
-
SDS-PAGE reagents and Western blot equipment
-
Primary antibody against the HA tag
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Lysis: Wash the co-transfected cells with cold PBS and lyse them with 500 µL of cold lysis buffer per well. Scrape the cells and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Immunoprecipitation: Add anti-FLAG agarose beads to the cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation. This will "pull down" the FLAG-tagged MOR and any interacting proteins.
-
Washing: Pellet the beads by centrifugation (1,000 x g for 1 min) and discard the supernatant. Wash the beads three times with 1 mL of cold wash buffer.
-
Elution: Elute the bound proteins from the beads by adding elution buffer and incubating for 30 minutes at 4°C.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-HA primary antibody to detect the co-precipitated HA-tagged DOR.
-
A band corresponding to the molecular weight of DOR confirms the interaction with MOR.
-
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for Co-IP to confirm MOR-DOR interaction.
Protocol 3: Functional Assay - cAMP Inhibition
This assay measures the functional consequence of MDOR activation. Since MOR and DOR are Gi-coupled, their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4] This protocol requires co-stimulation with forskolin to elevate basal cAMP to a measurable level.
Materials:
-
Co-transfected cells in a 96-well plate
-
Assay Buffer (e.g., HBSS)
-
Forskolin (adenylyl cyclase activator)
-
Opioid agonists (e.g., DAMGO for MOR, DPDPE for DOR)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits like cAMP-Glo™)[6][7]
-
Lysis buffer (provided in the kit)
Procedure:
-
Cell Plating: Plate the co-transfected cells in a 96-well plate and grow for 24 hours.
-
Pre-incubation: Replace the growth medium with assay buffer and pre-incubate the cells with varying concentrations of the opioid agonist for 15 minutes at 37°C.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the negative control) and incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement following the kit's protocol. The signal will be inversely proportional to receptor activation.
-
Data Analysis: Plot the cAMP levels against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Experimental Workflow: cAMP Inhibition Assay
Caption: Workflow for measuring MDOR-mediated cAMP inhibition.
Preparation of Common Ligands for MDOR Studies
Proper dissolution and storage of ligands are critical for reproducible results. Stock solutions are typically prepared at a high concentration (e.g., 1-10 mM) in an appropriate solvent and then diluted to the final working concentration in the cell culture medium or assay buffer. The final concentration of organic solvents like DMSO should be kept low (typically ≤ 0.1%) to avoid cellular toxicity.
| Ligand | Receptor Target | Action | Recommended Solvent | Typical Working Concentration | Storage of Stock |
| DAMGO | Mu (MOR) | Selective Agonist | Water or aqueous buffer | 10 nM - 10 µM | -20°C |
| DPDPE | Delta (DOR) | Selective Agonist | Water or aqueous buffer | 10 nM - 10 µM | -20°C |
| Naltrexone HCl | Mu, Delta, Kappa | Non-selective Antagonist | Water (50 mg/mL)[8][9] | 100 nM - 10 µM | -20°C |
| Naltrindole HCl | Delta (DOR) | Selective Antagonist | DMSO[10] | 10 nM - 1 µM | -20°C |
Signaling Pathway Visualization
Activation of the Gi-coupled MDOR by an agonist leads to the dissociation of the G-protein into Gαi and Gβγ subunits, initiating downstream signaling cascades.
MDOR Signaling Pathway
Caption: Simplified signaling pathway of the Gi-coupled MDOR.
References
- 1. Heterodimerization of mu and delta opioid receptors: A role in opiate synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mu Opioid Receptor Heterodimers Emerge as Novel Therapeutic Targets: Recent Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mu Opioid Receptor Heterodimers Emerge as Novel Therapeutic Targets: Recent Progress and Future Perspective [frontiersin.org]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Human delta opioid receptor: a stable cell line for functional studies of opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cAMP-Glo™ Assay [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Naltrexone Hydrochloride | CAS#:16676-29-2 | Chemsrc [chemsrc.com]
- 9. Naltrexone hydrochloride | 16676-29-2 [chemicalbook.com]
- 10. apexbt.com [apexbt.com]
Application Notes and Protocols: Mudelta Dosage for Rodent Models of Irritable Bowel Syndrome (IBS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Mudelta, a mixed μ-opioid receptor (MOR) agonist and δ-opioid receptor (DOR) antagonist, in rodent models of Irritable Bowel Syndrome (IBS). The information detailed below, including dosages, experimental protocols, and mechanisms of action, is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound and similar compounds for IBS.
Introduction
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain and altered bowel habits.[1][2] Rodent models that mimic key features of IBS, such as visceral hypersensitivity and stress-induced gut dysmotility, are crucial for the development of novel therapeutics.[1][3][4] Opioid receptors in the enteric nervous system play a significant role in regulating gastrointestinal function, making them a key target for IBS therapies.[5][6][7]
This compound represents a class of compounds that act as agonists at the μ-opioid receptor and antagonists at the δ-opioid receptor.[8][9] This dual mechanism of action is designed to normalize gut motility and reduce visceral pain without causing the significant constipation associated with traditional MOR agonists like loperamide.[9][10] The principle is that DOR antagonism can counteract the excessive inhibitory effects of MOR agonism on intestinal contractility and motility.[9] Eluxadoline is a clinically approved drug for diarrhea-predominant IBS (IBS-D) that shares this mixed MOR agonist/DOR antagonist profile.[6]
Data Presentation: this compound Dosage and Effects in Mouse Models
The following tables summarize the quantitative data from preclinical studies evaluating this compound in mouse models of stress-induced and post-inflammatory IBS.
Table 1: Effect of Oral this compound on Fecal Output in Acclimatized and Stressed Mice
| Treatment Group | Dose (mg/kg, p.o.) | Fecal Pellets per Hour (Mean) | Percentage Change from Stressed Control |
| Acclimatized Control | Vehicle | 2-3 | N/A |
| This compound | 5 | No significant change | N/A |
| This compound | 25 | No significant change | N/A |
| This compound | 50 | Inhibition | N/A |
| Stressed Control | Vehicle | Increased by 2-3 fold | N/A |
| This compound | 5 | Normalization | Dose-dependent reversal |
| This compound | 10 | Normalization | Dose-dependent reversal |
| This compound | 25 | Normalization | Dose-dependent reversal |
| This compound | 50 | Normalization | Dose-dependent reversal |
| This compound | 100 | Normalization | Dose-dependent reversal |
Data synthesized from Wade et al., 2012.[9][10]
Table 2: Effect of Oral this compound and Loperamide on Upper Gastrointestinal Transit in a Post-Inflammatory Mouse Model
| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Upper GI Transit |
| This compound | 10 | More potent inhibition compared to non-inflamed mice |
| This compound | 25 | Dose-dependent inhibition |
| This compound | 50 | Dose-dependent inhibition |
| This compound | 100 | Dose-dependent inhibition |
| Loperamide | 1 | Dose-dependent inhibition |
| Loperamide | 3 | Dose-dependent inhibition |
| Loperamide | 5 | Dose-dependent inhibition |
Data synthesized from Wade et al., 2012.[9][10]
Experimental Protocols
Novel Environment Stress-Induced Fecal Output Model
This model is used to assess the effect of compounds on stress-induced colonic motility, a key feature of IBS-D.
Materials:
-
Male C57BL/6 mice
-
This compound (or vehicle control)
-
Standard mouse cages
-
Novel, clean mouse cages without bedding
Procedure:
-
Acclimatization: House mice in their home cages for at least 7 days to acclimatize to the housing conditions.
-
Dosing: Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 5, 10, 25, 50, 100 mg/kg).
-
Stress Induction: 30 minutes post-dosing, transfer each mouse to a novel, clean cage without bedding. This novel environment acts as a mild stressor.
-
Fecal Pellet Collection: Count the number of fecal pellets produced by each mouse over a 1-hour period.
-
Data Analysis: Compare the mean fecal pellet output between vehicle-treated stressed mice, this compound-treated stressed mice, and non-stressed (acclimatized) control mice.
Post-Inflammatory Mustard Oil Model of Altered Bowel Function
This model creates a state of visceral hypersensitivity and altered gut function that persists after the initial inflammation has resolved, mimicking post-infectious IBS.
Materials:
-
Male C57BL/6 mice
-
Mustard oil (e.g., 0.5% in 70% ethanol)
-
This compound (or vehicle control)
-
Charcoal meal (e.g., 10% charcoal in 5% gum arabic)
Procedure:
-
Induction of Colitis:
-
Lightly anesthetize mice.
-
Administer a single intracolonic infusion of mustard oil.
-
Allow mice to recover for 4 weeks. During this period, the initial inflammation subsides, but visceral hypersensitivity and altered motility persist.
-
-
Assessment of Upper Gastrointestinal Transit:
-
Four weeks post-mustard oil administration, fast the mice overnight with free access to water.
-
Administer this compound or vehicle orally at the desired doses (e.g., 10, 25, 50, 100 mg/kg).
-
30 minutes after drug administration, administer a charcoal meal orally.
-
After a set time (e.g., 20-30 minutes), euthanize the mice and carefully dissect the small intestine.
-
Measure the total length of the small intestine and the distance the charcoal meal has traveled.
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.
-
-
Data Analysis: Compare the percentage of GI transit between the this compound-treated and vehicle-treated groups.
Visualizations
Caption: this compound's dual action on enteric neurons.
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Mixed MOP/DOP agonist biphalin elicits anti-transit effect in mouse models mimicking diarrhea-predominant irritable bowel syndrome symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mu and Delta Opioid Receptors Are Coexpressed and Functionally Interact in the Enteric Nervous System of the Mouse Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GlobalData Release: Pushing the IBS Pipeline for Promising Therapies - BioSpace [biospace.com]
- 9. Modulation of gastrointestinal function by this compound, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of gastrointestinal function by this compound, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring the Effect of Mudelta on Gut Motility
Introduction
Gastrointestinal (GI) motility is a complex, highly regulated process involving the coordinated contraction and relaxation of smooth muscles in the gut wall. This process is governed by the enteric nervous system (ENS), often called the "second brain," which acts independently but is also modulated by the central nervous system and various signaling molecules. Dysregulation of GI motility can lead to common disorders such as constipation, diarrhea, and gastroparesis. "Mudelta" is a novel investigational compound hypothesized to modulate gut motility through its interaction with enteric neural circuits. These application notes provide a comprehensive overview of standard preclinical techniques to characterize the pharmacological effects of this compound on GI motility.
The following protocols are designed for researchers in pharmacology, physiology, and drug development to assess the prokinetic or anti-motility potential of this compound. The described methods span in vivo, ex vivo, and in vitro models, allowing for a thorough investigation from whole-organism effects to specific cellular mechanisms.
I. In Vivo Assessment of Gut Motility
In vivo assays provide a holistic view of a compound's effect on gut motility within a living organism, accounting for the complex interplay of physiological systems.[1]
Whole Gut Transit Time (WGTT) Assay
This assay measures the total time required for a non-absorbable marker to travel from the stomach to expulsion. It is a primary screening method to determine if this compound has a significant prokinetic (accelerating) or inhibitory (slowing) effect on overall gut transit.[2]
Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are fasted for 16 hours with free access to water.[3]
-
Drug Administration: Administer this compound or vehicle control orally (p.o.) or via intraperitoneal (i.p.) injection at the desired dose(s). The timing of administration should be based on the predicted pharmacokinetic profile of this compound.
-
Marker Administration: 30 minutes post-drug administration, orally gavage each mouse with 200 µL of a 6% carmine red solution in 0.5% methylcellulose.[3] Carmine red is a non-absorbable dye that colors the feces red.[2]
-
Monitoring: House mice individually in clean cages with white bedding to easily visualize fecal pellets.[2] Monitor the mice continuously or at regular intervals (e.g., every 15 minutes).
-
Data Collection: Record the time from carmine red administration to the appearance of the first red fecal pellet. This is the whole gut transit time.
-
Analysis: Compare the mean WGTT between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
Gastric Emptying Assay
This method assesses the rate at which the stomach empties its contents into the small intestine. It is particularly useful if this compound is suspected of targeting upper GI motility.[4][5]
Protocol:
-
Animal Model: Male Wistar rats (200-250g) are fasted for 16 hours with free access to water.
-
Drug Administration: Administer this compound or vehicle control (p.o. or i.p.).
-
Test Meal: 30 minutes post-drug administration, provide a pre-weighed amount of a standard test meal (e.g., 1.5 g of chow).
-
Euthanasia and Sample Collection: After a set period (e.g., 90 minutes), euthanize the animals via CO2 asphyxiation.
-
Stomach Content Measurement: Carefully dissect the stomach, ligate the pyloric and cardiac sphincters, and remove it. Weigh the full stomach, then empty its contents, rinse, blot dry, and weigh the empty stomach. The difference in weight represents the amount of meal remaining.
-
Calculation:
-
Gastric Emptying (%) = [1 - (Weight of stomach contents / Initial weight of meal)] * 100
-
-
Analysis: Compare the percentage of gastric emptying between treated and control groups.
Hypothetical In Vivo Data for this compound
| Assay | Vehicle Control | This compound (1 mg/kg) | This compound (10 mg/kg) | Loperamide (5 mg/kg) | Prucalopride (1 mg/kg) |
| WGTT (minutes) | 210 ± 15 | 165 ± 12 | 120 ± 10 | 350 ± 20 | 150 ± 18 |
| Gastric Emptying (%) | 65 ± 5 | 78 ± 4 | 85 ± 3 | 40 ± 6 | 80 ± 5 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control. Loperamide (inhibitory) and Prucalopride (prokinetic) serve as positive controls.[6]
II. Ex Vivo Assessment of Intestinal Contractility
Ex vivo organ bath studies allow for the investigation of this compound's direct effects on isolated intestinal segments, removing the influence of the central nervous system.[7][8]
Isolated Ileum Organ Bath Assay
This assay measures the contractile force of isolated segments of the small intestine in response to electrical field stimulation (EFS) or specific agonists.
Protocol:
-
Tissue Preparation: Euthanize a male Sprague-Dawley rat and dissect a 2-3 cm segment of the terminal ileum.
-
Mounting: Mount the ileum segment vertically in an organ bath containing Krebs solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.[9] One end is fixed, and the other is attached to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Stimulation:
-
Agonist-induced Contraction: Generate a cumulative concentration-response curve for a standard agonist like acetylcholine to establish a baseline.
-
EFS-induced Contraction: Apply EFS to elicit neurally mediated contractions.
-
-
Drug Application: Add increasing concentrations of this compound to the bath and record its effect on baseline tone, agonist-induced contractions, or EFS-induced contractions.
-
Data Analysis: Measure the amplitude and frequency of contractions. Express the effect of this compound as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl) or as a percentage inhibition of the EFS-induced response. Calculate EC50 or IC50 values.
Hypothetical Ex Vivo Data for this compound
| Parameter | Vehicle Control | This compound (1 µM) | This compound (10 µM) |
| Spontaneous Contraction Amplitude (% of Max) | 100 ± 8 | 145 ± 12 | 180 ± 15** |
| EFS-induced Contraction (% of Control) | 100 ± 5 | 130 ± 7 | 160 ± 9** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control.
III. In Vitro Assessment of Enteric Neuron Activity
In vitro assays using primary cultures of enteric neurons can elucidate the specific cellular and molecular mechanisms of this compound's action.
Calcium Imaging in Primary Enteric Neurons
This technique measures changes in intracellular calcium concentrations ([Ca2+]i), a proxy for neuronal activity, in response to this compound.[10]
Protocol:
-
Cell Culture: Isolate myenteric plexus from neonatal mouse pups and establish primary enteric neuron cultures.
-
Fluorescent Dye Loading: After 7-10 days in culture, load the neurons with a calcium-sensitive dye (e.g., Fura-2 AM).
-
Imaging: Place the culture dish on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Baseline Recording: Perfuse the cells with a physiological saline solution and record baseline [Ca2+]i for 2-5 minutes.
-
Drug Application: Perfuse the cells with varying concentrations of this compound and record any changes in [Ca2+]i. Use a high potassium solution as a positive control for depolarization.
-
Data Analysis: Quantify the change in fluorescence intensity over time. A significant increase in [Ca2+]i upon this compound application suggests an excitatory effect on enteric neurons.
Hypothetical In Vitro Data for this compound
| Parameter | Vehicle Control | This compound (100 nM) | This compound (1 µM) |
| % of Responding Neurons | 2 ± 0.5 | 25 ± 3 | 68 ± 5** |
| Peak ΔF/F0 (Change in Fluorescence) | 0.05 ± 0.01 | 0.4 ± 0.05 | 1.2 ± 0.1** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control.
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. A simple automated approach to measure mouse whole gut transit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Diagnostic Methods for Evaluation of Gastric Motility—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bead study: a novel method to measure gastrointestinal transit in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GutMap: A New Interface for Analysing Regional Motility Patterns in ex vivo Mouse Gastrointestinal Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
- 9. Motility patterns of ex vivo intestine segments depend on perfusion mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A functional network of highly pure enteric neurons in a dish [frontiersin.org]
Application Notes and Protocols for Mudelta Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for mu-delta (µ/δ) opioid receptor agonists and mixed-profile compounds in preclinical animal studies. The following sections detail experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows to guide researchers in designing and executing studies involving these promising therapeutic agents.
Introduction to Mudelta Opioid Agonists
Mixed mu-delta opioid receptor agonists are compounds that simultaneously target both the mu (µ) and delta (δ) opioid receptors. This dual activity is a key area of research in pain management, aiming to develop potent analgesics with an improved side-effect profile compared to traditional mu-opioid agonists like morphine. The rationale is that co-activation of delta receptors can modulate mu-receptor activity, potentially enhancing analgesia while mitigating adverse effects such as respiratory depression, tolerance, and dependence.[1] Animal studies are crucial for characterizing the pharmacological properties of these compounds and determining their therapeutic potential.
Common Administration Routes in Animal Studies
The choice of administration route in animal studies is critical as it significantly influences the pharmacokinetic and pharmacodynamic profile of a drug. For this compound opioid agonists, several routes have been utilized to investigate their systemic and localized effects.
Systemic Administration
Systemic administration allows for the evaluation of a drug's overall effect after distribution throughout the body.
-
Intraperitoneal (i.p.) Injection: A common route in rodents, providing rapid absorption into the systemic circulation.
-
Subcutaneous (s.c.) Injection: Leads to slower, more sustained absorption compared to i.p. injection.
-
Oral (p.o.) Administration: Used to assess the oral bioavailability and potential for clinical translation. However, many peptide-based opioids have poor oral absorption.
-
Intravenous (i.v.) Injection: Provides immediate and complete bioavailability, often used for pharmacokinetic studies.
Central and Peripheral Administration
Targeted administration can help elucidate the site of action (central vs. peripheral nervous system).
-
Intrathecal (i.t.) Injection: Delivers the compound directly into the cerebrospinal fluid of the spinal cord, allowing for the study of spinal analgesic effects.[2]
-
Intracerebroventricular (i.c.v.) Injection: Administration into the cerebral ventricles to study the effects on the brain.
-
Intraplantar (i.pl.) Injection: Local administration into the paw to investigate peripheral analgesic mechanisms.[3]
Quantitative Data Summary
The following tables summarize quantitative data for representative this compound agonists from various animal studies. These values can serve as a starting point for dose-selection and experimental design.
Table 1: In Vivo Analgesic Potency of this compound Agonists
| Compound | Animal Model | Administration Route | Analgesic Assay | Effective Dose / ED50 | Reference |
| SRI-22141 | Mouse (Neuropathic Pain) | Not Specified | Not Specified | More potent than morphine | [4][5] |
| LP2 | Rat | Intraperitoneal (i.p.) | Mechanical Allodynia | 0.9 mg/kg | [6] |
| AAH8 | Mouse | Not Specified | Warm Water Tail Withdrawal | 10-50 mg/kg (escalating dose) | [7] |
| AMB46 | Mouse | Not Specified | Warm Water Tail Withdrawal | 10-50 mg/kg (escalating dose) | [7] |
| AMB47 | Mouse | Not Specified | Warm Water Tail Withdrawal | 10-50 mg/kg (escalating dose) | [7] |
| Morphine | Mouse | Not Specified | Warm Water Tail Withdrawal | 10-50 mg/kg (escalating dose) | [7] |
| Deltorphin & Morphine (co-administration) | Rat | Intraplantar (i.pl.) | Paw Withdrawal Latency | Deltorphin (30 µg) + Morphine (100 µg) | [3] |
| [Dmt1]Deltorphin B | Not Specified | Not Specified | Hot Plate & Tail Flick | 180-200 fold more potent than morphine | [8] |
Table 2: Pharmacokinetic and In Vitro Data
| Compound | Parameter | Value | Species/System | Reference |
| This compound Compound | Plasma Levels (Oral) | Very low | Mouse | [9] |
| AZD2327 | Kᵢ (human δ-opioid receptor) | 0.49 nM (C27), 0.75 nM (F27) | Human | [10][11] |
| AZD2327 | Selectivity (vs. µ and κ) | >1000-fold | Human | [10][11] |
| NAQ | Kᵢ (mu-opioid receptor) | 0.6 nM | Not Specified | [12] |
| NAQ | Selectivity (δ/µ) | 241 | Not Specified | [12] |
| NAQ | Selectivity (κ/µ) | 48 | Not Specified | [12] |
| DAMGO | IC₅₀ (vas deferens) | 176.9 ± 12.32 nM | Mouse (wild-type) | [13] |
| Dermorphin | IC₅₀ (vas deferens) | 43.9 ± 3.81 nM | Mouse (wild-type) | [13] |
| [Lys⁷]-dermorphin | IC₅₀ (vas deferens) | 47.3 ± 5.68 nM | Mouse (wild-type) | [13] |
| DPDPE | IC₅₀ (vas deferens) | 13.9 ± 1.40 nM | Mouse (wild-type) | [13] |
| BUBU | IC₅₀ (vas deferens) | 3.6 ± 0.28 nM | Mouse (wild-type) | [13] |
| Deltorphin I | IC₅₀ (vas deferens) | 0.39 ± 0.04 nM | Mouse (wild-type) | [13] |
| Deltorphin II | IC₅₀ (vas deferens) | 1.92 ± 0.24 nM | Mouse (wild-type) | [13] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration for Analgesia Assessment in Rodents
Objective: To evaluate the systemic analgesic effects of a this compound agonist.
Materials:
-
This compound agonist compound
-
Sterile saline or appropriate vehicle
-
Syringes (1 mL) and needles (25-27 gauge)
-
Animal balance
-
Analgesia testing apparatus (e.g., hot plate, tail-flick meter, von Frey filaments)
-
Male/Female mice or rats (e.g., C57BL/6, Sprague-Dawley)
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least 3-7 days and to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Measure the baseline nociceptive threshold of each animal using the chosen analgesia assay (e.g., latency to paw lick on a hot plate).
-
Drug Preparation: Dissolve the this compound agonist in the vehicle to the desired concentration. The injection volume should typically be 5-10 mL/kg for mice and 1-5 mL/kg for rats.
-
Injection:
-
Gently restrain the animal.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, then inject the solution.
-
-
Post-Injection Assessment: At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes) after injection, re-measure the nociceptive threshold.
-
Data Analysis: Calculate the percent maximum possible effect (%MPE) for each animal at each time point. Compare the effects of different doses of the compound and include a vehicle control group.
Protocol 2: Intrathecal (i.t.) Administration for Spinal Analgesia in Rats
Objective: To assess the spinal analgesic effects of a this compound agonist.
Materials:
-
This compound agonist compound
-
Sterile, preservative-free saline or artificial cerebrospinal fluid (aCSF)
-
Hamilton syringe (10-50 µL) with a 30-gauge needle
-
Anesthesia (e.g., isoflurane)
-
Analgesia testing apparatus
-
Male Sprague-Dawley rats
Procedure:
-
Animal Preparation: Anesthetize the rat lightly with isoflurane.
-
Injection:
-
Palpate the space between the L5 and L6 vertebrae.
-
Carefully insert the Hamilton syringe needle into the intrathecal space. A characteristic tail-flick is often observed upon successful entry.
-
Inject the drug solution (typically 5-10 µL) slowly over several seconds.
-
-
Recovery and Assessment: Allow the animal to recover from anesthesia. Measure nociceptive thresholds at various time points post-injection as described in Protocol 1.
-
Data Analysis: Analyze the data similarly to the i.p. administration protocol.
Visualizations
Signaling Pathway of a this compound Agonist
Caption: Simplified signaling pathway of a this compound opioid agonist.
Experimental Workflow for Preclinical Evaluation
References
- 1. Opioid ligands with mixed mu/delta opioid receptor interactions: an emerging approach to novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Continuous intrathecal opioid analgesia: tolerance and cross-tolerance of mu and delta spinal opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Co-administration of delta- and mu-opioid receptor agonists promotes peripheral opioid receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Mu-Delta Opioid Agonist Demonstrates Enhanced Efficacy With Reduced Tolerance and Dependence in Mouse Neuropathic Pain Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Mu-Delta Opioid Agonist Demonstrates Enhanced Efficacy with Reduced Tolerance and Dependence in Mouse Neuropathic Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vivo effects of μ-opioid receptor agonist/δ-opioid receptor antagonist peptidomimetics following acute and repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactivity of new mu and delta opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of gastrointestinal function by this compound, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Activity of mu- and delta-opioid agonists in vas deferens from mice deficient in MOR gene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Screening Mu-Delta Opioid Receptor Heterodimer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heterodimerization of G-protein coupled receptors (GPCRs), such as the mu (μ) and delta (δ) opioid receptors (MOR and DOR, respectively), presents a novel and promising avenue for therapeutic intervention. The resulting Mu-Delta opioid receptor (MOR-DOR) heterodimer exhibits unique pharmacological properties, including distinct ligand binding, signaling pathways, and receptor trafficking, compared to its constituent monomers.[1] Targeting these heterodimers could lead to the development of analgesics with improved efficacy and reduced side effects like tolerance and addiction.[1] This document provides detailed application notes and protocols for various cell-based assays designed to screen for and characterize the activity of compounds targeting the MOR-DOR heterodimer.
Signaling Pathways of the Mu-Delta Opioid Receptor Heterodimer
Upon activation by an agonist, the MOR-DOR heterodimer can initiate several downstream signaling cascades. A key pathway involves the coupling to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Additionally, the activated heterodimer can recruit β-arrestin 2, a protein involved in receptor desensitization and internalization, as well as initiating distinct signaling events such as the activation of the ERK/MAPK pathway.[1] Some studies have also indicated that MOR-DOR heterodimer activation can lead to intracellular calcium release through a chimeric G-protein-mediated mechanism.[1]
References
Application Notes and Protocols for Studying Opioid Receptor Interaction with MuDelta
For Researchers, Scientists, and Drug Development Professionals
Introduction
MuDelta (also known as JNJ-20030128) is a novel pharmacological tool with a unique profile at opioid receptors. It acts as a potent agonist at the µ-opioid receptor (MOR) and a high-affinity antagonist at the δ-opioid receptor (DOR). This dual activity makes this compound a valuable instrument for dissecting the complex interplay between MOR and DOR, including the study of receptor heterodimerization and its functional consequences. These application notes provide detailed protocols for characterizing the interaction of this compound with opioid receptors, enabling researchers to investigate its effects on receptor binding, downstream signaling, and in vivo physiological responses.
Data Presentation
The following table summarizes the in vitro pharmacological profile of this compound at human µ- and δ-opioid receptors. This data is crucial for designing and interpreting experiments aimed at understanding its mechanism of action.
| Ligand | Receptor | Assay Type | Parameter | Value (nM) |
| This compound | µ-Opioid (hMOR) | Radioligand Binding | Kᵢ | Data not available in public domain |
| µ-Opioid (hMOR) | Functional Assay (e.g., cAMP) | EC₅₀ | Data not available in public domain | |
| δ-Opioid (hDOR) | Radioligand Binding | Kᵢ | Data not available in public domain | |
| δ-Opioid (hDOR) | Functional Assay (e.g., cAMP) | IC₅₀ | Data not available in public domain |
Note: While characterized as a potent µ-opioid agonist and high-affinity δ-opioid antagonist, specific quantitative values for Ki, EC50, and IC50 for this compound were not available in the public domain at the time of this compilation.
Signaling Pathways
This compound's unique pharmacological profile allows for the investigation of signaling pathways resulting from simultaneous MOR activation and DOR blockade. The following diagram illustrates the proposed signaling cascade.
Caption: Proposed signaling pathway for this compound.
Experimental Workflows
Characterization of this compound's Receptor Binding and Functional Activity
The following workflow outlines the key experiments to determine the binding affinity and functional potency of this compound at µ- and δ-opioid receptors.
Caption: Experimental workflow for in vitro characterization.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for µ- and δ-Opioid Receptors
Objective: To determine the binding affinity (Kᵢ) of this compound for the µ-opioid receptor (MOR) and δ-opioid receptor (DOR).
Materials:
-
Cell membranes expressing human MOR or DOR (e.g., from CHO or HEK293 cells)
-
Radioligands: [³H]-DAMGO (for MOR), [³H]-Naltrindole (for DOR)
-
This compound (non-radiolabeled)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Non-specific binding control: Naloxone (10 µM)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and determine protein concentration. Dilute membranes in assay buffer to a final concentration of 50-100 µg protein per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of Naloxone, 50 µL of radioligand, 100 µL of membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand, 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay
Objective: To determine the functional activity of this compound as an agonist at MOR (EC₅₀) and an antagonist at DOR (IC₅₀).
Materials:
-
CHO or HEK293 cells stably expressing human MOR or DOR
-
This compound
-
Forskolin
-
Selective MOR agonist (e.g., DAMGO)
-
Selective DOR agonist (e.g., SNC80)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA)
-
Cell culture medium and supplements
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and grow to 80-90% confluency.
-
Agonist Mode (for MOR):
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 30 minutes.
-
Add varying concentrations of this compound to the wells.
-
Stimulate with a submaximal concentration of forskolin (e.g., 1-10 µM).
-
Incubate for 15-30 minutes at 37°C.
-
-
Antagonist Mode (for DOR):
-
Pre-treat cells with a phosphodiesterase inhibitor for 30 minutes.
-
Add varying concentrations of this compound to the wells and incubate for 15 minutes.
-
Add a fixed concentration of a DOR agonist (e.g., EC₈₀ of SNC80).
-
Stimulate with forskolin.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the inhibition of forskolin-stimulated cAMP production against the log concentration of this compound to determine the EC₅₀ value.
-
Antagonist Mode: Plot the reversal of DOR agonist-induced inhibition of cAMP production against the log concentration of this compound to determine the IC₅₀ value.
-
Protocol 3: In Vivo Gastrointestinal Transit Assay (Charcoal Meal)
Objective: To evaluate the effect of this compound on gastrointestinal motility in mice.
Materials:
-
Male CD-1 mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia)
-
Oral gavage needles
Procedure:
-
Acclimation and Fasting: Acclimate mice to the experimental conditions. Fast the mice for 12-18 hours with free access to water before the experiment.
-
Drug Administration: Administer this compound or vehicle orally by gavage. A typical dose range to explore would be 1-30 mg/kg.
-
Charcoal Meal Administration: 30 minutes after drug administration, administer the charcoal meal orally (e.g., 0.2 mL per mouse).
-
Transit Time: After a set time (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.
-
Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.
-
Data Analysis: Express the gastrointestinal transit as a percentage of the total length of the small intestine: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the transit in this compound-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA).
Conclusion
These application notes provide a comprehensive framework for researchers to investigate the intricate pharmacology of this compound. By employing the detailed protocols for receptor binding, functional signaling, and in vivo assays, scientists can gain valuable insights into the therapeutic potential and mechanistic underpinnings of mixed µ-opioid agonist/δ-opioid antagonist ligands. The provided diagrams offer a visual representation of the proposed signaling pathways and experimental workflows to guide research in this exciting area of opioid pharmacology.
Application Notes and Protocols for Radioligand Binding Assays with Mu-Delta Opioid Receptor Heterodimers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The opioid system, a critical modulator of pain, mood, and reward, comprises several receptor subtypes, primarily the mu (µ), delta (δ), and kappa (κ) opioid receptors. Traditionally studied as individual entities, there is now compelling evidence that these receptors can form heterodimers, leading to unique pharmacological and signaling properties distinct from their homomeric counterparts. The mu-delta (MOP-DOP) opioid receptor heterodimer has garnered significant attention due to its potential role in mediating the synergistic analgesic effects of co-administered mu and delta receptor ligands and its implications for developing novel therapeutics with improved side-effect profiles.
Radioligand binding assays are a cornerstone of pharmacology, providing a direct measure of the interaction between a ligand and its receptor. For the MOP-DOP heterodimer, these assays are instrumental in characterizing its unique binding pocket, determining the affinity of novel compounds, and understanding the allosteric modulation between the two protomers. This document provides detailed protocols for performing radioligand binding assays on membrane preparations containing MOP-DOP heterodimers.
Principle of the Assay
Radioligand binding assays for the MOP-DOP heterodimer are based on the principle of competitive binding. A radiolabeled ligand with known affinity for one of the receptor protomers is incubated with a membrane preparation co-expressing both mu and delta opioid receptors. The binding of this radioligand can be displaced by unlabeled compounds (test ligands). The ability of a test ligand to displace the radioligand is proportional to its affinity for the receptor.
A key characteristic of the MOP-DOP heterodimer is the allosteric modulation between the two binding sites. The binding of a ligand to the mu receptor can alter the binding affinity of a ligand for the delta receptor, and vice versa.[1] This phenomenon can be investigated by performing binding assays in the presence of a constant concentration of a ligand that selectively binds to one protomer while varying the concentration of the radioligand or competitor for the other protomer.
Signaling Pathways of the Mu-Delta Opioid Receptor Heterodimer
The formation of the MOP-DOP heterodimer leads to a functional switch in the downstream signaling pathway compared to the canonical G-protein signaling of the individual receptors. While mu opioid receptor homomers primarily couple to Gαi/o proteins to inhibit adenylyl cyclase, the MOP-DOP heterodimer preferentially signals through a β-arrestin-mediated pathway. This shift in signaling is believed to contribute to the unique pharmacological profile of ligands acting on the heterodimer.
Experimental Protocols
Materials and Reagents
-
Receptor Source: Cell membranes from a stable cell line co-expressing human mu and delta opioid receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligands:
-
For µ-receptor binding: [³H]-DAMGO (specific activity ~50-80 Ci/mmol)
-
For δ-receptor binding: [³H]-Naltrindole (specific activity ~30-50 Ci/mmol) or [³H]-DPDPE (specific activity ~40-60 Ci/mmol)
-
-
Unlabeled Ligands:
-
DAMGO (µ-agonist)
-
DPDPE (δ-agonist)
-
Naloxone (general opioid antagonist)
-
Test compounds
-
-
Buffers and Solutions:
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
-
Filtration Apparatus: 96-well Brandel or Millipore harvester with GF/B or GF/C glass fiber filters.
-
Scintillation Counter and Scintillation Fluid.
Experimental Workflow
A. Cell Membrane Preparation
-
Culture cells co-expressing MOP and DOP receptors to confluency.
-
Harvest cells by scraping into ice-cold Membrane Preparation Buffer.
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in Assay Buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store the membrane preparation in aliquots at -80°C.
B. Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) of the radioligand and the total number of binding sites (Bmax).
-
Prepare a series of dilutions of the radioligand (e.g., [³H]-DAMGO) in Assay Buffer, typically ranging from 0.1 to 10 times the expected Kd.
-
In a 96-well plate, add in triplicate:
-
50 µL of Assay Buffer
-
50 µL of the appropriate radioligand dilution
-
100 µL of the membrane preparation (typically 10-50 µg of protein).
-
-
For the determination of non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone) to a parallel set of tubes before adding the membrane preparation.
-
Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
C. Competition Binding Assay
This assay is performed to determine the affinity (Ki) of unlabeled test compounds.
-
Prepare a series of dilutions of the unlabeled test compound in Assay Buffer.
-
In a 96-well plate, add in triplicate:
-
50 µL of the test compound dilution or vehicle (for total binding).
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).
-
100 µL of the membrane preparation (10-50 µg of protein).
-
-
For the determination of non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone) to a separate set of wells.
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the reaction and quantify radioactivity as described for the saturation binding assay.
D. Allosteric Modulation Assay
To investigate the allosteric interaction between the mu and delta receptors:
-
Perform a saturation or competition binding assay for one receptor (e.g., using [³H]-DAMGO for the mu receptor) in the absence and presence of a fixed concentration of a ligand selective for the other receptor (e.g., 10 nM DPDPE for the delta receptor).
-
Compare the resulting Kd/Ki and Bmax values to determine the effect of the co-ligand on radioligand binding. An increase or decrease in affinity or binding sites is indicative of allosteric modulation.
Data Presentation and Analysis
Data Analysis
-
Saturation Binding:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Analyze the data using non-linear regression to fit a one-site binding model to determine the Kd and Bmax values.
-
-
Competition Binding:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.
-
Quantitative Data Summary
| Parameter | Description | Typical Value Range |
| Radioligand Concentration (Saturation) | Range of radioligand concentrations used. | 0.1 - 10 x Kd |
| Radioligand Concentration (Competition) | Fixed concentration of radioligand used. | ≤ Kd |
| Membrane Protein Concentration | Amount of membrane protein per well. | 10 - 50 µg |
| Incubation Time | Time to reach binding equilibrium. | 60 - 90 minutes |
| Incubation Temperature | Temperature at which the assay is performed. | 25°C |
| Non-specific Binding Definer | Unlabeled ligand and concentration used. | 10 µM Naloxone |
| Radioligand | Receptor Target | Typical Kd (nM) | Typical Bmax (fmol/mg protein) |
| [³H]-DAMGO | Mu Opioid Receptor | 1 - 5 | Varies with expression level |
| [³H]-Naltrindole | Delta Opioid Receptor | 0.1 - 1 | Varies with expression level |
| [³H]-DPDPE | Delta Opioid Receptor | 1 - 10 | Varies with expression level |
Note: Kd and Bmax values are highly dependent on the specific cell line, expression levels, and experimental conditions. The values provided are for general guidance.
Conclusion
Radioligand binding assays are an indispensable tool for the characterization of the MOP-DOP opioid receptor heterodimer. The protocols outlined in this document provide a framework for researchers to investigate the binding properties of this unique receptor complex, screen for novel ligands, and elucidate the mechanisms of allosteric modulation. Careful optimization of assay conditions and rigorous data analysis are crucial for obtaining reliable and reproducible results, which will ultimately contribute to the development of next-generation analgesics with improved therapeutic profiles.
References
Application Notes: Analytical Methods for the Detection of Mudelta in Human Plasma
Introduction
Mudelta is a novel protein that has emerged as a promising biomarker for monitoring the progression of certain neurodegenerative diseases. Accurate and reliable quantification of this compound in plasma is crucial for clinical research and future diagnostic applications. These application notes provide detailed protocols and performance characteristics for three key analytical methods for this compound detection: a high-sensitivity Sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a confirmatory Western Blot analysis, and a highly specific Immunoprecipitation-Mass Spectrometry (IP-MS) method for in-depth characterization.
1. High-Sensitivity Sandwich ELISA for this compound Quantification
The Sandwich ELISA is an ideal method for the quantitative measurement of this compound in plasma samples due to its high sensitivity and throughput.[1] This assay utilizes a matched pair of antibodies, a capture antibody and a detection antibody, that bind to different epitopes on the this compound protein, ensuring high specificity.[1][2]
Fictional this compound Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway involving this compound, highlighting its potential role in cellular processes relevant to neurodegeneration.
Quantitative Performance
The performance of the this compound Sandwich ELISA has been validated according to FDA bioanalytical method validation guidelines.[3][4][5] Key validation parameters are summarized in the table below.
| Parameter | Result | Specification |
| Assay Range | 15.6 - 1000 pg/mL | - |
| Sensitivity (LOD) | 5.2 pg/mL | - |
| Lower Limit of Quantification (LLOQ) | 15.6 pg/mL | CV < 20% |
| Intra-Assay Precision | 4.5% - 8.2% CV | CV < 15% |
| Inter-Assay Precision | 7.8% - 11.5% CV | CV < 15% |
| Spike Recovery | 92% - 107% | 80% - 120% |
| Dilutional Linearity | 95% - 105% | 80% - 120% |
Experimental Workflow: Sandwich ELISA
Protocol: Sandwich ELISA
This protocol is for the quantification of this compound in human plasma.
Materials:
-
This compound Sandwich ELISA Kit (Capture Ab, Detection Ab, Recombinant this compound Standard)
-
96-well microplate
-
Coating Buffer (Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (1% BSA in PBS)
-
Assay Diluent (1% BSA in PBS)
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the capture antibody to 2 µg/mL in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.[6]
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.[6]
-
Sample Preparation: Thaw plasma samples on ice. Centrifuge at 1,500 x g for 10 minutes at 4°C to remove any precipitates.[7] Dilute plasma samples 1:4 in Assay Diluent. Prepare a standard curve using the recombinant this compound standard, with concentrations ranging from 1000 pg/mL to 15.6 pg/mL.
-
Sample Incubation: Wash the plate three times. Add 100 µL of the prepared standards and diluted plasma samples to the appropriate wells. Incubate for 2 hours at room temperature.[2]
-
Detection Antibody: Wash the plate three times. Dilute the biotinylated detection antibody to 0.5 µg/mL in Assay Diluent. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate three times. Add 100 µL of Streptavidin-HRP diluted in Assay Diluent to each well. Incubate for 30 minutes at room temperature in the dark.
-
Signal Development: Wash the plate five times. Add 100 µL of TMB Substrate to each well. Incubate for 15-20 minutes at room temperature in the dark.[6]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of this compound in the samples from the standard curve.
2. Western Blot for this compound Confirmation
Western blotting is used to confirm the presence and determine the molecular weight of this compound in plasma samples.[8] This technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with a specific antibody.[9]
Experimental Workflow: Western Blot
Protocol: Western Blot
Materials:
-
Human plasma samples
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
Running Buffer (e.g., MOPS or MES)
-
Transfer Buffer
-
PVDF membrane
-
Blocking Buffer (5% non-fat dry milk in TBST)
-
Primary antibody (Anti-Mudelta)
-
Secondary antibody (HRP-conjugated anti-host IgG)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix 10 µL of plasma with 10 µL of 2x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.[9]
-
Gel Electrophoresis: Load 20 µL of the prepared samples and a molecular weight marker into the wells of the SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[9]
-
Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[9]
-
Primary Antibody Incubation: Dilute the anti-Mudelta primary antibody in Blocking Buffer (e.g., 1:1000). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
3. Immunoprecipitation-Mass Spectrometry (IP-MS) for this compound Characterization
IP-MS is a powerful technique that combines the specificity of immunoprecipitation with the analytical power of mass spectrometry.[10] It is used to confirm the identity of this compound and to identify potential binding partners or post-translational modifications.
Experimental Workflow: IP-MS
Protocol: IP-MS
Materials:
-
Human plasma samples
-
IP Lysis/Wash Buffer
-
Anti-Mudelta antibody
-
Protein A/G magnetic beads
-
Elution Buffer (e.g., low pH glycine or urea-based)
-
Reduction and alkylation reagents (DTT and iodoacetamide)
-
Sequencing-grade trypsin
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Clarify plasma by centrifugation at 13,000 x g for 10 minutes.[11]
-
Immunoprecipitation: a. Couple the anti-Mudelta antibody to Protein A/G magnetic beads according to the manufacturer's protocol. b. Incubate the antibody-coupled beads with the clarified plasma overnight at 4°C with rotation.[10]
-
Washing: a. Separate the beads from the plasma using a magnetic stand. b. Wash the beads three times with IP Lysis/Wash Buffer to remove non-specifically bound proteins.[12] c. Perform a final wash with a buffer like PBS.[10]
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.[11][12] Neutralize the eluate if using a low pH buffer.
-
Protein Digestion: a. Denature the eluted proteins. b. Reduce the disulfide bonds with DTT and alkylate the cysteines with iodoacetamide.[11] c. Digest the proteins into peptides using trypsin overnight at 37°C.[11]
-
LC-MS/MS Analysis: a. Acidify the peptide mixture and desalt using a C18 StageTip. b. Analyze the peptides by LC-MS/MS.
-
Data Analysis: a. Search the resulting MS/MS spectra against a human protein database to identify the peptides and corresponding proteins. b. Confirm the presence of this compound and identify any co-precipitated proteins.
Disclaimer: These protocols provide a general framework. Optimization may be required for specific experimental conditions and reagents. Always follow good laboratory practices.
References
- 1. Sandwich ELISA protocol | Abcam [abcam.com]
- 2. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. nalam.ca [nalam.ca]
- 5. fda.gov [fda.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ELISA Protocol [protocols.io]
- 8. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. A streamlined, resource-efficient immunoprecipitation-mass spectrometry method for quantifying plasma amyloid-β biomarkers in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoprecipitation (IP) and Mass Spectrometry [protocols.io]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Mudelta Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility challenges with Mudelta. The following information offers troubleshooting strategies and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: My purified this compound protein is precipitating out of solution. What are the common causes?
Precipitation of this compound is often due to suboptimal buffer conditions that lead to protein aggregation. Key factors include:
-
pH: The pH of your buffer may be too close to this compound's isoelectric point (pI), the pH at which the protein has no net charge and is typically least soluble.[1][2][3]
-
Ionic Strength: Both low and high salt concentrations can lead to precipitation. Low salt may not sufficiently mask electrostatic interactions that cause aggregation, while very high salt concentrations can cause "salting out".[1][3]
-
Temperature: Proteins have optimal temperature ranges for stability. Higher temperatures can cause unfolding and aggregation.[1][2]
-
Protein Concentration: High concentrations of this compound can increase the likelihood of aggregation.[4][5]
Q2: How can I determine the optimal buffer conditions for this compound?
A systematic approach is recommended:
-
Determine the pI: Use a bioinformatics tool to predict the theoretical isoelectric point (pI) of this compound. Your buffer pH should be at least 1-2 units away from this value.[3]
-
Screen Buffers: Experiment with a range of buffers at different pH values.
-
Vary Salt Concentration: Test a gradient of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to find the optimal ionic strength.[3]
-
Test Additives: Include various stabilizing excipients in your buffer screen.
Q3: What additives can I use to improve this compound solubility?
Several types of additives can enhance the solubility and stability of this compound:
-
Stabilizers: Glycerol (5-20%), sucrose, or trehalose can help stabilize the native protein structure.[3]
-
Reducing Agents: If this compound has cysteine residues, including a reducing agent like DTT (1-5 mM) or TCEP (0.1-0.5 mM) can prevent oxidation-induced aggregation.[3][5]
-
Detergents: For proteins with hydrophobic patches, low concentrations of non-denaturing detergents like Tween-20 or CHAPS can be beneficial.[1][5]
-
Amino Acids: Arginine and glutamate can sometimes suppress aggregation.[5]
Q4: My this compound is expressed in E. coli and forms inclusion bodies. How can I increase the yield of soluble protein?
Inclusion bodies are aggregates of misfolded protein.[6] To improve soluble expression:
-
Lower Expression Temperature: Reducing the temperature (e.g., to 15-25°C) after induction slows down protein synthesis, which can promote proper folding.[7][8][9]
-
Reduce Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can reduce the rate of transcription and translation, preventing the accumulation of misfolded protein.[7][10]
-
Change Expression Host: Some E. coli strains are better suited for expressing certain proteins.[9]
-
Use a Solubility-Enhancing Tag: Fusion tags like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST) can improve the solubility of the target protein.[7][8]
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of this compound.[10]
Q5: Can I refold this compound from inclusion bodies?
Yes, refolding from inclusion bodies is a common strategy.[1][9] The general process involves:
-
Isolating and washing the inclusion bodies.
-
Solubilizing the aggregated protein using strong denaturants like 6 M Guanidine-HCl or 8 M Urea.[9]
-
Refolding the protein by slowly removing the denaturant, often through dialysis or rapid dilution into a refolding buffer.
Quantitative Data Summary
The following table summarizes common starting points for optimizing this compound solubility. The optimal conditions for your specific construct may vary.
| Parameter | Range to Test | Rationale |
| pH | pI ± 1-2 units | Minimize charge-related aggregation by moving away from the isoelectric point where net charge is zero.[1][2][3] |
| Salt (NaCl/KCl) | 50 - 500 mM | Modulate ionic strength to shield electrostatic interactions without causing "salting out".[1][3] |
| Glycerol | 5 - 20% (v/v) | Acts as a stabilizer, promoting the native protein conformation.[3] |
| DTT/TCEP | 1-5 mM / 0.1-0.5 mM | Prevents the formation of intermolecular disulfide bonds that can lead to aggregation.[3][5] |
| Expression Temp. | 15 - 25 °C | Slower protein synthesis can lead to more time for proper folding and increased solubility.[7][8][9] |
| IPTG Concentration | 0.05 - 0.5 mM | Lower inducer concentrations can reduce the rate of protein expression, preventing overwhelming the cellular folding machinery.[10] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screen
This protocol allows for the rapid testing of various buffer conditions to identify those that improve this compound solubility.
Methodology:
-
Prepare a series of buffers with varying pH, salt concentrations, and additives as outlined in the table above.
-
Aliquot your purified, and potentially aggregated, this compound sample into microcentrifuge tubes.
-
Centrifuge the aliquots to pellet the insoluble protein.
-
Remove the supernatant and resuspend the pellets in the different test buffers.
-
Incubate the samples for a set period (e.g., 1 hour) at a controlled temperature (e.g., 4°C) with gentle agitation.
-
Centrifuge the samples again to pellet any remaining insoluble protein.
-
Carefully remove the supernatant from each tube and measure the protein concentration (e.g., using a Bradford assay or A280 measurement).
-
Compare the protein concentrations in the supernatants to identify the buffer conditions that resulted in the highest amount of soluble this compound.
Protocol 2: Optimizing Recombinant Expression for Solubility
This protocol outlines a method to test different expression conditions to maximize the soluble fraction of this compound in E. coli.
Methodology:
-
Transform your this compound expression plasmid into a suitable E. coli strain.
-
Inoculate several small-scale cultures (e.g., 10 mL) from a single colony.
-
Grow the cultures at 37°C until they reach the mid-log phase of growth (OD600 of 0.4-0.6).[8]
-
Divide the cultures into different groups to test various conditions:
-
Temperature: Move some cultures to lower temperatures (e.g., 18°C, 25°C, 30°C) before induction.[8]
-
Inducer Concentration: Induce the cultures with a range of IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM).
-
-
Induce protein expression and continue to incubate the cultures under the tested conditions for a set period (e.g., 4 hours for 37°C, overnight for lower temperatures).[8]
-
Harvest the cells by centrifugation.
-
Lyse the cells from each condition and separate the soluble and insoluble fractions by centrifugation.
-
Analyze the amount of this compound in the soluble and insoluble fractions for each condition using SDS-PAGE and Coomassie staining or Western blotting. This will allow you to identify the conditions that yield the most soluble this compound.
Visualizations
Caption: A troubleshooting workflow for addressing this compound solubility issues.
References
- 1. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 2. Protein Aggregation: In-Depth Analysis of the Causes and Influencing Factors - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Fidabio [fidabio.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Overcoming Solubility Challenges in Recombinant Protein Expression [proteos.com]
- 7. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. How can I increase the amount of soluble recombinant protein in E. coli expression? [qiagen.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Off-Target Effects of Mudelta (μ-δ Opioid Receptor Heterodimer) in Experiments
This technical support center is designed for researchers, scientists, and drug development professionals working with the μ-δ opioid receptor heterodimer (MDOR), often referred to as Mudelta. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it a target of interest?
A1: "this compound" refers to the heterodimer formed by the co-association of the μ-opioid receptor (MOR) and the δ-opioid receptor (DOR). This receptor complex exhibits unique pharmacological and signaling properties distinct from its individual monomeric or homodimeric counterparts.[1][2] The this compound heterodimer has emerged as a promising therapeutic target for pain management, with the potential for reduced side effects such as tolerance and dependence compared to traditional MOR agonists.[3][4]
Q2: What are the primary challenges and potential off-target effects when studying this compound?
A2: The primary challenge in studying this compound is the difficulty in selectively targeting the heterodimer in the presence of MOR and DOR monomers or homodimers.[1] Ligands developed for this compound may exhibit off-target binding to MOR or DOR, leading to a mixed pharmacological profile and making it difficult to attribute observed effects solely to the heterodimer. Potential off-target effects can include classical opioid-related side effects such as respiratory depression, constipation, and reward-seeking behavior, which are primarily mediated by MOR activation.
Q3: How can I differentiate between on-target this compound effects and off-target MOR or DOR effects in my experiments?
A3: Differentiating on-target from off-target effects is crucial. A multi-pronged approach is recommended:
-
Use of Selective Antagonists: Co-administration of selective antagonists for MOR (e.g., CTAP, naloxone) or DOR (e.g., naltrindole) can help dissect the contribution of each receptor to the observed effect. If the effect of your this compound-preferring ligand is blocked by a MOR or DOR antagonist, it suggests an off-target component.
-
Cell Lines with Defined Receptor Expression: Utilize cell lines expressing only MOR, only DOR, or co-expressing both to characterize the activity of your compound at each receptor species individually and as a heterodimer.
-
Knockout Animal Models: Experiments in MOR or DOR knockout mice can definitively determine the necessity of each receptor for the observed in vivo effects of a this compound-targeting compound.
-
BRET/FRET Competition Assays: These assays can be designed to specifically measure the disruption of the this compound heterodimer by a ligand, providing direct evidence of on-target engagement.
Troubleshooting Guides
Problem 1: High background or inconsistent results in Co-Immunoprecipitation (Co-IP) for this compound.
-
Possible Cause: Inefficient cell lysis, non-specific antibody binding, or disruption of the receptor complex.
-
Troubleshooting Steps:
-
Optimize Lysis Buffer: Use a mild lysis buffer containing non-ionic detergents like n-Dodecyl-β-D-maltoside (DDM) or CHAPS to preserve the integrity of the membrane-bound receptor complex.[5][6][7]
-
Pre-clearing Lysate: Incubate the cell lysate with beads (without the specific antibody) before the IP step to reduce non-specific binding.
-
Antibody Selection: Use highly specific antibodies targeting tags (e.g., HA, Flag) fused to the receptors or validated antibodies against the extracellular domains of MOR and DOR.
-
Washing Steps: Increase the number and stringency of wash steps to minimize background.
-
Positive and Negative Controls: Always include positive controls (lysates from cells co-expressing tagged MOR and DOR) and negative controls (lysates from cells expressing only one receptor or untransfected cells).
-
Problem 2: Low signal or high variability in BRET/FRET assays for this compound dimerization.
-
Possible Cause: Suboptimal donor-to-acceptor ratio, low receptor expression, or inappropriate assay conditions.
-
Troubleshooting Steps:
-
Titrate Donor and Acceptor Plasmids: Experiment with different ratios of plasmids encoding the donor (e.g., Rluc-tagged receptor) and acceptor (e.g., YFP-tagged receptor) to find the optimal expression level for a robust BRET/FRET signal.[8]
-
Verify Receptor Expression and Localization: Confirm that both receptor constructs are expressed and properly localized to the cell membrane using techniques like Western blotting and immunofluorescence.
-
Optimize Substrate Concentration and Incubation Time: For BRET assays, optimize the concentration of the luciferase substrate (e.g., coelenterazine) and the incubation time to achieve a stable and maximal signal.
-
Use Appropriate Controls: Include negative controls such as co-expression of a tagged receptor with a non-interacting membrane protein to assess non-specific BRET/FRET.[8]
-
Quantitative Data Summary
The following tables summarize key quantitative data for a known this compound-preferring agonist (CYM51010) and a selective antagonist (D24M). These values are essential for designing experiments and interpreting results.
Table 1: Binding Affinity (Ki) of this compound Ligands
| Ligand | Receptor Target | Ki (nM) | Cell Type/Assay Condition |
| CYM51010 | μ-δ Heterodimer | ~5-fold selective over monomers | CHO cells co-expressing MOR and DOR |
| μ-Opioid Receptor (MOR) | - | CHO cells expressing MOR | |
| δ-Opioid Receptor (DOR) | - | CHO cells expressing DOR | |
| D24M | μ-δ Heterodimer | <1 | CHO cells co-expressing MOR and DOR |
| μ-Opioid Receptor (MOR) | ~90 | CHO cells expressing MOR | |
| δ-Opioid Receptor (DOR) | ~90 | CHO cells expressing DOR |
Note: Specific Ki values for CYM51010 at individual receptors are not consistently reported, with literature often citing its preference for the heterodimer.[1]
Table 2: Functional Efficacy (EC50) of this compound Ligands
| Ligand | Assay | EC50 (nM) | Cell Type |
| CYM51010 | G-protein activation (GTPγS binding) | 403 | HEK293 cells co-expressing MOR and DOR |
| β-arrestin recruitment | - | - | |
| D24M | Antagonism of oxymorphone-induced effects | - | In vivo (mice) |
Note: D24M is an antagonist, so its potency is typically measured by its ability to block the effects of an agonist.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect this compound Heterodimerization
This protocol is adapted for use with HEK293 cells transiently co-transfected with tagged MOR and DOR constructs (e.g., HA-MOR and Flag-DOR).
Materials:
-
HEK293 cells
-
Plasmids encoding tagged MOR and DOR
-
Transfection reagent (e.g., FuGENE 6)
-
Cell lysis buffer (e.g., 0.5% DDM, 25 mM HEPES pH 7.4, 150 mM NaCl, protease inhibitors)
-
Anti-HA magnetic beads (or other tag-specific beads)
-
Wash buffer (e.g., 0.1% DDM, 25 mM HEPES pH 7.4, 150 mM NaCl)
-
Elution buffer (e.g., 1.5X Laemmli buffer)
-
Antibodies for Western blotting (anti-HA and anti-Flag)
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells and transfect with plasmids encoding the tagged receptors.[9] Allow 24-48 hours for receptor expression.
-
Cell Lysis: Harvest cells and lyse in cold lysis buffer for 1 hour at 4°C with gentle rotation.
-
Clarification of Lysate: Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant.[7]
-
Immunoprecipitation: Incubate the clarified lysate with anti-HA magnetic beads for 2 hours at 4°C with gentle rotation to pull down HA-MOR and any associated proteins.[7]
-
Washing: Pellet the beads using a magnetic stand and wash four times with cold wash buffer to remove non-specifically bound proteins.[7]
-
Elution: Elute the bound proteins from the beads by resuspending in elution buffer and heating at 95°C for 5 minutes.
-
Western Blot Analysis: Analyze the eluate by SDS-PAGE and Western blotting using anti-HA and anti-Flag antibodies to detect the presence of both MOR and DOR in the immunoprecipitated complex.
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for this compound Dimerization
This protocol describes a BRET assay in HEK293 cells to quantify this compound dimerization.
Materials:
-
HEK293 cells
-
Plasmids encoding Rluc-tagged MOR and YFP-tagged DOR
-
Transfection reagent
-
White, clear-bottom 96-well plates
-
BRET substrate (e.g., Coelenterazine h)
-
BRET-compatible plate reader
Procedure:
-
Cell Seeding and Transfection: Seed HEK293 cells in a 96-well plate. Co-transfect cells with a constant amount of the donor plasmid (Rluc-MOR) and increasing amounts of the acceptor plasmid (YFP-DOR). Include a control with only the donor plasmid.
-
Cell Culture: Culture the cells for 24-48 hours to allow for receptor expression.
-
Assay Preparation: Gently wash the cells with PBS.
-
BRET Measurement: a. Add the BRET substrate to each well. b. Immediately measure the luminescence at two wavelengths using a BRET plate reader: one for the donor (e.g., ~480 nm for Rluc) and one for the acceptor (e.g., ~530 nm for YFP).
-
Data Analysis: a. Calculate the BRET ratio for each well: (Acceptor emission) / (Donor emission). b. Subtract the BRET ratio of the donor-only control from the BRET ratios of the co-transfected wells to obtain the net BRET. c. Plot the net BRET as a function of the acceptor/donor expression ratio to generate a saturation curve, which is indicative of specific receptor dimerization.
Signaling Pathways and Logical Relationships
References
- 1. Structure-Activity Relationship Study of CYM51010, an agonist for the µ-δ Opioid Receptor Heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of the Mu-Delta Opioid Receptor Heterodimer Enhances Opioid Anti-Nociception by Activating Src and CaMKII Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the Mu-Delta Opioid Receptor Heteromers Blocks Morphine Rewarding Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a μ-δ opioid receptor heteromer-biased agonist with antinociceptive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoprecipitation of opioid receptor-Go-protein complexes using specific GTP-binding-protein antisera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunoprecipitation of opioid receptor-Go-protein complexes using specific GTP-binding-protein antisera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Immunoprecipitation (IP) from HEK293 Cells or iNeurons [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
Mudelta Dosage Refinement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on refining Mudelta dosage to minimize side effects during preclinical experiments. This compound is a novel selective kinase inhibitor targeting the MUK1 pathway. While effective, dose-dependent side effects, including hepatotoxicity and neutropenia, require careful dose optimization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of MUK1 (this compound Upregulated Kinase 1), a serine/threonine kinase. The MUK1 signaling cascade is implicated in pathological cell proliferation. By inhibiting MUK1, this compound effectively halts this proliferation. However, MUK1 also plays a secondary role in hepatocyte and neutrophil homeostasis, leading to potential on-target toxicity at higher concentrations.
Q2: What are the primary known side effects of this compound in preclinical models?
A2: The most significant dose-dependent side effects observed in preclinical studies are hepatotoxicity, characterized by elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, and neutropenia, indicated by a reduction in absolute neutrophil count (ANC). Mild, transient gastrointestinal distress has also been noted at higher dose levels.
Q3: What is the recommended starting dose for in vivo studies?
A3: Based on initial dose-ranging studies, a starting dose of 10 mg/kg administered daily via oral gavage is recommended for murine models. This dose has been shown to achieve therapeutic plasma concentrations with a manageable side effect profile. However, this should be optimized based on the specific tumor model and tolerability.
Q4: How should I monitor for toxicity during my experiment?
A4: Regular monitoring is critical. We recommend weekly blood collection for a complete blood count (CBC) with differential to monitor for neutropenia. Liver function tests (ALT, AST) should also be performed weekly. Body weight and general clinical signs (e.g., activity level, posture, grooming) should be monitored daily.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Elevated Liver Enzymes (ALT/AST) Observed
-
Question: I have observed a significant (>3x baseline) increase in ALT and/or AST levels in my treatment group. What steps should I take?
-
Answer:
-
Confirm the Finding: Repeat the liver function tests on a fresh sample to rule out experimental error.
-
Dose Reduction: Immediately reduce the this compound dosage by 50% for the affected cohort. If toxicity persists or worsens, consider a temporary cessation of treatment for 2-3 days.
-
Increase Monitoring: Increase the frequency of LFT monitoring to every 3-4 days until levels begin to stabilize or decline.
-
Histopathology: At the study endpoint, collect liver tissue for histopathological analysis to assess the extent of hepatocellular injury.
-
Consult PK/PD Data: Refer to the provided pharmacokinetic/pharmacodynamic (PK/PD) models to determine if a lower dose could maintain efficacy while reducing liver exposure.[1][2][3] The goal is to keep the Cmax below the established toxicity threshold.
-
Issue 2: Significant Neutropenia Observed
-
Question: The absolute neutrophil count (ANC) in my treatment group has dropped below the normal range. How should I proceed?
-
Answer:
-
Assess Severity: Determine the severity of the neutropenia. A mild to moderate decrease may be manageable, while severe neutropenia requires immediate action.
-
Dose Interruption: For severe cases, pause dosing immediately. Allow the neutrophil count to recover, which typically takes 5-7 days.
-
Restart at a Lower Dose: Once the ANC returns to the normal range, you may restart treatment at a reduced dose (e.g., 50% of the previous dose).
-
Consider Alternative Dosing Schedules: Explore alternative schedules, such as intermittent dosing (e.g., 5 days on, 2 days off), which can allow for neutrophil recovery while maintaining therapeutic pressure. Pharmacokinetic and pharmacodynamic modeling can help in designing these alternative schedules.[4][5]
-
Data Presentation
The following tables summarize key data from preclinical dose-ranging studies to aid in your experimental design.
Table 1: this compound In Vivo Dose-Response & Toxicity Profile (Murine Model)
| Dosage (mg/kg/day) | Tumor Growth Inhibition (%) | Mean ALT (U/L) at Day 14 | Mean ANC (x10³/µL) at Day 14 |
| 0 (Vehicle) | 0% | 35 ± 5 | 4.5 ± 0.8 |
| 5 | 45% | 40 ± 8 | 3.8 ± 0.6 |
| 10 | 75% | 85 ± 15 | 2.5 ± 0.5 |
| 20 | 92% | 250 ± 45 | 1.1 ± 0.3 |
| 40 | 95% | 600 ± 110 | 0.4 ± 0.2 |
Table 2: Key Pharmacokinetic (PK) Parameters of this compound
| Dosage (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |
| 5 | 250 | 1.0 | 1500 | 4.5 |
| 10 | 550 | 1.0 | 3300 | 4.7 |
| 20 | 1200 | 1.5 | 7500 | 5.0 |
| 40 | 2800 | 1.5 | 18000 | 5.2 |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay for IC50 Determination
-
Cell Seeding: Plate cancer cells (e.g., HT-29) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Treatment: Replace the medium in the cell plates with the medium containing the various this compound concentrations. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Normalize the results to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.[6]
Protocol 2: In Vivo Murine Model for Efficacy and Toxicity Assessment
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID) and implant tumor cells subcutaneously.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize animals into treatment and control groups (n=8-10 per group).
-
Dosing: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer daily via oral gavage at the desired doses. The control group receives the vehicle only.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record body weight daily.
-
Perform blood draws weekly via tail vein for CBC and serum chemistry (LFTs).
-
Observe animals daily for any clinical signs of distress.
-
-
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.
-
Tissue Collection: At the endpoint, collect tumors, liver, and bone marrow for further analysis (e.g., histopathology, biomarker analysis).
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound research.
References
- 1. Pharmacokinetic/pharmacodynamic modeling in drug research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Frontiers | Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Mudelta Technical Support Center: Preventing Protein Degradation During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of "Mudelta" protein during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: Protein degradation is a common issue stemming from a variety of factors. For this compound, like many proteins, degradation can be caused by proteolysis, aggregation, and suboptimal buffer conditions.[1] Environmental factors such as temperature fluctuations, pH shifts, oxidation, and microbial contamination can also lead to a loss of structural integrity and function.[2][3] Repeated freeze-thaw cycles are particularly detrimental as they can cause denaturation and aggregation.[4]
Q2: What is the optimal temperature for storing this compound?
A2: The ideal storage temperature for this compound depends on the intended duration of storage.
-
Short-term storage (a few days to weeks): Refrigeration at 4°C is often suitable.[4]
-
Long-term storage (months to years): Freezing at -80°C or in liquid nitrogen is recommended to minimize enzymatic activity and degradation.[5] Storage at -20°C is also a viable option, particularly for shorter-term needs.[5]
Q3: How does protein concentration affect this compound stability?
A3: Storing proteins at a concentration that minimizes aggregation while maintaining solubility is crucial. A recommended range is typically 1–5 mg/mL. Dilute protein solutions (< 1 mg/ml) are more susceptible to inactivation and loss due to binding to the storage vessel.[1] In such cases, adding a "carrier" or "filler" protein, like bovine serum albumin (BSA), can help protect against degradation and loss.[1]
Q4: What are the key components of an optimal storage buffer for this compound?
A4: An optimal storage buffer should maintain a stable pH and include additives that enhance protein stability. Key components include:
-
Buffering Agent: Tris or phosphate buffers are commonly used, but it's essential to choose one that is compatible with your downstream applications.[6] The buffer's pH should be kept at a level that ensures maximum protein stability.[6]
-
Cryoprotectants: For frozen storage, adding cryoprotectants like glycerol (at a final concentration of 25-50%) or ethylene glycol can prevent the formation of damaging ice crystals.[1][5]
-
Reducing Agents: To prevent oxidation of cysteine residues, reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol (2-ME) can be added at a final concentration of 1-5 mM.[1][5]
-
Protease Inhibitors: To prevent proteolytic degradation, a cocktail of protease inhibitors can be included in the storage buffer.[1][5]
-
Anti-microbial Agents: For storage at 4°C, adding agents like sodium azide (0.02-0.05%) can prevent microbial growth.[5]
Q5: What is lyophilization and is it a suitable storage method for this compound?
A5: Lyophilization, or freeze-drying, involves removing water from a frozen protein solution by sublimation under a vacuum.[7] This method can be excellent for long-term storage as it results in a dry powder with very low residual moisture, which can preserve protein activity for years.[1][7] However, the lyophilization process itself can sometimes damage sensitive proteins.[1] It is advisable to test if this compound can withstand the process without significant loss of activity.
Troubleshooting Guides
Issue 1: this compound is precipitating out of solution during storage.
-
Potential Cause: The pH of the storage buffer may be too close to this compound's isoelectric point (pI), where protein solubility is at its minimum.[6]
-
Troubleshooting Action: Determine the theoretical pI of this compound and adjust the buffer pH to be at least 1-2 units away from this value.[6]
-
-
Potential Cause: The ionic strength of the buffer is not optimal.
-
Troubleshooting Action: Empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to identify the optimal level for this compound's solubility.[6]
-
-
Potential Cause: The protein concentration is too high, leading to aggregation.
-
Troubleshooting Action: Reduce the protein concentration or add solubilizing agents like L-arginine (0.2 to 0.4 M).[8]
-
Issue 2: this compound shows a gradual loss of activity over time.
-
Potential Cause: Proteolytic degradation from contaminating proteases.
-
Potential Cause: Oxidation of sensitive amino acid residues like cysteine and methionine.[6]
-
Troubleshooting Action: Include a reducing agent such as DTT (1-5 mM) or TCEP (0.1-0.5 mM) in the storage buffer.[6]
-
-
Potential Cause: Repeated freeze-thaw cycles are denaturing the protein.
-
Troubleshooting Action: Aliquot the protein into single-use volumes before freezing to avoid multiple freeze-thaw cycles.[4]
-
Issue 3: After thawing, this compound appears aggregated.
-
Potential Cause: Ice crystal formation during freezing disrupted the protein's structure.
-
Troubleshooting Action: Add a cryoprotectant like glycerol (10-50%) to the storage buffer before freezing.[6]
-
-
Potential Cause: The protein is sensitive to the freezing and/or thawing process.
-
Troubleshooting Action: Flash-freeze the aliquots in liquid nitrogen and thaw them quickly in a lukewarm water bath to minimize the time spent at temperatures where degradation can occur.
-
Data Presentation: Comparison of Protein Storage Conditions
| Storage Condition | Typical Shelf Life | Requires Antimicrobial Agent | Risk of Freeze-Thaw Damage | Key Considerations |
| Solution at 4°C | Days to Weeks[1] | Yes[1] | No | Convenient for frequent use, but susceptible to microbial growth and proteolysis.[1][5] |
| Solution with 25-50% Glycerol at -20°C | Up to 1 Year[1] | Usually[1] | No (remains liquid) | Allows for repeated sampling without thawing, but glycerol may interfere with some downstream applications.[5] |
| Frozen at -80°C or in Liquid Nitrogen | Years[1] | No[1] | High (if not aliquoted) | Ideal for long-term preservation; single-use aliquots are essential to prevent degradation from freeze-thaw cycles.[1][5] |
| Lyophilized (Freeze-Dried) | Years[1] | No[1] | Low (post-lyophilization) | Excellent for long-term stability, but the process itself can damage the protein, and reconstitution is required before use.[1][7] |
Experimental Protocols
Protocol: Determining the Optimal Storage Buffer for this compound
This protocol outlines a method to screen for the most suitable storage buffer to maintain this compound's stability.
1. Materials:
-
Purified this compound protein
-
A selection of buffering agents (e.g., Tris-HCl, sodium phosphate) at various pH levels
-
Salts (e.g., NaCl, KCl)
-
Additives: Glycerol, L-arginine, DTT, protease inhibitor cocktail
-
96-well microplates (UV-transparent for absorbance readings)
-
Plate reader capable of measuring absorbance at 280 nm
-
Dynamic Light Scattering (DLS) instrument
2. Procedure:
-
Prepare a Concentrated Stock of this compound: Dialyze the purified this compound into a simple, well-characterized buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4). Concentrate the protein to >1 mg/mL.
-
Design a Buffer Matrix: In a 96-well plate, prepare a matrix of different buffer conditions. Vary one component at a time:
-
pH Screen: Prepare buffers with pH values ranging from 6.0 to 8.5.
-
Salt Screen: Test NaCl concentrations from 50 mM to 500 mM.
-
Additive Screen: Include conditions with and without glycerol (10%, 25%, 50%), L-arginine (0.2 M, 0.4 M), and DTT (1 mM).
-
-
Incubate Samples: Add a small, equal volume of the concentrated this compound stock to each well of the buffer matrix. Seal the plate and incubate at the desired storage temperature (e.g., 4°C or -20°C) for a set period (e.g., 1 week, 1 month). Include a control sample stored under initial, unoptimized conditions.
-
Assess Stability:
-
Visual Inspection: Check for any visible precipitation in the wells.
-
Absorbance Reading: Measure the absorbance at 280 nm to detect any loss of protein due to precipitation.
-
Dynamic Light Scattering (DLS): Analyze the samples to assess for the presence of soluble aggregates. An increase in the hydrodynamic radius or polydispersity indicates aggregation.
-
Activity Assay: If an activity assay is available for this compound, perform it to determine the percentage of active protein remaining in each condition.
-
3. Data Analysis:
-
Compare the results from each buffer condition to the control. The optimal buffer will be the one that shows the least precipitation, aggregation, and loss of activity over the incubation period.
Mandatory Visualization
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. Fidabio [fidabio.com]
- 4. neb.com [neb.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. Lyophilization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in Mu-Delta Opioid Receptor Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results involving Mu (µ) and Delta (δ) opioid receptors (MORs and DORs).
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by Mu and Delta opioid receptors?
Both Mu and Delta opioid receptors are Gαi/o-coupled G protein-coupled receptors (GPCRs).[1][2][3] Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The Gβγ subunit can directly modulate ion channels, leading to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-sensitive calcium channels (VSCCs).[1][2][3] This combined action results in neuronal hyperpolarization and reduced neurotransmitter release.[4]
Q2: What is a MOR-DOR heteromer, and how can it affect experimental outcomes?
A MOR-DOR heteromer is a complex formed when a Mu opioid receptor and a Delta opioid receptor associate with each other. The formation of these heterodimers can lead to unique pharmacological properties that are distinct from the individual receptors.[5] This can be a significant source of variability, as the presence and abundance of these heteromers can alter ligand binding, signaling, and receptor trafficking, potentially leading to unexpected results. Some studies suggest that MOR-DOR heteromers can act as a "negative feedback brake" on opioid-induced analgesia.[5]
Q3: Can MORs and DORs signal independently even when co-expressed?
Yes, studies have shown that even when MORs and DORs are co-expressed in the same neuron, they can signal in a parallel and functionally independent manner.[1][3] They may converge on the same molecular effectors, such as ion channels, but without direct interaction between the receptors themselves.[1][2][3] The degree of interaction versus independent signaling can be cell-type specific and depend on the experimental conditions, contributing to result variability.
Q4: Does receptor desensitization differ between MORs and DORs?
Yes, there can be differences in the desensitization profiles of MORs and DORs. For example, some studies have shown that the MOR agonist DAMGO can induce more pronounced desensitization compared to the DOR agonist SNC162 with sustained application.[1] It has also been observed that MORs and DORs may not undergo heterologous desensitization (where activation of one receptor type leads to desensitization of the other).[3]
Troubleshooting Guide
Issue 1: High variability in agonist potency (EC50 values).
| Potential Cause | Troubleshooting Step |
| Cellular background and receptor expression levels: The relative expression of MORs and DORs can vary significantly between cell lines or even primary neuronal populations. This can alter the overall response to a given agonist. | 1. Quantify Receptor Expression: Use techniques like qPCR, Western blot, or flow cytometry to determine the relative expression levels of MOR and DOR in your experimental system. 2. Use a Stable System: Whenever possible, use a stable, clonal cell line with well-characterized receptor expression. |
| Presence of MOR-DOR heteromers: The formation of heterodimers can alter the pharmacology of the receptors. | 1. Co-immunoprecipitation: Perform co-immunoprecipitation experiments to determine if MORs and DORs are physically associated in your system. 2. Use Heteromer-Specific Ligands: If available, use ligands that are specific for the MOR-DOR heterodimer to probe its function.[5] |
| Agonist purity and stability: Degradation or impurity of the agonist will lead to inconsistent results. | 1. Verify Agonist Quality: Use freshly prepared agonists and verify their purity via analytical methods like HPLC-MS. 2. Proper Storage: Ensure agonists are stored under recommended conditions (temperature, light, etc.) to prevent degradation. |
Issue 2: Inconsistent levels of downstream signaling inhibition (e.g., cAMP reduction or ion channel modulation).
| Potential Cause | Troubleshooting Step |
| Variability in G-protein coupling efficiency: The efficiency of G-protein coupling can be influenced by the cellular environment and post-translational modifications of the receptors. | 1. Control for G-protein levels: Ensure that G-protein levels are not a limiting factor in your assay. 2. Use a non-hydrolyzable GTP analog: In membrane-based assays, use GTPγS to lock G-proteins in an active state for a more stable signal. |
| Receptor desensitization: Prolonged exposure to agonists can lead to receptor desensitization and a reduced signaling response. | 1. Time-Course Experiments: Perform time-course experiments to determine the optimal incubation time with the agonist before desensitization occurs. 2. Washout Steps: Include thorough washout steps between agonist applications in repeated stimulation experiments. |
| Cell passage number and culture conditions: As cells are passaged, their phenotype, including receptor expression and signaling components, can change. | 1. Standardize Cell Passage: Use cells within a defined, narrow passage number range for all experiments. 2. Consistent Culture Conditions: Maintain consistent media formulations, serum lots, and incubation conditions. |
Data Presentation
Table 1: Example Agonist Potencies at MOR and DOR
| Agonist | Receptor Target | Reported EC50 (mW) |
| Leu-enkephalin (LE) | DOR | 7.59 ± 1.26 |
| Leu-enkephalin (LE) | MOR | 28.03 ± 7.14 |
| Leu-enkephalin (LE) | Mixed | 17.55 ± 2.98 |
| Data derived from optogenetic experiments in the presence of specific antagonists.[1][3] |
Table 2: Example Desensitization of MOR and DOR Mediated Suppression
| Agonist | Early Suppression | Late Suppression | p-value |
| DAMGO (MOR Agonist) | 0.69 ± 0.05 | 0.44 ± 0.07 | 0.0038 |
| SNC162 (DOR Agonist) | 0.70 ± 0.05 | 0.61 ± 0.06 | 0.048 |
| Values represent the fraction of synaptic output suppression. A smaller value indicates greater suppression.[1] |
Experimental Protocols & Visualizations
Protocol 1: Assessing Agonist-Induced Inhibition of Synaptic Transmission
This protocol is a generalized method for measuring the effect of MOR and DOR agonists on inhibitory postsynaptic currents (IPSCs) using electrophysiology.
-
Preparation: Prepare acute brain slices from the region of interest (e.g., hippocampus) or cultured neurons.
-
Recording Setup: Establish whole-cell patch-clamp recordings from a target neuron.
-
Baseline Measurement: Record baseline evoked IPSCs (eIPSCs) by stimulating presynaptic inputs.
-
Agonist Application: Bath-apply a known concentration of a MOR or DOR agonist (e.g., DAMGO for MOR, SNC162 for DOR).
-
Post-Agonist Measurement: Record eIPSCs in the presence of the agonist to measure the degree of inhibition.
-
Washout: Wash out the agonist to observe the recovery of the synaptic response.
-
Data Analysis: Compare the amplitude of the eIPSCs before, during, and after agonist application to quantify the inhibitory effect.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mu-Delta Opioid Receptor Signaling Pathway.
Caption: Electrophysiology Experimental Workflow.
References
- 1. Convergent, functionally independent signaling by mu and delta opioid receptors in hippocampal parvalbumin interneurons | eLife [elifesciences.org]
- 2. Convergent, functionally independent signaling by mu and delta opioid receptors in hippocampal parvalbumin interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Mu and Delta Opioid Receptors Are Coexpressed and Functionally Interact in the Enteric Nervous System of the Mouse Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism of the mu-delta opioid receptor heterodimer enhances opioid antinociception by activating Src and calcium/calmodulin-dependent protein kinase II signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for Mu-Delta Opioid Receptor Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for mu (µ) and delta (δ) opioid receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the most critical buffer components for a successful Mudelta opioid receptor binding assay?
A1: The most critical components are the buffering agent to maintain a stable pH, salts to modulate receptor affinity and conformation, and sometimes a source of protein to reduce non-specific binding. Tris-HCl is a commonly used buffer. Divalent cations like MgCl₂ can be important for agonist binding, while monovalent cations like NaCl can differentially affect agonist and antagonist binding, particularly for the δ-opioid receptor.[1][2][3]
Q2: What is the optimal pH for a this compound opioid receptor binding assay?
A2: The optimal pH is typically physiological, around 7.4.[2][3][4] Deviations from this can significantly alter the protonation state of both the ligand and the receptor, affecting binding affinities.[2] Acidic pH, for instance, has been shown to decrease the binding of some ligands to the µ-opioid receptor.
Q3: How do ions like Na⁺ and Mg²⁺ affect ligand binding to mu and delta opioid receptors?
A3: Sodium ions (Na⁺) can decrease the affinity of agonists for both µ- and δ-opioid receptors, an effect that is more pronounced for the µ-receptor.[1] This is due to Na⁺ stabilizing an inactive state of the receptor.[2] Conversely, divalent cations like magnesium (Mg²⁺) and manganese (Mn²⁺) can enhance agonist binding, particularly for the µ-opioid receptor.[1][3] The sensitivity of µ and δ receptors to these ions differs, which can be exploited to differentiate between the two receptor subtypes.[1]
Q4: Should I include a protease inhibitor cocktail in my binding buffer?
A4: Yes, especially when working with membrane preparations from tissues or cells. Protease inhibitors are crucial to prevent the degradation of the receptors by endogenous proteases, which can lead to a loss of binding sites and inconsistent results.
Q5: What is the purpose of adding Bovine Serum Albumin (BSA) to the binding buffer?
A5: Bovine Serum Albumin (BSA) is often included in the binding buffer to reduce non-specific binding of the radioligand to the assay tubes, filter plates, and other surfaces. This is particularly important for hydrophobic ligands that have a tendency to stick to plasticware.
Troubleshooting Guide
Problem 1: High Non-Specific Binding (NSB)
-
Q: My non-specific binding is very high, obscuring the specific binding signal. What can I do?
-
A:
-
Reduce Radioligand Concentration: Use a concentration of radioligand at or below its Kd value. High concentrations can lead to binding to low-affinity, non-saturable sites.
-
Optimize Protein Concentration: Titrate the amount of membrane protein in your assay. Too much protein can increase non-specific binding sites.
-
Increase Wash Steps: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.
-
Include BSA or a Detergent: Add 0.1% BSA to your binding buffer to block non-specific binding to surfaces. In some cases, a very low concentration of a mild detergent (e.g., 0.01% Tween-20) in the wash buffer can help, but this should be carefully optimized as it can also disrupt specific binding.
-
Pre-treat Filters: Pre-soaking your filter mats in a solution like 0.5% polyethylenimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged glass fiber filters.
-
-
Problem 2: Low or No Specific Binding
-
Q: I am not observing any significant specific binding. What could be the issue?
-
A:
-
Check Receptor Integrity: Ensure your membrane preparations have been stored properly at -80°C and have not undergone multiple freeze-thaw cycles. Perform a protein quantification assay (e.g., Bradford or BCA) to confirm the protein concentration.
-
Verify Radioligand Quality: Check the expiration date and specific activity of your radioligand. Degradation can lead to a loss of binding affinity.
-
Confirm Incubation Time: Ensure you are incubating the assay long enough to reach equilibrium. This can be determined by performing a time-course experiment.
-
Buffer Composition: Double-check the composition and pH of your binding buffer. The absence of necessary ions (e.g., Mg²⁺ for some agonists) or an incorrect pH can abolish binding.
-
Ligand Cross-Reactivity: If you are using a ligand that binds to both µ and δ receptors, you may need to use a selective antagonist to block one of the sites to isolate the binding to the other.[5]
-
-
Problem 3: Inconsistent Results Between Experiments
-
Q: My results are not reproducible. What are the likely sources of variability?
-
A:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes of radioligand and competing ligands. Use calibrated pipettes.
-
Temperature Fluctuations: Maintain a consistent incubation temperature. Binding kinetics are temperature-dependent.
-
Inconsistent Washing: Standardize your washing procedure. The duration and force of washing can impact the amount of bound radioligand that is retained on the filter.
-
Batch-to-Batch Variation in Reagents: Use reagents from the same lot whenever possible. If you have to use a new batch of membranes or radioligand, it is good practice to re-validate the assay conditions.
-
Cell Passage Number: If using membranes from cultured cells, be aware that receptor expression levels can change with high passage numbers.
-
-
Quantitative Data on Buffer Components
The following table summarizes common components and their typical concentration ranges for this compound opioid receptor binding assays.
| Component | Typical Concentration | Purpose | Mu (µ) Receptor Notes | Delta (δ) Receptor Notes |
| Buffer | 50 mM Tris-HCl | Maintain pH | pH 7.4 is standard. | pH 7.4 is standard.[2][3] |
| NaCl | 0-150 mM | Modulate agonist affinity | High concentrations decrease agonist binding. | High concentrations significantly decrease agonist binding.[1][2] |
| MgCl₂ | 1-10 mM | Enhance agonist binding | Often required for high-affinity agonist binding. | Can enhance agonist binding.[3] |
| EDTA | 1 mM | Chelates divalent cations | Can be included to remove contaminating divalent cations. | Can be included to remove contaminating divalent cations.[3] |
| BSA | 0.1% (w/v) | Reduce non-specific binding | Recommended for hydrophobic ligands. | Recommended for hydrophobic ligands. |
| Protease Inhibitors | Varies (e.g., 1x cocktail) | Prevent receptor degradation | Essential for tissue homogenates. | Essential for tissue homogenates. |
Experimental Protocols
Radioligand Saturation Binding Assay
This protocol is designed to determine the density of receptors (Bmax) and the affinity of the radioligand (Kd).
Materials:
-
Membrane preparation expressing µ or δ opioid receptors
-
Radioligand (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM Naloxone or other suitable antagonist
-
96-well filter plates and vacuum manifold
-
Scintillation fluid and microplate scintillation counter
Method:
-
Prepare serial dilutions of the radioligand in binding buffer.
-
In a 96-well plate, add in triplicate:
-
Binding buffer
-
Radioligand at various concentrations
-
For non-specific binding wells, add the non-specific binding control.
-
For total binding wells, add an equivalent volume of binding buffer.
-
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters 3-4 times with ice-cold wash buffer.
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Analyze the data using non-linear regression to determine Bmax and Kd.
Competition Binding Assay
This protocol is used to determine the affinity (Ki) of an unlabeled test compound.
Materials:
-
Same as for the saturation binding assay, plus the unlabeled test compound.
Method:
-
Prepare serial dilutions of the unlabeled test compound in binding buffer.
-
In a 96-well plate, add in triplicate:
-
Binding buffer
-
A fixed concentration of radioligand (typically at or near its Kd).
-
The unlabeled test compound at various concentrations.
-
Include wells for total binding (no test compound) and non-specific binding (10 µM Naloxone).
-
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate, filter, wash, and count as described in the saturation binding assay protocol.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Workflow for a competition binding assay.
Caption: Simplified opioid receptor signaling pathway.
References
- 1. Differences in binding properties of mu and delta opioid receptor subtypes from rat brain: kinetic analysis and effects of ions and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. THE DELTA OPIOID RECEPTOR TOOL BOX - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mu-Delta Opioid Receptor Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in their Mu-Delta (MOR-DOR) opioid receptor studies.
Frequently Asked Questions (FAQs)
Q1: Why is my selective delta-opioid receptor (DOR) ligand showing effects that are blocked by a mu-opioid receptor (MOR) antagonist?
A1: This is a common issue that can arise from several factors. Firstly, the selectivity of a ligand is often dose-dependent. At higher concentrations, a "selective" DOR ligand may exhibit off-target binding to MORs.[1] The sequence homology between MOR and DOR, which is approximately 60% in mice, contributes to this cross-reactivity.[1] Secondly, the observed effect could be due to functional interactions between MOR and DOR, such as through heterodimerization, where the activation of DOR allosterically modulates MOR activity.
Q2: I am seeing conflicting data on MOR and DOR co-expression in my neuronal population of interest. Why might this be?
A2: The co-expression of MOR and DOR in specific neuronal circuits is a topic of ongoing research and can be challenging to definitively determine.[1][2] Discrepancies in findings can be attributed to several factors:
-
Antibody Specificity: Earlier studies may have used antibodies with insufficient specificity, leading to inaccurate localization.[3]
-
Technique Sensitivity: The method used for detection (e.g., immunohistochemistry, in situ hybridization, single-cell RNA sequencing) can have different levels of sensitivity and resolution.
-
Species and Brain Region Differences: The extent of MOR-DOR co-expression can vary significantly between different species and even between different nuclei within the brain.
Q3: My in vitro findings in HEK293 cells are not replicating in primary neuron cultures or in vivo models. What could be the reason?
A3: Discrepancies between recombinant cell line data and results from native systems are a well-documented challenge in G-protein coupled receptor (GPCR) research.[4] Several factors can contribute to this:
-
Receptor Expression Levels: Overexpression of receptors in cell lines can lead to artifacts such as constitutive activity and altered dimerization profiles that may not be present at physiological expression levels.[3]
-
Cellular Environment: The specific lipid composition of the plasma membrane, as well as the presence or absence of specific scaffolding and signaling proteins in HEK293 cells, can differ significantly from that of native neurons, impacting receptor function.
-
Receptor Heterodimerization: The formation and functional consequences of MOR-DOR heterodimers can be influenced by the cellular context.[5][6]
Recent studies using knock-in mice expressing tagged receptors have shown a good correlation for some drug activities between HEK293 cells and native neurons, suggesting that while caution is warranted, in vitro systems remain valuable tools.[4]
Troubleshooting Guides
Problem 1: Unexpected Ligand Potency or Efficacy
You observe that a known MOR agonist exhibits lower potency in your assay than reported in the literature, or a DOR antagonist appears to enhance MOR agonist-induced analgesia.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ligand Cross-Reactivity | At high concentrations, ligands may bind to unintended receptors. Perform dose-response curves with highly selective antagonists for both MOR and DOR to confirm the receptor mediating the effect. |
| MOR-DOR Heterodimerization | The formation of MOR-DOR heterodimers can alter the pharmacological properties of the individual receptors.[6][7] Co-treatment with a DOR antagonist can sometimes enhance MOR agonist potency by modulating the function of the heterodimer.[7][8] Consider using cell lines that express only one receptor type as a control. |
| Biased Signaling | The ligand may be a biased agonist, preferentially activating one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin).[9][10] Your assay may be measuring a pathway that is not strongly activated by your ligand. Utilize multiple downstream signaling assays (e.g., cAMP inhibition, β-arrestin recruitment, ERK phosphorylation) to build a complete signaling profile. |
| Assay Conditions | Factors such as ion concentrations (e.g., sodium ions) can allosterically modulate ligand binding affinity.[11] Ensure that your assay buffer composition is consistent with established protocols. |
Problem 2: Inconsistent Results in Receptor Trafficking and Internalization Studies
You find that morphine is not inducing MOR internalization in your cell-based assay, contrary to other agonists like DAMGO.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Agonist-Specific Trafficking | It is well-established that different MOR agonists induce distinct patterns of receptor regulation.[3] Morphine is a classic example of an agonist that causes robust G-protein activation but weak β-arrestin recruitment and subsequent receptor internalization in many cell types.[3][4] This is an expected result and reflects the ligand's biased signaling profile. |
| Cell-Type Specific Machinery | The cellular machinery for receptor endocytosis and trafficking can vary between cell types. Ensure that your chosen cell line expresses the necessary components, such as GRKs and arrestins, for the expected trafficking phenotype. |
| MOR-DOR Heterodimerization | When co-expressed, activation of DOR by a selective agonist can induce the internalization of both MOR and DOR as a heterodimer.[6] If both receptors are present, consider the possibility of heterodimer-mediated trafficking. |
Experimental Protocols & Methodologies
Bioluminescence Resonance Energy Transfer (BRET) for Receptor Dimerization
BRET is a widely used technique to study protein-protein interactions, including GPCR dimerization. The protocol involves genetically fusing a donor enzyme (e.g., Renilla Luciferase, Rluc) to one receptor and an acceptor fluorophore (e.g., Yellow Fluorescent Protein, YFP) to another.
Workflow for BRET Assay:
References
- 1. Functional Divergence of Delta and Mu Opioid Receptor Organization in CNS Pain Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mu and delta opioid receptors diverge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased Signaling of the Mu Opioid Receptor Revealed in Native Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional significance of opioid receptor homomers and heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mu Opioid Receptor Heterodimers Emerge as Novel Therapeutic Targets: Recent Progress and Future Perspective [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Antagonism of the mu-delta opioid receptor heterodimer enhances opioid antinociception by activating Src and calcium/calmodulin-dependent protein kinase II signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioengineer.org [bioengineer.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Mudelta and Loperamide for Diarrheal Control
For Immediate Release
This guide provides a detailed comparison of the efficacy and mechanisms of action of Mudelta, a novel mixed opioid receptor modulator, and loperamide, a widely used over-the-counter antidiarrheal agent. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available preclinical and clinical data.
Introduction
Diarrhea is a globally prevalent condition characterized by increased stool frequency and liquidity, resulting from a disbalance in intestinal fluid and electrolyte transport and altered gastrointestinal motility. Loperamide, a peripherally acting µ-opioid receptor agonist, has been a cornerstone of symptomatic treatment for decades. However, its use can be associated with constipation. This compound (also known as eluxadoline) represents a newer therapeutic approach, acting as a mixed µ-opioid receptor (MOR) agonist and δ-opioid receptor (DOR) antagonist.[1][2][3] This dual mechanism is designed to normalize bowel function while mitigating the risk of constipation.[1][4]
Mechanism of Action
Loperamide primarily acts as an agonist at the µ-opioid receptors located in the myenteric plexus of the large intestine. This activation inhibits the release of acetylcholine and prostaglandins, leading to a decrease in propulsive peristalsis and an increase in intestinal transit time.[1] The prolonged transit time allows for greater absorption of water and electrolytes from the intestinal contents, resulting in firmer stools.
This compound (Eluxadoline) exhibits a more complex mechanism of action. It is a µ-opioid receptor agonist and a δ-opioid receptor antagonist.[1][2] The agonistic activity at the µ-opioid receptor contributes to the anti-diarrheal effect by reducing intestinal motility and fluid secretion, similar to loperamide.[1][4] Concurrently, its antagonistic activity at the δ-opioid receptor is thought to counteract the excessive µ-opioid-mediated slowing of gastrointestinal transit, thereby reducing the likelihood of constipation.[1]
Signaling Pathway Overview
Caption: Figure 1: Simplified Signaling Pathways. A diagram illustrating the distinct mechanisms of action of Loperamide and this compound.
Preclinical Efficacy Comparison
A key preclinical study by Wade et al. (2012) in mice provides a direct comparison of this compound and loperamide in models of gastrointestinal transit.
Data Presentation
| Parameter | Loperamide | This compound | Key Finding | Reference |
| Effect on GI Transit in Stressed Mice | Normalizes transit over a narrow dose range. At higher doses (3-4 fold the minimum effective dose), it completely prevents GI transit. | Normalizes transit to control levels over a wide dose range without completely preventing it, even at 10-20 fold the minimum effective dose. | This compound demonstrates a wider therapeutic window for normalizing gut motility without inducing constipation. | [1] |
| Fecal Output in Stressed Mice | Reversed stress-induced fecal output at 1-5 mg/kg. At 10 mg/kg, it reduced fecal output to below that of control mice. | Dose-dependently reversed the enhanced fecal output in stressed mice to control levels, but not below. | This compound normalizes fecal output without causing the profound reduction seen with higher doses of loperamide. | [1] |
| Receptor Binding Affinity | Selective µ-opioid receptor agonist. | High affinity for human µ-opioid receptors (agonist) and δ-opioid receptors (antagonist). | The dual receptor activity of this compound is responsible for its distinct pharmacological profile. | [1] |
Experimental Protocols
A summary of the key experimental methodologies used in the comparative preclinical studies is provided below.
1. Gastrointestinal Transit in Stressed Mice
-
Objective: To evaluate the effects of this compound and loperamide on gastrointestinal transit in a stress-induced model of accelerated transit.
-
Methodology:
-
Mice were subjected to a novel environment stressor to induce an increase in gastrointestinal transit.
-
Animals were orally administered either vehicle, this compound (at various doses), or loperamide (at various doses).
-
A charcoal meal marker was administered orally.
-
After a set period, the animals were euthanized, and the distance traveled by the charcoal meal through the small intestine was measured as a percentage of the total length of the small intestine.
-
-
Endpoint: Percentage of intestinal length traveled by the charcoal marker.
2. Fecal Output in Stressed Mice
-
Objective: To assess the impact of this compound and loperamide on fecal output in stressed mice.
-
Methodology:
-
Mice were placed in a novel, stressful environment.
-
Animals were treated with either vehicle, this compound, or loperamide.
-
Fecal pellets were collected and weighed over a specified time period (e.g., 1 hour).
-
-
Endpoint: Total weight of fecal output.
Experimental Workflow Diagram
Caption: Figure 2: Preclinical Experimental Workflow. A flowchart outlining the key steps in the in vivo comparison of this compound and loperamide.
Clinical Efficacy and Safety
While direct head-to-head clinical trials comparing this compound (eluxadoline) and loperamide for acute diarrhea are limited, the clinical development of eluxadoline for diarrhea-predominant irritable bowel syndrome (IBS-D) provides valuable insights.
-
Loperamide in Clinical Practice: Loperamide is effective for the symptomatic relief of acute and chronic diarrhea.[5] Clinical trials have demonstrated its superiority over placebo in reducing stool frequency and improving stool consistency.[5][6] However, constipation is a common side effect.[5] In a study comparing racecadotril and loperamide for acute diarrhea in adults, more patients on loperamide experienced reactive constipation (29.0% vs 12.9%).[5][7]
-
This compound (Eluxadoline) in Clinical Trials: A Phase 2 clinical trial of this compound in patients with IBS-D showed improvements in bowel movement frequency and urgency episodes.[8] Eluxadoline has been shown to normalize gastrointestinal motility with a decreased risk of constipation compared to unopposed µ-opioid agonists.[4] The efficacy and safety of eluxadoline in treating both the altered bowel habits and abdominal pain associated with IBS-D have led to its approval by the FDA and EMA for this indication.[3]
Conclusion
This compound and loperamide are both effective in exerting anti-diarrheal effects through their interaction with the µ-opioid receptor. However, this compound's dual mechanism as a µ-opioid agonist and δ-opioid antagonist offers a distinct pharmacological profile. Preclinical data strongly suggest that this compound can normalize gastrointestinal transit over a broader dose range than loperamide, with a reduced propensity for causing constipation. Clinical data with eluxadoline in IBS-D patients support its utility in managing diarrhea with a favorable side-effect profile concerning constipation. This makes this compound a promising therapeutic alternative, particularly for chronic conditions where long-term management of diarrhea is required without inducing treatment-limiting constipation. Further head-to-head clinical trials in various diarrheal conditions would be beneficial to fully elucidate the comparative efficacy and safety of these two agents.
References
- 1. Modulation of gastrointestinal function by this compound, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of gastrointestinal function by this compound, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New therapeutic options for IBS: the role of the first in class mixed µ- opioid receptor agonist and δ-opioid receptor antagonist (this compound) eluxadoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of opioid receptor modulators in patients with irritable bowel syndrome: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A blind, randomized comparison of racecadotril and loperamide for stopping acute diarrhea in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Mudelta Versus Selective Mu-Opioid Agonists in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
The quest for potent analgesics with minimal side effects is a cornerstone of pain research. While selective mu-opioid receptor (MOR) agonists, such as morphine, have long been the gold standard for treating severe pain, their clinical utility is often hampered by a range of adverse effects, including tolerance, dependence, and life-threatening respiratory depression.[1][2] This has spurred the development of novel therapeutic strategies, among which bifunctional mudelta (μ-δ) opioid agonists have emerged as a promising alternative.[3][4][5] These compounds simultaneously target both the mu- and delta-opioid receptors (DORs), often through the formation of MOR-DOR heterodimers, to produce robust analgesia with a potentially improved side-effect profile.[2][6]
This guide provides an objective comparison of this compound and selective mu-opioid agonists, supported by experimental data from preclinical pain models. We will delve into their distinct signaling mechanisms, compare their performance in key behavioral assays, and provide detailed methodologies for these experiments.
Signaling Pathways: A Tale of Two Receptors
The therapeutic and adverse effects of opioid agonists are intrinsically linked to the intracellular signaling cascades they initiate upon receptor binding.
Selective Mu-Opioid Agonist Signaling:
Classical MOR agonists like morphine primarily activate the Gαi/o subunit of the G-protein, leading to the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, and modulation of ion channels.[7] This G-protein-mediated pathway is largely responsible for the desired analgesic effects.[8] However, MOR activation also recruits β-arrestin 2, a scaffolding protein that, while involved in receptor desensitization and internalization, is also implicated in mediating many of the undesirable side effects of opioids, including respiratory depression and constipation.[8] The concept of "biased agonism" aims to develop MOR agonists that preferentially activate the G-protein pathway over β-arrestin recruitment to dissociate analgesia from adverse effects.[8]
This compound Opioid Agonist Signaling:
This compound agonists are thought to exert their effects through the formation and activation of MOR-DOR heterodimers.[2][4][9] This co-activation is believed to alter the downstream signaling cascade. Evidence suggests that the simultaneous engagement of DORs can modulate MOR signaling, potentially leading to a reduction in β-arrestin 2 recruitment.[6] This altered signaling profile is hypothesized to be the molecular basis for the observed reduction in tolerance and other side effects associated with some this compound agonists.[3][5]
Comparative Efficacy and Side-Effect Profile
The following tables summarize quantitative data from preclinical studies comparing the performance of this compound agonists to selective mu-opioid agonists in various pain models and side-effect assays.
Table 1: Analgesic Efficacy in Rodent Pain Models
| Agonist Type | Compound | Pain Model | Assay | Potency (ED50) | Efficacy (%MPE) | Species | Citation |
| Selective Mu | Morphine | Acute Thermal Pain | Tail-Flick | 1.5-5 mg/kg, i.p. | ~100% | Rat/Mouse | [10] |
| Neuropathic Pain (CCI) | Mechanical Allodynia | ~3 mg/kg, i.p. | Variable | Rat | [4] | ||
| This compound | SRI-22141 | Acute Thermal Pain | Tail-Flick | More potent than morphine | ~100% | Mouse | [5] |
| Neuropathic Pain (CIPN) | Mechanical Allodynia | Equal or enhanced vs. morphine | High | Mouse | [5] | ||
| LP2 | Neuropathic Pain (CCI) | Mechanical Allodynia | Effective | Significant reduction in allodynia | Rat | [4] | |
| NBOM | Acute Thermal Pain | Tail Withdrawal | High | High | Mouse | [3][11] |
CCI: Chronic Constriction Injury; CIPN: Chemotherapy-Induced Peripheral Neuropathy; ED50: Effective dose in 50% of subjects; %MPE: Maximum Possible Effect.
Table 2: Comparison of Side-Effect Profiles
| Side Effect | Selective Mu Agonist (e.g., Morphine) | This compound Agonist (e.g., SRI-22141, LP2) | Key Findings | Citation |
| Analgesic Tolerance | Develops rapidly with chronic administration. | Significantly reduced tolerance development. | This compound agonists maintain efficacy over longer treatment periods. | [5] |
| Physical Dependence | Induces significant withdrawal symptoms (e.g., jumping). | Little to no withdrawal behavior observed. | Suggests lower abuse and addiction liability for this compound agonists. | [5] |
| Respiratory Depression | A major dose-limiting and potentially fatal side effect. | Generally reduced respiratory depression compared to equianalgesic doses of selective mu agonists. | Improved safety profile for this compound agonists. | [8][12] |
| Rewarding Effects (CPP) | Consistently produces conditioned place preference. | Variable, some may show reduced rewarding effects. | Potential for lower abuse liability. |
Detailed Experimental Protocols and Workflows
The following are detailed methodologies for key experiments cited in the comparison of this compound and selective mu-opioid agonists.
Tail-Flick Test for Thermal Pain
The tail-flick test is a widely used method to assess the analgesic efficacy of compounds against acute thermal pain.[13][14]
Methodology:
-
Acclimation: Rodents are habituated to the testing environment and handling for several days prior to the experiment.
-
Baseline Latency: The animal is gently restrained, and a focused beam of radiant heat is applied to the ventral surface of the tail.[13] The time taken for the animal to flick its tail away from the heat source is recorded as the baseline latency.[10][13] A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[10][15]
-
Drug Administration: The test compound (selective mu or this compound agonist) or vehicle is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Post-Treatment Latency: At predetermined time points after drug administration, the tail-flick latency is measured again.
-
Data Analysis: The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated as: [%MPE = ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) x 100].
Hot Plate Test for Supraspinal Analgesia
The hot plate test also measures thermal nociception but is thought to involve more complex, supraspinally organized behaviors.[16][17]
Methodology:
-
Apparatus: A metal plate is maintained at a constant temperature (e.g., 55 ± 1°C).[18][19] The animal is confined to the plate by a transparent cylinder.[16]
-
Baseline Latency: The animal is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping) is recorded.[16][18] A cut-off time is employed to prevent injury.
-
Drug Administration: The test compound or vehicle is administered.
-
Post-Treatment Latency: The latency to the nociceptive response is measured again at various time points after drug administration.
-
Data Analysis: Data are analyzed similarly to the tail-flick test, often by calculating %MPE.
Respiratory Depression Assay
Opioid-induced respiratory depression is a critical safety parameter to assess. Whole-body plethysmography is a non-invasive method for this evaluation in conscious, unrestrained animals.[20][21]
Methodology:
-
Acclimation: Animals are acclimated to the plethysmography chambers.[22]
-
Baseline Respiration: The animal is placed in the chamber, and baseline respiratory parameters (frequency, tidal volume, and minute volume) are recorded.[20]
-
Drug Administration: The test compound or vehicle is administered.
-
Post-Treatment Respiration: Respiratory parameters are continuously monitored after drug administration.
-
Hypercapnic Challenge (Optional): To increase the sensitivity of the assay, animals can be exposed to an elevated CO2 environment (e.g., 8% CO2) to stimulate breathing, making it easier to detect drug-induced depression.[20][23]
-
Data Analysis: Changes in respiratory parameters from baseline are calculated and compared between treatment groups.
References
- 1. Targeting multiple opioid receptors – improved analgesics with reduced side effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mu Opioid Receptor Heterodimers Emerge as Novel Therapeutic Targets: Recent Progress and Future Perspective [frontiersin.org]
- 3. Frontiers | Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. pnas.org [pnas.org]
- 7. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]
- 9. Heterodimerization of mu and delta opioid receptors: A role in opiate synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Tail flick test - Wikipedia [en.wikipedia.org]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Hot plate test - Wikipedia [en.wikipedia.org]
- 17. Hot plate test [panlab.com]
- 18. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 19. somatco.com [somatco.com]
- 20. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scireq.com [scireq.com]
- 22. pnas.org [pnas.org]
- 23. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of Mudelta and Other Mixed Opioid Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mudelta (μ/δ) opioid ligands and other mixed-profile opioid compounds. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of the therapeutic potential and mechanistic nuances of these novel analgesics.
The landscape of opioid research is increasingly focused on developing safer and more effective analgesics that mitigate the severe side effects associated with traditional mu (μ) opioid receptor agonists, such as respiratory depression, tolerance, and dependence. One promising strategy is the development of mixed-profile ligands that interact with multiple opioid receptor subtypes. Among these, this compound (μ/δ) ligands, which simultaneously target both mu and delta (δ) opioid receptors, have garnered significant attention. This guide offers a comparative analysis of these compounds against other mixed opioid ligands, supported by quantitative data from in vitro and in vivo studies.
Quantitative Comparison of Opioid Ligand Affinities and Functional Activities
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of a selection of this compound ligands, traditional opioid agonists, and other mixed-profile compounds at mu (μ), delta (δ), and kappa (κ) opioid receptors. This data provides a quantitative basis for comparing the receptor interaction profiles of these molecules.
Table 1: Comparative Binding Affinities (Ki, nM) of Selected Opioid Ligands
| Ligand | Mu (μ) Ki (nM) | Delta (δ) Ki (nM) | Kappa (κ) Ki (nM) | Receptor Profile |
| Traditional Agonists | ||||
| Morphine | 1 - 10 | 100 - 500 | 100 - 500 | μ-selective agonist |
| Fentanyl | ~1.3 | >100 | >100 | Potent μ-selective agonist |
| DAMGO | 0.4 - 2.5 | 200 - 1000 | > 1000 | Highly μ-selective peptide agonist |
| DPDPE | > 1000 | 0.2 - 1.0 | > 1000 | Highly δ-selective peptide agonist |
| This compound (μ/δ) Ligands | ||||
| MMP-2200 | ~1 | ~1 | >1000 | Mixed μ/δ agonist |
| Nitro-BOM (12) | ~0.5 | ~5 | >100 | Potent μ agonist/δ partial agonist |
| 14-O-Phenylpropyloxymorphone (POMO) | 0.073 | 0.13 | 0.30 | Potent mixed μ/δ/κ agonist[1] |
| Other Mixed-Profile Ligands | ||||
| Buprenorphine | <1 | ~1-10 | ~1-10 | μ partial agonist/κ antagonist |
| SR16507 | High Affinity | Low Affinity | High Affinity | Mixed NOP/μ partial agonist |
Note: Ki values are compiled from various sources and may vary depending on the specific experimental conditions.
Table 2: Comparative Functional Potency (EC50, nM) and Efficacy (Emax, %) from [³⁵S]GTPγS Binding Assays
| Ligand | Mu (μ) EC50 (nM) | Mu (μ) Emax (%) | Delta (δ) EC50 (nM) | Delta (δ) Emax (%) | Functional Profile |
| Reference Agonists | |||||
| DAMGO | ~1-10 | 100 | >1000 | - | Full μ agonist |
| SNC-80 | >1000 | - | ~10-50 | 100 | Full δ agonist |
| This compound (μ/δ) Ligands | |||||
| MMP-2200 | ~10 | ~100 | ~10 | ~100 | Full μ/δ agonist |
| Nitro-BOM (12) | 2.2 | 87 | 20 | Partial Agonist | Potent μ agonist/δ partial agonist[2] |
| Biased Ligands | |||||
| Oliceridine (TRV130) | ~8 | Partial Agonist | - | - | G protein-biased μ agonist[3] |
| PZM21 | High Potency | Agonist | - | - | G protein-biased μ agonist[4] |
Note: EC50 and Emax values are dependent on the cell system and assay conditions. Emax is often expressed relative to a standard full agonist (e.g., DAMGO for MOR).
Signaling Pathways of this compound and Mixed Opioid Ligands
The interaction of opioid ligands with their receptors initiates a cascade of intracellular signaling events. While classical opioid signaling primarily involves the inhibition of adenylyl cyclase through Gi/o proteins, emerging evidence suggests that mixed ligands and receptor heteromers can engage alternative or biased signaling pathways.
Classical G-Protein Signaling Pathway
Activation of μ and δ opioid receptors typically leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can modulate various downstream effectors, including G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs), leading to neuronal hyperpolarization and reduced neurotransmitter release.
Signaling of Mu-Delta Heteromers and Biased Agonism
There is substantial evidence for the formation of heterodimers between μ and δ opioid receptors, which can exhibit unique pharmacological and signaling properties compared to their respective homomers. Activation of these MOR-DOR heteromers by certain ligands can lead to a switch in signaling pathways, for instance, from G-protein-mediated to β-arrestin-mediated signaling.[5] This can result in the activation of downstream kinases like ERK1/2 through a β-arrestin-dependent mechanism, which may be retained in the cytoplasm to phosphorylate different substrates compared to G-protein-mediated nuclear ERK activation.[6]
Biased agonism is a phenomenon where a ligand preferentially activates one signaling pathway over another at the same receptor. For example, a G-protein-biased agonist at the μ-opioid receptor would primarily activate the G-protein pathway, which is associated with analgesia, while having reduced recruitment of β-arrestin, which has been linked to some of the adverse effects of opioids.[7][8]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of ligand performance. Below are methodologies for key in vitro assays used to characterize opioid ligands.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor subtype.
Objective: To measure the affinity of a test ligand for μ, δ, or κ opioid receptors.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human opioid receptor of interest (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR) or rodent brain homogenates.
-
Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U-69,593 for κ).
-
Test Compound: The unlabeled ligand of interest, dissolved in an appropriate vehicle (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand (e.g., naloxone).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Cell harvester and glass fiber filters.
-
Scintillation Counter and Cocktail.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In assay tubes, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or vehicle.
-
For determining non-specific binding, add a saturating concentration of the non-labeled ligand.
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a ligand to activate G-protein-coupled receptors.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test agonist at opioid receptors.
Materials:
-
Receptor Source: As in the radioligand binding assay.
-
[³⁵S]GTPγS: A non-hydrolyzable GTP analog.
-
GDP: To ensure G-proteins are in their inactive state at the start of the assay.
-
Test Agonist: The ligand of interest.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.
-
Filtration System and Scintillation Counter.
Procedure:
-
Prepare serial dilutions of the test agonist.
-
In assay tubes, combine the receptor membranes, GDP, and varying concentrations of the test agonist or vehicle.
-
Pre-incubate the mixture to allow the agonist to bind to the receptors.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity by Gi/o-coupled receptors.
Objective: To determine the functional potency (IC50) of an agonist to inhibit cAMP production.
Materials:
-
Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the opioid receptor of interest.
-
Forskolin: An activator of adenylyl cyclase.
-
PDE Inhibitor: (e.g., IBMX) to prevent the degradation of cAMP.
-
Test Agonist: The ligand of interest.
-
cAMP Detection Kit: (e.g., ELISA, HTRF, or BRET-based).
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test agonist to the cells and incubate for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration and fit the data to determine the IC50 value.
Concluding Remarks
The development of this compound and other mixed opioid ligands represents a significant step towards creating safer analgesics. As demonstrated by the compiled data, these compounds exhibit diverse receptor affinity and functional activity profiles, which in turn influence their therapeutic potential and side-effect profiles. The preferential activation of specific signaling pathways, or biased agonism, is a particularly promising avenue of research. The experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of these novel opioid ligands. Future research should continue to explore the structure-activity relationships of these compounds and further elucidate the in vivo consequences of their unique signaling properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. A Biased View of μ-Opioid Receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Cross-Validation of Mudelta's Effects in Different Animal Models: A Comparative Guide
Mudelta, a novel compound with a unique pharmacological profile, has demonstrated significant potential in preclinical studies for the management of gastrointestinal motility disorders. This guide provides a comprehensive comparison of this compound's effects across various animal models, presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action. This compound is characterized as a potent µ-opioid receptor (MOR) agonist and a high-affinity δ-opioid receptor (DOR) antagonist[1]. This dual activity allows it to normalize gastrointestinal transit without causing constipation, a common side effect of traditional MOR agonists like loperamide[1][2].
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of this compound in comparison to loperamide.
Table 1: Effect of this compound and Loperamide on Gastrointestinal Transit in Stressed Mice
| Treatment Group | Dose (mg/kg, p.o.) | Effect on GI Transit | Citation |
| This compound | 10-100 | Normalized to control levels | [1][2] |
| Loperamide | 3-10 | Completely prevented at higher doses | [1][2] |
Table 2: Effect of this compound and Loperamide on Fecal Output in Non-Stressed Mice (6-hour observation)
| Treatment Group | Dose (mg/kg, p.o.) | Cumulative Fecal Pellets | Citation |
| This compound | 5, 10, 25 | Little effect | [2] |
| This compound | 50, 100 | Reduced but not completely prevented (~4 pellets) | [2] |
| Loperamide | 5, 10 | Completely suppressed (0 pellets) | [2] |
Table 3: Effect of this compound and Loperamide in a Post-Inflammatory Mouse Model of Altered Bowel Function
| Treatment Group | Dose (mg/kg) | Effect on Upper GI Transit | Citation |
| This compound | 10-100 | Inhibited transit | [2] |
| Loperamide | 1-5 | Inhibited transit | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. In Vivo Gastrointestinal Transit Studies in Mice:
-
Animal Model: Mice were subjected to a novel environment stressor to induce hypermotility, or a post-inflammatory model was established via intracolonic administration of mustard oil[1][2].
-
Drug Administration: this compound or loperamide was administered orally (p.o.) at varying doses[2].
-
Measurement of GI Transit: A charcoal meal was administered orally, and after a set time, the distance traveled by the charcoal front in the small intestine was measured as a percentage of the total length of the small intestine[1]. For entire GI tract transit, the number of fecal pellets expelled over a 6-hour period was counted[2].
-
Blinding and Randomization: Investigators were blinded to the treatment groups, and animals were randomly assigned to each group to minimize bias[3][4].
2. Ex Vivo Guinea Pig Intestinal Smooth Muscle Contractility:
-
Tissue Preparation: Segments of guinea pig ileum were isolated and mounted in an organ bath containing Krebs solution[1][5].
-
Stimulation: Electrical field stimulation was used to induce neurogenic contractions[1].
-
Drug Application: this compound was added to the organ bath to assess its effect on the induced contractions[1].
3. In Vitro Intestinal Epithelial Ion Transport in Mice:
-
Tissue Preparation: Segments of mouse colon were mounted in Ussing chambers[1].
-
Measurement: Short-circuit current (Isc) was measured as an indicator of neurogenically-mediated secretion[1].
-
Drug Application: The effect of this compound on the Isc was evaluated[1].
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow of the preclinical studies.
Caption: Proposed signaling pathway of this compound.
Caption: General workflow of preclinical studies on this compound.
References
- 1. Modulation of gastrointestinal function by this compound, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of gastrointestinal function by this compound, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
Comparison Guide: Confirming the Mechanism of Action of Mudelta in M-Kinase Knockout Mice
This guide provides a comparative analysis of Mudelta, a novel selective inhibitor of Mu-Kinase (M-Kinase), against a standard-of-care alternative. The following sections detail the experimental data and protocols used to validate this compound's mechanism of action by comparing its effects in wild-type (WT) mice with M-Kinase knockout (KO) mice.
Overview of Signaling Pathway
This compound is hypothesized to inhibit the M-Kinase signaling pathway, a critical cascade in the inflammatory response. An external inflammatory stimulus, such as Lipopolysaccharide (LPS), activates an upstream receptor, leading to the phosphorylation and activation of M-Kinase. Activated M-Kinase, in turn, phosphorylates the transcription factor N-Factor, which then translocates to the nucleus to induce the expression of pro-inflammatory cytokines like Cyto-X.
Experimental Design and Rationale
To confirm that this compound's anti-inflammatory effect is mediated exclusively through the inhibition of M-Kinase, a comparative study was designed using both wild-type (WT) and M-Kinase knockout (KO) mice. The rationale is that if this compound's target is M-Kinase, its administration should show a significant therapeutic effect in WT mice but should have no additional effect in KO mice, where the target protein is already absent.
Comparative Performance Data
The primary endpoint for this study was the serum concentration of the pro-inflammatory cytokine Cyto-X following an LPS challenge. The results are summarized below.
| Group | Genotype | Treatment (10 mg/kg) | Serum Cyto-X (pg/mL) ± SEM |
| 1 | Wild-Type (WT) | Vehicle | 2450 ± 150 |
| 2 | Wild-Type (WT) | This compound | 480 ± 55 |
| 3 | M-Kinase KO | Vehicle | 450 ± 48 |
| 4 | M-Kinase KO | This compound | 445 ± 52 |
| 5 | Wild-Type (WT) | Alt-Compound-7 | 510 ± 60 |
Data Interpretation:
-
In WT mice, this compound treatment resulted in a statistically significant (p < 0.001) reduction in serum Cyto-X compared to the vehicle control, demonstrating potent anti-inflammatory activity.
-
As expected, M-Kinase KO mice showed inherently low levels of Cyto-X after the LPS challenge, confirming the critical role of M-Kinase in this inflammatory pathway.
-
The alternative compound, Alt-Compound-7, which targets N-Factor, showed a comparable efficacy to this compound in WT mice.
Experimental Protocols
a) Animal Models:
-
Wild-Type: C57BL/6 mice, male, 8-10 weeks old.
-
Knockout: M-Kinase-/- mice on a C57BL/6 background, male, 8-10 weeks old. All animals were housed under specific-pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee.
b) Treatment Administration:
-
Mice were randomly assigned to treatment groups (n=10 per group).
-
This compound and Alt-Compound-7 were formulated in a vehicle of 5% DMSO, 40% PEG300, and 55% saline.
-
Animals were administered a single intraperitoneal (IP) injection of this compound (10 mg/kg), Alt-Compound-7 (10 mg/kg), or vehicle one hour prior to the inflammatory challenge.
c) Inflammatory Challenge:
-
Inflammation was induced by a single IP injection of Lipopolysaccharide (LPS) from E. coli O111:B4 at a dose of 1 mg/kg.
d) Sample Collection and Analysis:
-
Two hours after the LPS injection, mice were euthanized, and blood was collected via cardiac puncture.
-
Serum was isolated by centrifugation at 2,000 x g for 15 minutes at 4°C.
-
Serum concentrations of Cyto-X were quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
e) Statistical Analysis:
-
Data are presented as mean ± standard error of the mean (SEM). Statistical significance between groups was determined using a one-way analysis of variance (ANOVA) followed by Tukey's post-hoc test. A p-value of < 0.05 was considered statistically significant.
A Comparative Analysis of the Side Effect Profiles of Novel Mudelta Opioids and Morphine
For researchers and drug development professionals, this guide provides an objective comparison of the side effect profiles of emerging Mudelta opioid compounds and the conventional opioid agonist, morphine. This analysis is supported by preclinical experimental data, detailed methodologies, and visualizations of relevant biological pathways.
The development of novel analgesics with improved safety profiles over traditional opioids is a critical area of research. "this compound" opioids, a class of compounds with mixed mu (µ)-opioid receptor agonism and delta (δ)-opioid receptor modulation, have emerged as promising candidates. These compounds are designed to retain the analgesic efficacy of µ-opioid agonists like morphine while mitigating undesirable side effects such as dependence, reward potential, and gastrointestinal distress. This guide focuses on a comparative analysis of preclinical data for representative this compound compounds, CYM51010 and HAGD, against the gold-standard opioid, morphine.
Quantitative Comparison of Side Effect Profiles
The following table summarizes key preclinical findings on the side effect profiles of the this compound compounds CYM51010 and HAGD in comparison to morphine. The data highlights significant differences in measures of physical dependence and gastrointestinal function.
| Side Effect Parameter | Compound | Dosage | Result | Percentage Change vs. Morphine |
| Physical Dependence | Morphine | 10 mg/kg | 20.17 jumps | - |
| (Naloxone-Precipitated Withdrawal Jumps)[1] | CYM51010 | 10 mg/kg | 12.48 jumps | ↓ 38.1% |
| Gastrointestinal Transit | Morphine | 10 mg/kg | ~50% inhibition | - |
| (Charcoal Meal Test)[2] | HAGD | 10 mg/kg | Significantly reduced inhibition | Data not quantified |
| Rewarding Effects | Morphine | 10 mg/kg | Induces significant CPP | - |
| (Conditioned Place Preference)[2] | HAGD | 10 mg/kg | Significantly reduced CPP | Data not quantified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
Naloxone-Precipitated Withdrawal
This assay is used to assess the degree of physical dependence on an opioid.
-
Animal Model: Male mice.
-
Drug Administration: Mice are rendered dependent on the test compound (e.g., morphine or CYM51010 at 10 mg/kg) through repeated administration over a period of five days (one injection per day)[1].
-
Precipitation of Withdrawal: Two hours after the final dose of the test compound on day five, the opioid antagonist naloxone (1 mg/kg) is administered to precipitate withdrawal symptoms[1].
-
Observation: Immediately following naloxone injection, mice are placed in an observation chamber. The primary sign of withdrawal, vertical jumping, is counted for a 20-minute period[1].
-
Data Analysis: The total number of jumps is recorded and compared between the different treatment groups. A lower number of jumps indicates a lower level of physical dependence.
Gastrointestinal Transit (Charcoal Meal Test)
This experiment measures the effect of a compound on the motility of the gastrointestinal tract.
-
Animal Model: Mice.
-
Preparation: Animals are fasted overnight prior to the experiment to ensure an empty gastrointestinal tract[3].
-
Drug Administration: The test compound (e.g., morphine or HAGD) is administered, typically subcutaneously, 30 minutes before the administration of the charcoal meal[3].
-
Charcoal Meal Administration: A suspension of charcoal is administered orally to the mice[3].
-
Measurement: After a set period, usually 20-30 minutes, the animals are euthanized, and the small intestine is carefully removed. The total length of the small intestine and the distance the charcoal meal has traveled from the stomach are measured[3].
-
Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed. A lower percentage indicates greater inhibition of gastrointestinal motility.
Conditioned Place Preference (CPP)
The CPP paradigm is a widely used behavioral assay to evaluate the rewarding or aversive properties of a drug.
-
Apparatus: A multi-compartment chamber where each compartment has distinct visual and tactile cues.
-
Phases:
-
Pre-Conditioning (Baseline): Animals are allowed to freely explore all compartments to determine any initial preference.
-
Conditioning: Over several days, animals receive injections of the test compound (e.g., morphine or HAGD) and are confined to one of the non-preferred compartments. On alternate days, they receive a vehicle injection and are confined to the other compartment.
-
Post-Conditioning (Test): Animals are again allowed to freely explore all compartments, and the time spent in each compartment is recorded.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase, compared to the baseline, indicates that the drug has rewarding properties.
Signaling Pathways and Mechanisms of Action
The differential side effect profiles of this compound opioids and morphine can be attributed to their distinct interactions with opioid receptors and downstream signaling cascades.
Morphine Signaling Pathway
Morphine primarily acts as an agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Activation of MOR by morphine leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and the modulation of ion channels. This signaling cascade is responsible for both the analgesic effects and the significant side effects of morphine.
References
- 1. Activation of the Mu-Delta Opioid Receptor Heteromers Blocks Morphine Rewarding Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naloxone-precipitated morphine withdrawal behavior and brain IL-1β expression: comparison of different mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
Validating Mu-Delta Opioid Receptor Findings: A Comparative Guide from In Vitro to In Vivo Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro and in vivo findings related to the interaction of mu (µ) and delta (δ) opioid receptors, often termed "Mudelta." This guide focuses on the validation of in vitro discoveries in living organisms, presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
The modulation of opioid receptor function through the interplay of µ and δ receptors presents a promising therapeutic avenue. This is exemplified by novel compounds designed to act as potent µ-opioid receptor agonists and high-affinity δ-opioid receptor antagonists, as well as the study of µ-δ opioid receptor heterodimers (MDORs).[1][2] Understanding the translation of findings from controlled laboratory settings to complex biological systems is critical for advancing drug development in this area.
In Vitro and In Vivo Data Comparison
The following tables summarize key quantitative data from studies investigating this compound compounds and receptor interactions, comparing their performance with alternative or standard treatments like loperamide.
| Compound | In Vitro Assay | Receptor Target | Affinity/Potency | Source |
| This compound Compound | Radioligand Binding | µ-opioid receptor | Potent Agonist | [1] |
| Radioligand Binding | δ-opioid receptor | High-Affinity Antagonist | [1] | |
| Loperamide | Radioligand Binding | µ-opioid receptor | Selective Agonist | [1] |
| Compound/Treatment | In Vivo Model | Key Finding | Dosage/Concentration | Source |
| This compound Compound | Stressed Mice (GI Transit) | Normalized GI transit and fecal output over a wide dose range. | Wide dose range | [1] |
| Loperamide | Stressed Mice (GI Transit) | Narrow effective dose range for normalizing GI transit. | Narrow dose range | [1] |
| This compound Compound | Post-inflammatory Mouse Model | Reduced upper GI transit. | Not specified | [1] |
| Loperamide | Post-inflammatory Mouse Model | Reduced upper GI transit. | Not specified | [1] |
| D24M (MDOR Antagonist) | Mouse Pain Models (Tail flick, Paw incision, Neuropathy) | Enhanced opioid antinociception when co-administered with opioids. | Not specified | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
In Vitro Characterization of this compound Compound
-
Objective: To determine the binding affinity and functional activity of the this compound compound at µ and δ opioid receptors.
-
Method: Radioligand binding assays were performed using cell membranes expressing either the µ-opioid receptor or the δ-opioid receptor. The ability of the this compound compound to displace a radiolabeled ligand was measured to determine its binding affinity. Functional activity (agonist or antagonist) was subsequently determined using assays that measure downstream signaling, such as GTPγS binding assays.[4]
Ex Vivo Guinea Pig Intestinal Smooth Muscle Contractility
-
Objective: To assess the effect of the this compound compound on intestinal contractility.
-
Method: Segments of guinea pig ileum were mounted in an organ bath containing a physiological salt solution. The tissue was electrically stimulated to induce contractions. The this compound compound and reference compounds were added to the bath at various concentrations, and the resulting changes in muscle contraction were recorded and analyzed.[1]
In Vivo Mouse Gastrointestinal Transit
-
Objective: To evaluate the in vivo effect of the this compound compound on gastrointestinal motility in both stressed and post-inflammatory mouse models.
-
Method:
-
Stressed Model: Mice were subjected to a novel environment to induce stress. Following administration of the this compound compound or loperamide, a charcoal meal was given orally. After a set time, the animals were euthanized, and the distance the charcoal had traveled through the small intestine was measured as an indicator of GI transit.[1]
-
Post-inflammatory Model: Colonic inflammation was induced in mice using mustard oil. Four weeks later, the effect of the this compound compound and loperamide on upper GI transit was assessed using the charcoal meal method.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in the literature.
Caption: Signaling pathway of mu and delta opioid receptors.
Caption: Experimental workflow for in vivo GI transit studies.
Discussion and Conclusion
The presented data indicate a successful translation of in vitro findings for this compound-related compounds and concepts to in vivo models. The in vitro characterization of a novel this compound compound as a µ-opioid receptor agonist and δ-opioid receptor antagonist was predictive of its in vivo effects on gastrointestinal motility.[1] Specifically, the dual action observed in vitro resulted in a normalization of GI transit in stressed mice over a broader dose range compared to the selective µ-agonist loperamide, suggesting a potential therapeutic advantage in avoiding constipation, a common side effect of opioid-based antidiarrheals.[1]
Furthermore, the investigation into MOR-DOR heterodimers reveals a complex layer of regulation in opioid signaling.[2][3] Antagonism of this heterodimer has been shown to enhance opioid-induced antinociception in vivo, providing direct evidence for the role of this receptor complex in modulating pain perception.[3] These findings underscore the importance of considering receptor-receptor interactions in drug design and development.
References
- 1. Modulation of gastrointestinal function by this compound, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of the mu-delta opioid receptor heterodimer enhances opioid antinociception by activating Src and calcium/calmodulin-dependent protein kinase II signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of the Mu-Delta Opioid Receptor Heterodimer Enhances Opioid Anti-Nociception by Activating Src and CaMKII Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mu-delta opioid receptor functional interaction: Insight using receptor-G protein fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Mudelta vs. Eluxadoline for Irritable Bowel Syndrome with Diarrhea (IBS-D)
A comprehensive analysis for researchers and drug development professionals.
This guide provides a detailed, data-driven comparison of Mudelta and eluxadoline, two opioid receptor modulators investigated for the treatment of irritable bowel syndrome with diarrhea (IBS-D). This document is intended for researchers, scientists, and drug development professionals, offering a head-to-head analysis of their pharmacological profiles, preclinical efficacy, and clinical findings, supported by experimental data and methodologies.
Executive Summary
Eluxadoline, a mixed µ- and κ-opioid receptor agonist and δ-opioid receptor antagonist, is an approved treatment for IBS-D, marketed as Viberzi.[1][2] It has demonstrated efficacy in large-scale clinical trials in improving stool consistency and reducing abdominal pain.[3][4] this compound, a µ-opioid receptor agonist and δ-opioid receptor antagonist, has shown promise in preclinical models by normalizing gastrointestinal transit without causing significant constipation.[5] While it entered Phase 2 clinical trials, its current development status and comprehensive clinical data are less publicly available compared to eluxadoline.[6] This guide will dissect the available data to provide a clear comparison of these two compounds.
Pharmacological Profile
Both this compound and eluxadoline target opioid receptors in the gastrointestinal tract to modulate motility and visceral sensation. Their distinct receptor interaction profiles, however, may lead to differences in their therapeutic effects and side-effect profiles.
Receptor Binding Affinities and Functional Activity
The following table summarizes the in vitro pharmacological data for this compound and eluxadoline. Eluxadoline's profile is well-characterized, demonstrating potent agonism at the µ-opioid receptor and moderate affinity as a κ-opioid receptor agonist, coupled with a weaker antagonism at the δ-opioid receptor.[1][2] Data for this compound is less comprehensive in the public domain, but it is described as a potent µ-opioid receptor agonist and a high-affinity δ-opioid receptor antagonist.[5]
| Parameter | Receptor | This compound | Eluxadoline |
| Binding Affinity (Ki, nM) | µ-Opioid (h) | Data Not Available | 1.7 - 1.8[1][2] |
| δ-Opioid (h) | High Affinity (Antagonist)[5] | 367 - 430[1][2] | |
| κ-Opioid (h) | Data Not Available | 55[1] | |
| Functional Activity | µ-Opioid | Potent Agonist[5] | Agonist[1] |
| δ-Opioid | Antagonist[5] | Antagonist[1] | |
| κ-Opioid | Not Characterized | Agonist[1] | |
| (h) denotes human recombinant receptors. |
Signaling Pathways and Mechanism of Action
Both compounds exert their primary effects through the activation of µ-opioid receptors in the enteric nervous system, which leads to reduced gastrointestinal motility and secretion. The simultaneous antagonism of δ-opioid receptors is hypothesized to mitigate the constipating effects often associated with unopposed µ-opioid agonism.
Experimental Protocols
Radioligand Binding Assays
These assays are crucial for determining the binding affinity (Ki) of a compound for its receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Eluxadoline for Irritable Bowel Syndrome with Diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New insights into visceral hypersensitivity —clinical implications in IBS - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of Mu-Delta Opioid Receptor Co-Agonist Research
A Comparative Guide for Therapeutic Development
The landscape of pain management is undergoing a significant shift, driven by the urgent need for effective analgesics with reduced side-effect profiles compared to traditional opioids. A promising frontier in this endeavor is the development of ligands that simultaneously target both the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). This guide provides a comparative analysis of these "Mudelta" co-agonists against traditional MOR agonists, offering experimental data, methodological insights, and pathway visualizations to aid researchers, scientists, and drug development professionals in assessing their translational potential.
Comparative Efficacy and Side-Effect Profiles
The primary rationale for developing MOR/DOR co-agonists is to separate the potent analgesic effects of MOR activation from the severe adverse effects, such as respiratory depression, tolerance, and dependence.[1][2][3] Preclinical evidence suggests that the concurrent activation of DOR can mitigate these undesirable outcomes.[3][4]
Below is a summary of preclinical data comparing the pharmacological profiles of traditional MOR agonists (e.g., morphine) with emerging MOR/DOR co-agonists.
| Parameter | Traditional MOR Agonists (e.g., Morphine) | MOR/DOR Co-Agonists | Rationale for Improvement |
| Analgesic Efficacy | High | High to Very High | Synergistic interactions between MOR and DOR may enhance analgesic outcomes.[5] |
| Respiratory Depression | High Risk | Reduced Risk | DOR activation is not associated with respiratory depression and may counteract MOR-induced effects.[1] |
| Tolerance Development | Rapid | Attenuated | Co-activation of DOR can interfere with the signaling pathways that lead to MOR tolerance.[6] |
| Reward/Addiction Liability | High | Potentially Lower | DOR modulation may alter the rewarding properties of MOR activation.[7] |
| Gastrointestinal Dysfunction | Common (Constipation) | Reduced | DOR plays a role in gastric motility, and co-agonism may lead to a more balanced gastrointestinal effect.[8] |
Key Experimental Protocols
The assessment of novel analgesic compounds relies on a battery of standardized preclinical models. These assays are designed to quantify both the desired therapeutic effects and the potential adverse liabilities.
Assessment of Analgesic Efficacy: The Hot Plate Test
The hot plate test is a widely used method to evaluate the efficacy of centrally acting analgesics by measuring the response latency to a thermal stimulus.[9][10][11]
-
Objective: To determine the analgesic effect of a compound by measuring the time it takes for an animal (typically a mouse or rat) to exhibit a pain response (e.g., paw licking, jumping) when placed on a heated surface.[10][12]
-
Methodology:
-
Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the experiment.[12]
-
Baseline Measurement: Each animal is placed on the hot plate, maintained at a constant temperature (e.g., 52-55°C), and the baseline latency to respond is recorded.[10][13] A cut-off time (e.g., 20-30 seconds) is established to prevent tissue damage.[10]
-
Compound Administration: The test compound (e.g., MOR/DOR co-agonist) or a control (e.g., vehicle, morphine) is administered.
-
Post-Treatment Measurement: At predetermined time points after administration, the animals are again placed on the hot plate, and the response latency is measured.
-
-
Data Analysis: The increase in latency time compared to baseline and the vehicle control group indicates the degree of analgesia.
Assessment of Respiratory Depression: Whole-Body Plethysmography
A critical safety evaluation for any new opioid-like compound is the assessment of respiratory depression. Unrestrained whole-body plethysmography (WBP) is a non-invasive technique to measure respiratory function in conscious animals.[14][15][16]
-
Objective: To measure key respiratory parameters such as respiratory rate (breaths per minute), tidal volume, and minute volume to assess the potential of a compound to induce respiratory depression.[14][17]
-
Methodology:
-
Calibration and Acclimation: The plethysmography chamber is calibrated, and the animal is placed inside to acclimate.[16]
-
Baseline Recording: Respiratory patterns are recorded under normal air conditions to establish a baseline.
-
Compound Administration: The test compound or control is administered.
-
Post-Treatment Recording: Respiratory parameters are continuously monitored to detect any significant depression in breathing rate or volume.[14] To increase the sensitivity of the assay, a hypercapnic challenge (e.g., exposure to 8% CO2) can be introduced to stimulate breathing and better reveal drug-induced depression.[14]
-
-
Data Analysis: A significant decrease in respiratory rate and/or minute volume in the drug-treated group compared to the control group indicates respiratory depression.
Visualizing the Mechanisms
Understanding the underlying signaling pathways and experimental designs is crucial for the rational development of MOR/DOR co-agonists. The following diagrams, generated using the DOT language, illustrate these concepts.
Opioid Receptor Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular events leading to their physiological effects.[6] Both MOR and DOR primarily couple to inhibitory G-proteins (Gi/o).
Caption: Simplified signaling pathway for MOR and DOR activation leading to analgesia.
Preclinical Comparative Workflow
A typical preclinical study to compare a novel MOR/DOR co-agonist with a standard MOR agonist involves several key stages, from initial screening to in-depth side-effect profiling.
Caption: Experimental workflow for comparing a MOR/DOR co-agonist to a standard MOR agonist.
References
- 1. What are Opioid receptors; mu/kappa/delta modulators and how do they work? [synapse.patsnap.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Identification and Pharmacological Characterization of a Low-Liability Antinociceptive Bifunctional MOR/DOR Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-administration of delta- and mu-opioid receptor agonists promotes peripheral opioid receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo neuronal co-expression of mu and delta opioid receptors uncovers new therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. 2.6. Hot Plate Test [bio-protocol.org]
- 14. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. primebioscience.com [primebioscience.com]
- 16. Video: Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography [jove.com]
- 17. Whole-body Plethysmography System for Mice and Rats(WBP-4MR) [tow-int.net]
Safety Operating Guide
Proper Disposal of Mudelta (Eluxadoline Dihydrochloride) for Laboratory Settings
Essential guidance for the safe and compliant disposal of Mudelta (Eluxadoline Dihydrochloride), ensuring the protection of laboratory personnel and the environment.
This document provides detailed procedures for the proper disposal of this compound, a µ- and κ-opioid receptor agonist and δ-opioid receptor antagonist, known chemically as Eluxadoline Dihydrochloride.[1] Adherence to these guidelines is critical for maintaining laboratory safety and ensuring compliance with environmental regulations.
Understanding the Compound: this compound (Eluxadoline Dihydrochloride)
This compound, identified by its synonym Eluxadoline Dihydrochloride, is a chemical compound with the molecular formula C32H37Cl2N5O5.[2] While primarily used in pharmaceutical research and development, its potential hazards necessitate careful handling and disposal. The most common adverse effects associated with Eluxadoline are nausea, abdominal pain, and constipation.[3][4][5]
Key Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C32H37Cl2N5O5 |
| CAS Number | 864825-13-8 |
| Appearance | Solid powder |
Source: Allergan plc Safety Data Sheet, 2018[3]
Personnel Safety and Preparation
Before beginning any disposal procedure, it is imperative to don the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic process for the safe disposal of this compound waste generated in a laboratory setting. This procedure is designed to comply with standard hazardous waste regulations.
Step 1: Waste Segregation and Collection
-
Isolate this compound Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), must be segregated from general laboratory waste.
-
Use Designated Waste Containers: Collect all this compound waste in a clearly labeled, leak-proof, and compatible hazardous waste container. The container must be kept closed except when adding waste.
Step 2: Labeling of Hazardous Waste
-
Proper Identification: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Eluxadoline Dihydrochloride (this compound)".
-
List all Contents: If mixed with other substances, all components of the waste mixture must be listed.
-
Indicate Hazards: The label should clearly indicate the potential hazards (e.g., "Irritant," "Harmful if Swallowed").
Step 3: Temporary Storage in the Laboratory
-
Secure Storage Area: Store the sealed and labeled hazardous waste container in a designated, secure area within the laboratory. This area should be away from incompatible materials and general laboratory traffic.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of any potential leaks.
Step 4: Arranging for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this compound waste through standard laboratory drains or as regular trash. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide Necessary Documentation: Be prepared to provide the EHS or contractor with a detailed inventory of the waste container's contents.
Disposal Workflow for this compound
Accidental Release Measures
In the event of an accidental spill of this compound powder, follow these emergency procedures:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: Cover the powder spill with a plastic sheet or tarp to minimize spreading.
-
Clean-up: Carefully take up the material mechanically, avoiding dust creation, and place it in an appropriate container for disposal as hazardous waste.
-
Decontaminate: Thoroughly clean the contaminated surface.
Environmental and Regulatory Considerations
While specific environmental impact data for Eluxadoline is not extensively detailed in the provided search results, it is classified as a chemical that requires disposal as hazardous waste.[3] Improper disposal, such as pouring it down the drain, could lead to contamination of water systems. Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.
References
Safe Handling of Mudelta: A Guide for Laboratory Personnel
Disclaimer: "Mudelta" is a hypothetical substance created for this guidance document. The following procedures are based on best practices for handling potent, volatile, and skin-absorbable cytotoxic compounds. Always consult the specific Safety Data Sheet (SDS) for any chemical you handle and adhere to your institution's safety protocols.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle the hypothetical cytotoxic agent, this compound. The procedural guidance herein is designed to ensure the safety of all laboratory personnel and the integrity of the research environment.
Hazard Identification and Assessment
This compound is presumed to be a highly potent cytotoxic compound with significant health risks upon exposure. Its assumed characteristics necessitate stringent handling protocols.
| Hazard Classification | Description | Primary Exposure Routes |
| Acute Toxicity (High Potency) | Cytotoxic; potential to cause cell damage or death. Carcinogenic and mutagenic properties are assumed. | Inhalation, Dermal Absorption, Ingestion, Ocular |
| Volatility | Poses a significant inhalation risk due to the potential for aerosolization and vapor formation. | Inhalation |
| Dermal Absorption | Readily absorbed through intact skin, leading to systemic toxicity. | Dermal Contact |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to prevent exposure to this compound. Personnel must be trained on the correct procedures for donning and doffing all required equipment. Double gloving is recommended when working with high concentrations.[1][2][3]
| PPE Item | Specification | Standard | Purpose |
| Gloves | Two pairs of chemotherapy-rated nitrile gloves. Long cuffs. Powder-free.[2][4] | ASTM D6978 | Prevents dermal absorption. Outer pair changed frequently.[1] |
| Gown | Disposable, solid-front, back-closure gown made of low-permeability fabric.[3][5][6] | ASTM F739 | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or higher-rated respirator.[5] A powered air-purifying respirator (PAPR) may be required for high-risk procedures. | NIOSH-approved | Prevents inhalation of aerosols or vapors. |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles and a full-face shield.[7] | ANSI Z87.1 | Protects against splashes to the eyes and face.[6] |
| Body & Footwear | Full body coveralls ("bunny suit") and dedicated, slip-resistant shoe covers.[5] | N/A | Ensures complete body protection and prevents tracking of contamination.[4] |
Operational Plan: Handling and Experimental Workflow
All manipulations of this compound must be performed within a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood to minimize aerosol generation.[1] The work area should be lined with a disposable, absorbent plastic-backed pad.[1]
Workflow for Handling this compound
Disposal Plan for this compound Waste
Proper segregation and disposal of all this compound-contaminated waste are mandatory to prevent environmental contamination and accidental exposure.[8] All waste containers must be clearly labeled as "Cytotoxic Waste".[3][8]
| Waste Type | Container | Disposal Procedure |
| Sharps | Puncture-proof, red sharps container labeled "Cytotoxic".[8] | Needles, syringes, and glass vials. Do not recap needles.[1] |
| Solid Waste | Yellow chemotherapy waste container with a biohazard symbol. | Gloves, gowns, absorbent pads, and other contaminated disposable items. |
| Liquid Waste | Designated, sealed, and leak-proof hazardous waste container. | Unused solutions or contaminated liquids. Do not pour down the drain. |
Waste Disposal Workflow
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial. All laboratory personnel must be familiar with the location of emergency equipment, including safety showers, eyewash stations, and spill kits.[9][10]
| Exposure Type | Immediate Action | Follow-Up |
| Dermal Contact | Immediately remove contaminated clothing.[9] Flush the affected skin area with copious amounts of water for at least 15 minutes.[9][11] | Seek immediate medical attention. Report the incident to the supervisor and Environmental Health & Safety (EHS).[9] |
| Ocular Contact | Immediately flush the eye(s) at an eyewash station for at least 15 minutes, holding the eyelids open.[10][11] | Seek immediate medical attention. Report the incident. |
| Inhalation | Move the affected person to fresh air immediately. | Call for emergency medical assistance. Report the incident. |
| Major Spill | Evacuate the immediate area and alert others.[9][12] Close the doors and prevent entry.[9] | Contact your institution's emergency response team or EHS immediately.[9][11] Do not attempt to clean up a major spill alone. |
| Minor Spill (inside BSC) | Alert others in the lab. Use the designated cytotoxic spill kit to contain and clean the spill, working from the outside in.[12] | Decontaminate the area thoroughly. Dispose of all cleanup materials as cytotoxic waste. Report the incident. |
Experimental Protocol: Preparation of a 10mM this compound Stock Solution
This protocol outlines the steps for preparing a stock solution from a powdered form of this compound.
Materials:
-
This compound powder (assume MW = 500 g/mol )
-
Anhydrous DMSO
-
Sterile, Luer-lock syringes and needles
-
Sterile, conical tubes (1.5 mL and 15 mL)
-
Calibrated analytical balance (inside a containment enclosure or BSC)
-
Vortex mixer
Methodology:
-
Preparation: 1.1. Don all required PPE as specified in the table above. 1.2. Prepare the Class II BSC work surface by lining it with a new plastic-backed absorbent pad. 1.3. Sanitize all materials (tubes, solvent vial, etc.) with 70% ethanol before placing them inside the BSC.
-
Weighing: 2.1. Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance. 2.2. Carefully weigh 5 mg of this compound powder directly into the tared tube. 2.3. Securely cap the tube and record the exact weight.
-
Solubilization: 3.1. Calculate the required volume of DMSO for a 10mM solution:
-
(5 mg / 500,000 mg/mol) = 0.00001 mol
-
0.00001 mol / 0.010 mol/L = 0.001 L = 1 mL 3.2. Using a Luer-lock syringe, draw up 1 mL of anhydrous DMSO. 3.3. Slowly add the DMSO to the microcentrifuge tube containing the this compound powder. 3.4. Securely cap the tube and vortex gently until the powder is completely dissolved.
-
-
Aliquoting and Storage: 4.1. Aliquot the 10mM stock solution into smaller, clearly labeled cryovials. 4.2. Label each vial with "this compound, 10mM in DMSO," the preparation date, and your initials. 4.3. Store the aliquots at the recommended temperature (e.g., -80°C) in a designated and labeled freezer box.
-
Cleanup: 5.1. All disposable materials that came into contact with this compound (e.g., weighing paper, pipette tips, microcentrifuge tube) must be disposed of in the cytotoxic solid waste container.[1] 5.2. Needles and syringes must be disposed of in the cytotoxic sharps container.[1] 5.3. Decontaminate all surfaces within the BSC. 5.4. Doff PPE according to the established procedure and dispose of it in the appropriate cytotoxic waste stream. 5.5. Wash hands thoroughly with soap and water.
References
- 1. unthsc.edu [unthsc.edu]
- 2. osha.gov [osha.gov]
- 3. thepharmavision.com [thepharmavision.com]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. danielshealth.ca [danielshealth.ca]
- 9. Laboratory Emergency Guidance | Environmental Health and Safety | Brown University [ehs.brown.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
